2,2-Dimethoxycyclopentanol
Description
Structure
3D Structure
Properties
CAS No. |
63703-33-3 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
2,2-dimethoxycyclopentan-1-ol |
InChI |
InChI=1S/C7H14O3/c1-9-7(10-2)5-3-4-6(7)8/h6,8H,3-5H2,1-2H3 |
InChI Key |
DRMHODXWXFVLIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCCC1O)OC |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 2,2-Dimethoxycyclopentanol (CAS 63703-33-3)
[1][2][3]
Executive Summary
2,2-Dimethoxycyclopentanol (CAS 63703-33-3) is a specialized oxygenated cycloaliphatic building block used primarily in organic synthesis as a masked equivalent of 2-hydroxycyclopentanone .[1][2] By protecting the ketone functionality as a dimethyl acetal (ketal), this compound allows researchers to perform chemoselective transformations on the hydroxyl group or the cyclopentane ring without interference from the electrophilic carbonyl carbon. It is a critical intermediate in the synthesis of cyclopentenones, prostaglandins, and bioactive natural products where stereochemical control at the
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The physicochemical properties of 2,2-dimethoxycyclopentanol are dominated by the acetal functionality, which imparts stability under basic conditions but high lability in acidic environments.
Table 1: Physicochemical Specifications
| Property | Data | Source/Notes |
| CAS Number | 63703-33-3 | Registry |
| IUPAC Name | 2,2-Dimethoxycyclopentan-1-ol | Official Nomenclature |
| Molecular Formula | ||
| Molecular Weight | 146.18 g/mol | Calculated |
| Physical State | Colorless to pale yellow liquid | Standard Ambient Temp |
| Boiling Point | ~75–80 °C @ 0.8 mmHg (Predicted) | Est.[1][2][3] based on cyclohexane analogues [1] |
| Solubility | Soluble in MeOH, EtOH, Et₂O, DCM, THF | Lipophilic/Polar Organic |
| H-Bond Donors | 1 (Hydroxyl) | |
| H-Bond Acceptors | 3 (Ether/Alcohol oxygens) | |
| Stability | Stable in base/neutral; Hydrolyzes in acid | Acetal functionality |
Synthetic Pathways & Manufacturing[8]
The most robust synthesis of 2,2-dimethoxycyclopentanol involves the acid-catalyzed ketalization of 2-hydroxycyclopentanone (adipoin) using trimethyl orthoformate (TMOF) .[1] TMOF serves a dual purpose: it acts as the reagent to supply methoxy groups and as a water scavenger to drive the equilibrium toward the ketal product.
Synthesis Protocol (Acid-Catalyzed Ketalization)
Reaction Logic: Direct reaction of ketones with methanol often results in poor yields due to unfavorable equilibrium. Using TMOF dehydrates the system, forming methyl formate and methanol as byproducts, essentially forcing the reaction to completion.
Reagents:
-
Precursor: 2-Hydroxycyclopentanone[1]
-
Ketalization Agent: Trimethyl orthoformate (TMOF) (Excess)[1]
-
Solvent: Anhydrous Methanol (MeOH)[1]
-
Catalyst: p-Toluenesulfonic acid (p-TsOH) or Camphorsulfonic acid (CSA) (1-2 mol%)[1]
Step-by-Step Protocol:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet.
-
Dissolution: Dissolve 2-hydroxycyclopentanone (1.0 equiv) in anhydrous MeOH (0.5 M concentration).
-
Addition: Add TMOF (2.0 – 3.0 equiv) via syringe.
-
Catalysis: Add p-TsOH (0.01 equiv) at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (stain with anisaldehyde; product is less polar than starting material).[1]
-
Quench: Add solid
or triethylamine to neutralize the acid catalyst before concentration (Crucial to prevent hydrolysis). -
Workup: Concentrate under reduced pressure. Resuspend residue in diethyl ether, wash with brine, dry over
, and concentrate. -
Purification: Vacuum distillation is preferred over silica chromatography to avoid acid-catalyzed decomposition on the column.[1]
Visualization of Synthesis Pathway
Figure 1: Acid-catalyzed ketalization pathway using TMOF as a water scavenger.[1]
Reactivity & Application Logic
The utility of 2,2-dimethoxycyclopentanol lies in its orthogonal reactivity .[1] The ketal group "masks" the ketone, allowing the hydroxyl group to be manipulated without affecting the carbonyl, or allowing the ring to be subjected to nucleophiles that would otherwise attack the ketone.
Strategic Applications
-
Stereoselective Reduction/Grignard Reactions:
-
If the ketone were unprotected, nucleophiles (e.g., Grignard reagents) would attack the carbonyl.
-
With the ketal protection, the hydroxyl group can be oxidized to a ketone, or converted to a leaving group (tosylate/mesylate) for substitution reactions.
-
-
Prostaglandin Synthesis:
-
The cyclopentane ring is the core scaffold of prostaglandins. This compound allows for the sequential introduction of side chains. The methoxy groups can be removed (hydrolyzed) later to regenerate the ketone, often triggering an elimination to form a cyclopentenone (a key pharmacophore).
-
-
Chiral Resolution:
-
The racemic alcohol can be resolved using lipases (e.g., Candida antarctica Lipase B) to generate enantiomerically pure building blocks.
-
Deprotection Workflow
To regenerate the carbonyl, mild acidic hydrolysis is used.
-
Reagents: Acetone/Water (4:1) + catalytic HCl or PPTS (Pyridinium p-toluenesulfonate).[1]
-
Mechanism: Protonation of methoxy oxygen
Loss of MeOH Formation of oxocarbenium ion Water attack Carbonyl regeneration.
Reactivity Flowchart
Figure 2: Divergent synthetic utility of the protected ketal scaffold.[1]
Safety & Handling (SDS Summary)
While specific toxicological data for CAS 63703-33-3 is limited, its profile is derived from analogous cyclopentanols and acetals.[1]
-
Flammability: High.[1][4] Flash point likely < 60°C. Store away from heat/sparks.[1]
-
Reactivity: Incompatible with strong acids. Contact with acid releases methanol and regenerates the ketone.
-
Health Hazards:
-
Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption and slow hydrolysis.[1]
References
-
PubChem Compound Summary. (2025). 2,2-Dimethoxycyclopentan-1-ol (CID 10855609).[1][2][3] National Center for Biotechnology Information.[1] Retrieved from [Link][1]
-
Organic Syntheses. (1998).[1] Preparation of 1,1,2,2-tetramethoxycyclohexane (Analogue Synthesis). Org. Synth. 1998, 75, 129.[1] Retrieved from [Link][1]
-
EPA CompTox Dashboard. (2025). 2,2-Dimethoxycyclopentanol (DTXSID70445944).[1][2][3] U.S. Environmental Protection Agency.[1] Retrieved from [Link][1][3]
Sources
- 1. 2,2-Dimethylcyclopentan-1-ol | C7H14O | CID 13468167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 2,2-Dimethoxycyclopentanol | C7H14O3 | CID 10855609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. chemicalbull.com [chemicalbull.com]
An In-depth Technical Guide to the Chemical Structure of 2,2-dimethoxycyclopentan-1-ol
Abstract
This technical guide provides a comprehensive overview of 2,2-dimethoxycyclopentan-1-ol, a functionalized cyclopentane derivative with potential applications in organic synthesis and drug development. The document elucidates the molecule's chemical structure, explores plausible synthetic pathways with detailed mechanistic insights, and presents predicted spectroscopic data for its characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a foundational understanding of this unique chemical entity.
Introduction
Cyclopentane rings are prevalent structural motifs in a vast array of biologically active natural products and synthetic pharmaceuticals. The functionalization of this carbocyclic core with stereochemically defined substituents is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to optimize therapeutic efficacy. 2,2-dimethoxycyclopentan-1-ol represents a versatile building block, incorporating a protected ketone (as a dimethyl acetal) and a secondary alcohol. This arrangement offers a unique platform for further chemical elaboration, making it a molecule of significant interest for the synthesis of complex target structures. The presence of the acetal provides a stable protecting group for the ketone, allowing for selective reactions at the hydroxyl group.
Chemical Structure and Properties
2,2-dimethoxycyclopentan-1-ol, with the chemical formula C₇H₁₄O₃, possesses a cyclopentane ring substituted with a hydroxyl group at the C-1 position and two methoxy groups at the C-2 position. The presence of a chiral center at C-1 indicates that this compound can exist as a pair of enantiomers.
Table 1: Chemical and Physical Properties of 2,2-dimethoxycyclopentan-1-ol
| Property | Value | Source |
| IUPAC Name | 2,2-dimethoxycyclopentan-1-ol | PubChem[1] |
| Molecular Formula | C₇H₁₄O₃ | PubChem[1] |
| Molecular Weight | 146.18 g/mol | PubChem[1] |
| CAS Number | 63703-33-3 | PubChem[1] |
| Canonical SMILES | COC1(CCCC1O)OC | PubChem[1] |
| InChI | InChI=1S/C7H14O3/c1-9-7(10-2)5-3-4-6(7)8/h6,8H,3-5H2,1-2H3 | PubChem[1] |
| InChIKey | DRMHODXWXFVLIR-UHFFFAOYSA-N | PubChem[1] |
| Predicted XLogP3 | 0.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
Stereochemistry
The C-1 carbon atom, bearing the hydroxyl group, is a stereocenter. Therefore, 2,2-dimethoxycyclopentan-1-ol can exist as (R)-2,2-dimethoxycyclopentan-1-ol and (S)-2,2-dimethoxycyclopentan-1-ol. The specific stereoisomer will have a significant impact on its biological activity and its utility as a chiral building block in asymmetric synthesis.
Caption: 2D Chemical Structure of 2,2-dimethoxycyclopentan-1-ol.
Proposed Synthetic Pathways
Pathway 1: Ketalization followed by Reduction
This pathway involves the protection of the ketone functionality of 2-hydroxycyclopentanone as a dimethyl ketal, followed by the reduction of the newly formed ketone to the target alcohol.
Sources
An In-depth Technical Guide to 2,2-dimethoxycyclopentanol: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2,2-dimethoxycyclopentanol, a molecule with significant potential in synthetic and medicinal chemistry. We will delve into its chemical and physical properties, explore plausible synthetic routes, discuss its potential applications in drug development, and provide a theoretical framework for its spectroscopic characterization.
Core Molecular Attributes of 2,2-dimethoxycyclopentanol
2,2-dimethoxycyclopentanol is a cyclic organic compound featuring a five-membered cyclopentane ring. This scaffold is a common motif in a variety of biologically active natural products and synthetic drugs.[1] The structure is further functionalized with a hydroxyl group and a geminal dimethoxy group (a ketal).
Molecular Formula: C H O
Molecular Weight: 146.18 g/mol
The presence of both a hydroxyl group (a hydrogen bond donor) and ether linkages (hydrogen bond acceptors) imparts a degree of polarity to the molecule, influencing its solubility and interaction with biological targets.
| Property | Value | Source |
| IUPAC Name | 2,2-dimethoxycyclopentan-1-ol | PubChem |
| CAS Number | 63703-33-3 | PubChem |
| Molecular Formula | C₇H₁₄O₃ | PubChem |
| Molecular Weight | 146.18 g/mol | PubChem |
| XLogP3 | 0.1 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
Strategic Synthesis of 2,2-dimethoxycyclopentanol
Conceptual Synthetic Workflow
The proposed synthesis hinges on two key transformations: the protection of a ketone as a ketal and the reduction of a carbonyl group.
Caption: Proposed synthetic pathway to 2,2-dimethoxycyclopentanol.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Ketalization of 2-Hydroxycyclopentanone
The first step involves the acid-catalyzed protection of the ketone functionality in 2-hydroxycyclopentanone as a dimethyl ketal. This reaction is a standard method for protecting carbonyl groups.[2]
-
Rationale: The hydroxyl group in the starting material is less reactive under these conditions than the ketone. The use of an acid catalyst is crucial to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is driven to completion by removing the water formed as a byproduct, often through azeotropic distillation.[3]
-
Protocol:
-
To a solution of 2-hydroxycyclopentanone in methanol, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid).
-
The reaction mixture is heated to reflux, and the progress of the reaction is monitored by a suitable technique like thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched by the addition of a weak base (e.g., sodium bicarbonate solution).
-
The product, 2,2-dimethoxycyclopentanone, is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.
-
Step 2: Reduction of 2,2-dimethoxycyclopentanone
The second step is the reduction of the newly formed ketone to the corresponding alcohol, 2,2-dimethoxycyclopentanol.
-
Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is well-suited for the reduction of ketones in the presence of other functional groups like ketals.[4] It is a source of hydride ions (H⁻), which act as nucleophiles and attack the electrophilic carbonyl carbon.
-
Protocol:
-
Dissolve the crude 2,2-dimethoxycyclopentanone in a suitable protic solvent like methanol or ethanol.
-
Cool the solution in an ice bath and add sodium borohydride portion-wise with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).
-
Carefully quench the reaction by the slow addition of water or a dilute acid to destroy any unreacted sodium borohydride.
-
Extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated to yield the crude 2,2-dimethoxycyclopentanol.
-
Purification can be achieved by column chromatography or distillation.
-
Spectroscopic Characterization (Theoretical)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which will be concentration and solvent-dependent.
-
Methine Proton (-CH-OH): A multiplet, with its chemical shift influenced by the adjacent hydroxyl and methoxy groups.
-
Methoxy Protons (-OCH₃): Two singlets, as the two methoxy groups are diastereotopic due to the chiral center at C1.
-
Cyclopentane Protons (-CH₂-): A series of complex multiplets in the aliphatic region of the spectrum.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of unique carbon environments.
-
Ketal Carbon (C(OCH₃)₂): A signal in the range of 90-110 ppm, characteristic of a ketal carbon.[5]
-
Carbinol Carbon (-CH-OH): A signal in the range of 60-80 ppm.[5]
-
Methoxy Carbons (-OCH₃): Two distinct signals in the region of 50-60 ppm.
-
Cyclopentane Carbons (-CH₂-): Signals in the aliphatic region, typically between 20-40 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.
-
C-H Stretch: Sharp absorption bands just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the cyclopentane ring and methoxy groups.
-
C-O Stretch: Strong absorption bands in the region of 1000-1300 cm⁻¹ for the C-O bonds of the alcohol and the ketal.
Mass Spectrometry
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A peak at m/z = 146, corresponding to the molecular weight of the compound.
-
Fragmentation: Common fragmentation pathways for cyclic acetals involve the cleavage of the C-O bonds of the ketal, leading to the loss of methoxy groups or methanol.[6] The loss of a methyl group (m/z = 131) and a methoxy group (m/z = 115) are expected fragments.
Applications in Drug Development and Medicinal Chemistry
The cyclopentane scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[7] The incorporation of a 2,2-dimethoxycyclopentanol moiety into a larger molecule can offer several advantages in drug design.
Role as a Versatile Scaffold
The cyclopentane ring provides a three-dimensional framework that can be functionalized at various positions to optimize binding to a biological target. The hydroxyl group on 2,2-dimethoxycyclopentanol serves as a key handle for further synthetic modifications, allowing for the attachment of other pharmacophoric groups through esterification, etherification, or other coupling reactions.
Modulation of Physicochemical Properties
The geminal dimethoxy group (ketal) can influence the physicochemical properties of a drug candidate. Ketals are generally stable under neutral and basic conditions but can be designed to be labile under acidic conditions, which could be exploited for prodrug strategies.[3] The overall polarity and lipophilicity (logP) of a molecule can be fine-tuned by the presence of the hydroxyl and methoxy groups, which is critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.
Potential Therapeutic Areas
Derivatives of cyclopentanone and related structures have been investigated for a range of therapeutic applications, including their use as intermediates in the synthesis of antiviral and anticancer agents.[8][9] The conformational flexibility of the cyclopentane ring allows it to adapt to the binding pockets of various enzymes and receptors. The specific substitution pattern of 2,2-dimethoxycyclopentanol could lead to novel interactions with target proteins, making it an attractive building block for the discovery of new therapeutic agents.
Conclusion
2,2-dimethoxycyclopentanol is a valuable synthetic intermediate with promising applications in drug discovery and development. Its straightforward, albeit not explicitly documented, synthesis and the versatility of its functional groups make it an attractive scaffold for the generation of novel chemical entities. The ability to modulate physicochemical properties and present substituents in a defined three-dimensional space highlights the potential of this molecule in the design of next-generation therapeutics. Further research into the synthesis and biological evaluation of derivatives of 2,2-dimethoxycyclopentanol is warranted to fully explore its potential in medicinal chemistry.
References
-
2-hydroxycyclopentanone Definition. (n.d.). Fiveable. Retrieved February 5, 2026, from [Link]
-
Cyclopentanone synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 5, 2026, from [Link]
-
Request PDF: Synthesis of Chiral Hydroxylated Cyclopentanones and Cyclopentanes. (2025, August 7). ResearchGate. Retrieved February 5, 2026, from [Link]
-
1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved February 5, 2026, from [Link]
-
Hydrates, Hemiacetals, and Acetals. (2010, May 28). Master Organic Chemistry. Retrieved February 5, 2026, from [Link]
-
Cyclopentenone: A special moiety for anticancer drug design. (2025, July 19). ResearchGate. Retrieved February 5, 2026, from [Link]
-
Synthesis of 4,4-disubstituted cyclohexenones. Part 2. Cycloaddition of 2-chloroacrylonitrile to 5-substituted 1,3-dimethoxycyclohexa-1,4-dienes. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved February 5, 2026, from [Link]
-
Synthesis and Spectroscopic Analysis of a Cyclic Acetal: A Dehydration Performed in Aqueous Solution. (n.d.). Journal of Chemical Education. Retrieved February 5, 2026, from [Link]
-
Mass Spectral Fragmentation of a Novel Cyclooctane: 2,4-Dimethyl-7,7-Dinitro-1,3,5-Trioxacyclooctane. (1980, June 18). DTIC. Retrieved February 5, 2026, from [Link]
-
Hydroxy ketone synthesis by oxidation. (n.d.). Organic Chemistry Portal. Retrieved February 5, 2026, from [Link]
-
2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. (2023, July 12). PMC. Retrieved February 5, 2026, from [Link]
-
13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved February 5, 2026, from [Link]
-
Exploring the World of Cyclic Ketones: Structure, Properties, and Reactions. (2026, January 21). Oreate AI Blog. Retrieved February 5, 2026, from [Link]
-
1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved February 5, 2026, from [Link]
-
The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. (2016). SciRP.org. Retrieved February 5, 2026, from [Link]
-
19.4b Cyclic Acetals as Protecting Groups for Alcohols. (2021, March 31). YouTube. Retrieved February 5, 2026, from [Link]
-
A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. (2018, May 7). ACS Omega. Retrieved February 5, 2026, from [Link]
Sources
- 1. CAS 473-84-7: 2-hydroxycyclopentanone | CymitQuimica [cymitquimica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Exploring the World of Cyclic Ketones: Structure, Properties, and Reactions - Oreate AI Blog [oreateai.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives [scirp.org]
Navigating the Solution Landscape: A Technical Guide to the Solubility of 2,2-dimethoxycyclopentanol in Organic Solvents
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of 2,2-dimethoxycyclopentanol. In the absence of extensive empirical data for this specific molecule, this document serves as a predictive framework, grounded in fundamental principles of physical organic chemistry and established methodologies for solubility determination. Herein, we dissect the molecular structure of 2,2-dimethoxycyclopentanol to forecast its behavior in a range of common organic solvents and provide detailed protocols for the experimental validation of these predictions.
Introduction: The Significance of Solubility for 2,2-dimethoxycyclopentanol
2,2-dimethoxycyclopentanol is a substituted cyclopentanol derivative with potential applications in organic synthesis, medicinal chemistry, and materials science. As a chiral building block, its utility is intrinsically linked to its behavior in solution. Understanding its solubility is paramount for a variety of applications, including:
-
Reaction Media Selection: Optimizing reaction conditions and yields by ensuring the compound and other reactants are adequately solvated.
-
Purification and Crystallization: Developing effective purification strategies, such as recrystallization, which rely on differential solubility in various solvents.
-
Formulation Development: In the context of drug development, solubility is a critical determinant of a compound's bioavailability and the feasibility of creating stable liquid formulations.
-
Analytical Characterization: Preparing solutions for analysis by techniques such as NMR, HPLC, and mass spectrometry.
This guide will provide a robust theoretical framework to anticipate the solubility of 2,2-dimethoxycyclopentanol and equip researchers with the practical knowledge to determine it empirically.
Molecular Structure: The Key to Understanding Solubility
The solubility of a compound is dictated by its molecular structure. 2,2-dimethoxycyclopentanol possesses several key structural features that will govern its interactions with organic solvents:
-
A Cyclopentanol Core: A five-membered aliphatic ring, which is predominantly nonpolar in nature.
-
A Hydroxyl Group (-OH): This functional group is highly polar and capable of acting as both a hydrogen bond donor and acceptor.
-
Two Methoxy Groups (-OCH₃): These groups introduce polarity due to the electronegative oxygen atom and can act as hydrogen bond acceptors. The presence of two methoxy groups forming a ketal at the C2 position sterically hinders the adjacent hydroxyl group to some extent, which may influence its hydrogen bonding capacity.
The interplay of the nonpolar cyclopentyl ring and the polar hydroxyl and methoxy groups will result in an amphiphilic character, suggesting that the solubility of 2,2-dimethoxycyclopentanol will be highly dependent on the nature of the solvent.
The Theoretical Underpinnings of Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1] This adage is based on the principle that a solute will dissolve most readily in a solvent that has a similar polarity and intermolecular forces. The primary intermolecular forces at play are:
-
Van der Waals Forces (Dispersion Forces): Weak, temporary attractions between molecules, predominant in nonpolar compounds.
-
Dipole-Dipole Interactions: Electrostatic attractions between polar molecules.
-
Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like oxygen) and another nearby electronegative atom.[2][3][4]
The solubility of 2,2-dimethoxycyclopentanol in a given solvent will depend on the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of new solute-solvent interactions.[2]
Predicting the Solubility of 2,2-dimethoxycyclopentanol
Based on its molecular structure and the principles of solubility, we can predict the solubility of 2,2-dimethoxycyclopentanol in different classes of organic solvents.
Qualitative Solubility Prediction
| Solvent Class | Representative Solvents | Predicted Solubility of 2,2-dimethoxycyclopentanol | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol, Water | High | The hydroxyl group of 2,2-dimethoxycyclopentanol can form strong hydrogen bonds with the hydroxyl groups of these solvents.[3][4] The methoxy groups can also act as hydrogen bond acceptors. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High to Moderate | These solvents are polar and can engage in dipole-dipole interactions with 2,2-dimethoxycyclopentanol. They can also act as hydrogen bond acceptors for the hydroxyl group of the solute. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Moderate to Low | The nonpolar cyclopentyl ring will have favorable van der Waals interactions with these solvents. However, the polar hydroxyl and methoxy groups will be less favorably solvated, likely limiting overall solubility. |
The Role of Hydrogen Bonding
The presence of a hydroxyl group is a dominant factor in the solubility of alcohols.[2][4] Similarly, the ether-like methoxy groups can participate in hydrogen bonding as acceptors. The ability of 2,2-dimethoxycyclopentanol to both donate and accept hydrogen bonds suggests it will be most soluble in solvents that can also participate in hydrogen bonding. In non-hydrogen-bonding solvents, the solute molecules will have a tendency to self-associate through hydrogen bonding, which can reduce their solubility.
The interplay of intermolecular and intramolecular hydrogen bonding in ether alcohols can be complex and influence their physical properties.[5]
A Quantitative Approach: Hansen Solubility Parameters (HSP)
For a more refined prediction of solubility, Hansen Solubility Parameters (HSP) can be employed.[6][7][8] HSP theory decomposes the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The principle is that substances with similar HSP values are likely to be miscible.[8] While experimentally determined HSP values for 2,2-dimethoxycyclopentanol are not available, they can be estimated using group contribution methods.
Experimental Determination of Solubility: A Validated Protocol
Given the predictive nature of the information presented, experimental verification is crucial. The following protocol provides a robust method for determining the solubility of 2,2-dimethoxycyclopentanol.
Materials and Equipment
-
2,2-dimethoxycyclopentanol
-
A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, THF, hexane, toluene)
-
Analytical balance
-
Vortex mixer
-
Water bath sonicator[9]
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
HPLC or GC-MS for quantitative analysis
-
Glass vials with screw caps
-
Micropipettes
Experimental Workflow
Figure 1: Experimental workflow for determining the solubility of 2,2-dimethoxycyclopentanol.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
To a series of glass vials, add an excess amount of 2,2-dimethoxycyclopentanol. The exact amount should be recorded.
-
To each vial, add a known volume of the desired organic solvent.
-
Securely cap the vials.
-
-
Equilibration:
-
Vortex the vials vigorously for 1-2 minutes to ensure thorough mixing.[9]
-
If the solid does not readily dissolve, place the vials in a water bath sonicator for up to 5 minutes.[9]
-
Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow for sedimentation of the excess solid.
-
Centrifuge the vials to ensure complete separation of the undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant using a micropipette.
-
-
Quantitative Analysis:
-
Dilute the aliquot of the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample by a validated HPLC or GC-MS method to determine the concentration of 2,2-dimethoxycyclopentanol.
-
The solubility is then calculated and expressed in units such as mg/mL or mol/L.
-
Predictive Models for Solubility
For high-throughput screening or in the absence of experimental resources, computational models can provide an estimate of solubility.
-
Quantitative Structure-Activity Relationship (QSAR) Models: These models correlate the chemical structure of a compound with its physical properties, including solubility.[10][11]
-
Machine Learning and Deep Learning Models: These data-driven approaches can predict solubility with increasing accuracy, provided they are trained on large and relevant datasets.[12][13][14][15][16]
It is important to note that the accuracy of these in silico models is dependent on the quality and relevance of the training data.
Conclusion
References
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 4. entechonline.com [entechonline.com]
- 5. mdpi.com [mdpi.com]
- 6. kinampark.com [kinampark.com]
- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 8. specialchem.com [specialchem.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Development of QSAR models for in silico screening of antibody solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - Digital Discovery (RSC Publishing) DOI:10.1039/D3DD00217A [pubs.rsc.org]
- 13. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks [arxiv.org]
- 14. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
- 16. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2,2-dimethoxycyclopentanol (PubChem CID: 10855609)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclopentane ring is a foundational scaffold in medicinal chemistry, celebrated for its conformational flexibility and its role as a core component in a multitude of biologically active compounds.[1] From prostaglandins to antiviral agents, the five-membered carbocycle offers a versatile platform for the design of novel therapeutics. This guide provides a comprehensive technical overview of a specific derivative, 2,2-dimethoxycyclopentanol, a molecule of interest due to its potential as a synthetic intermediate in the development of complex cyclopentane-based drugs. While direct biological data for this compound is not extensively documented, its structural features—a cyclopentanol backbone and a dimethoxy ketal—suggest significant applications in organic synthesis and drug discovery. This document will delve into its chemical properties, a plausible synthetic pathway with detailed protocols, and its potential roles in the synthesis of advanced pharmaceutical agents.
Chemical Identity and Properties
2,2-dimethoxycyclopentanol is a unique small molecule that combines the structural features of a cyclopentanol and a dimethyl ketal. The presence of the hydroxyl group introduces polarity and a site for further chemical modification, while the dimethoxy group serves as a protecting group for a ketone functionality.[2]
| Property | Value | Source |
| PubChem CID | 10855609 | [2] |
| Molecular Formula | C₇H₁₄O₃ | [2] |
| Molecular Weight | 146.18 g/mol | [2] |
| IUPAC Name | 2,2-dimethoxycyclopentan-1-ol | [2] |
| CAS Number | 63703-33-3 | [2] |
| Topological Polar Surface Area | 38.7 Ų | [2] |
| XLogP3-AA | 0.1 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 2 | [2] |
Synthetic Rationale and Proposed Workflow
The synthesis of 2,2-dimethoxycyclopentanol is not explicitly detailed in readily available literature. However, a logical and efficient synthetic route can be devised starting from the commercially available precursor, 2,2-dimethylcyclopentanone. The overall strategy involves the α-hydroxylation of the ketone followed by ketalization.
Sources
An In-depth Technical Guide to the Core Differences Between 2,2-dimethoxycyclopentanol and Cyclopentanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of organic synthesis and pharmaceutical development, the distinction between a reactive carbonyl compound and its protected derivative is fundamental. This guide provides a detailed comparative analysis of cyclopentanone, a versatile cyclic ketone, and 2,2-dimethoxycyclopentanol, a key synthetic intermediate. We will explore their profound differences in molecular structure, physicochemical properties, and chemical reactivity. The core of this analysis focuses on the strategic use of the ketal functional group in 2,2-dimethoxycyclopentanol as a protecting group, a cornerstone concept in the multistep synthesis of complex molecules. By elucidating these differences through spectroscopic data, reaction mechanisms, and practical synthetic applications, this document aims to equip researchers with the foundational knowledge required to effectively utilize these compounds in drug discovery and development.
Introduction: The Ketone and its Protected Ketal-Alcohol Derivative
Cyclopentanone is a five-membered cyclic ketone, a foundational building block in organic chemistry.[1] Its carbonyl group is a site of high reactivity, making it a valuable precursor for a wide array of chemical transformations and the synthesis of diverse molecular scaffolds.[2][3] This reactivity, however, can be a liability in complex syntheses where specific reactions are desired at other locations on a molecule.
This challenge is overcome through the concept of protecting groups, where a reactive functional group is temporarily masked. 2,2-dimethoxycyclopentanol exemplifies this strategy. It is structurally derived from cyclopentanone but possesses two distinct and crucial modifications: the carbonyl group has been converted into a dimethyl ketal, and a hydroxyl group is present on the ring. This transformation fundamentally alters the molecule's chemical behavior, converting the reactive ketone into a stable, selectively reactive alcohol-containing intermediate. Understanding the interplay and distinct properties of these two molecules is crucial for designing efficient and high-yield synthetic routes in pharmaceutical manufacturing.
Molecular Structure and Physicochemical Properties
The structural divergence between cyclopentanone and 2,2-dimethoxycyclopentanol leads to significant differences in their physical and chemical properties.
Cyclopentanone: A planar, cyclic compound with the formula C₅H₈O.[4] The dominant feature is the sp²-hybridized carbonyl carbon, which makes the molecule polar and susceptible to nucleophilic attack.[5] It is a colorless liquid with a characteristic peppermint-like odor.[4][6]
2,2-dimethoxycyclopentanol: With a formula of C₇H₁₄O₃, this molecule is more complex. The original carbonyl carbon is now a sp³-hybridized quaternary carbon bonded to two methoxy groups (a ketal). The presence of a hydroxyl group (-OH) on an adjacent carbon introduces a chiral center, meaning this compound can exist as different stereoisomers. This addition of functional groups increases the molecular weight and alters intermolecular forces, affecting properties like boiling point and solubility.
Comparative Physicochemical Data
| Property | Cyclopentanone | 2,2-dimethoxycyclopentanol |
| Molecular Formula | C₅H₈O[4] | C₇H₁₄O₃ |
| Molar Mass | 84.12 g/mol [4] | 146.18 g/mol |
| Key Functional Groups | Ketone (C=O) | Ketal (-C(OCH₃)₂-), Alcohol (-OH) |
| Appearance | Colorless liquid[4][7] | Data not widely published, expected to be a liquid or low-melting solid |
| Boiling Point | 130.6 °C[4][7] | Higher than cyclopentanone (estimated) |
| Density | 0.95 g/cm³[4] | Higher than cyclopentanone (estimated) |
| Solubility in Water | Slightly soluble[4] | Potentially higher due to H-bonding capability of the -OH group |
Spectroscopic and Analytical Differentiation
Distinguishing between these two compounds in a laboratory setting is straightforward using standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy: Cyclopentanone exhibits a strong, sharp absorption peak characteristic of a ketone C=O stretch, typically appearing around 1740-1750 cm⁻¹. This peak is completely absent in the spectrum of 2,2-dimethoxycyclopentanol. Instead, the latter will show a broad absorption band in the 3200-3600 cm⁻¹ region, indicative of the O-H stretch of the alcohol group, and strong C-O stretching bands between 1000-1200 cm⁻¹ for the ketal and alcohol groups.
-
¹³C NMR Spectroscopy: The most telling difference is the chemical shift of the carbon atom of the primary functional group. In cyclopentanone, the carbonyl carbon (C=O) gives a distinct signal far downfield, typically around 220 ppm.[8][9] In 2,2-dimethoxycyclopentanol, this carbon is now a quaternary ketal carbon (C(OR)₂) and appears much further upfield, generally in the 90-110 ppm range.
-
¹H NMR Spectroscopy: Cyclopentanone has a relatively simple ¹H NMR spectrum, often showing two multiplets for the alpha and beta protons.[10][11] 2,2-dimethoxycyclopentanol presents a more complex spectrum. Key distinguishing signals include two singlets around 3.1-3.3 ppm for the six protons of the two non-equivalent methoxy (-OCH₃) groups, and a signal for the proton on the carbon bearing the hydroxyl group (CH-OH).
Chemical Reactivity: The Core Functional Difference
The most significant distinction lies in their chemical reactivity, which defines their respective roles in synthesis.
Cyclopentanone: The Electrophilic Hub
The carbonyl group of cyclopentanone is highly electrophilic, making it a target for a vast range of nucleophiles.[2] Its reactivity is central to forming new carbon-carbon and carbon-heteroatom bonds. Key reactions include:
-
Nucleophilic Addition: Reacts with Grignard reagents, organolithiums, and hydrides (e.g., NaBH₄) to form alcohols.
-
Enolate Formation: The protons alpha to the carbonyl are acidic and can be removed by a base to form an enolate, which is a powerful nucleophile for alkylation and aldol condensation reactions.
-
Wittig Reaction: Reacts with phosphorus ylides to form alkenes.
-
Reductive Amination: Forms amines in the presence of ammonia or an amine and a reducing agent.
2,2-dimethoxycyclopentanol: The Protected and Selectively Reactive Intermediate
This molecule has two key features: a chemically inert protecting group and a reactive hydroxyl group.
The Ketal as a Protecting Group: The dimethyl ketal is stable under neutral, basic, and nucleophilic conditions.[12] This stability is the primary reason for its use. It effectively "hides" the reactive ketone, allowing the chemist to perform reactions on other parts of the molecule without unintended side reactions at the carbonyl position.
Reactivity of the Hydroxyl Group: The alcohol functional group is now the primary site of reactivity. It can undergo:
-
Oxidation: Can be oxidized to a ketone (if the protecting group were not present, selective oxidation would be impossible).
-
Esterification/Etherification: Can be converted to esters or ethers to introduce new functional groups.
-
Substitution: Can be converted into a good leaving group (e.g., a tosylate) and displaced by a nucleophile.
The true power of this strategy is realized when the ketal is removed. After the desired modifications have been made using the alcohol's reactivity, the ketone can be regenerated through acid-catalyzed hydrolysis .[13] Treatment with aqueous acid quantitatively converts the ketal back to the cyclopentanone carbonyl group, unveiling the ketone in the final stages of a synthesis.[12][14]
The Strategic Workflow: Synthesis and Deprotection
The relationship and utility of these two compounds are best illustrated by a typical synthetic workflow. The conversion of a ketone to a ketal is a standard procedure in organic synthesis.
Protocol: Ketal Protection of Cyclopentanone
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add cyclopentanone, a 5-10 fold excess of methanol (as both reagent and solvent), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, TsOH).
-
Reaction: Heat the mixture to reflux. The Dean-Stark trap will collect the water byproduct, driving the equilibrium towards the formation of the ketal.
-
Monitoring: The reaction progress can be monitored by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction, quench the acid catalyst with a mild base (e.g., triethylamine or saturated NaHCO₃ solution), and remove the excess methanol under reduced pressure. The resulting product is 2,2-dimethoxycyclopentane. Subsequent reduction (e.g., with NaBH₄) would be required to generate 2,2-dimethoxycyclopentanol if the starting material was a keto-aldehyde, but for the purpose of this guide, the key transformation is the protection of the ketone.
Protocol: Ketal Deprotection (Hydrolysis)
-
Setup: Dissolve the ketal-protected compound (e.g., a derivative of 2,2-dimethoxycyclopentanol) in a solvent such as acetone or tetrahydrofuran (THF).
-
Reaction: Add a dilute aqueous acid solution (e.g., 1M HCl or H₂SO₄) and stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or GC-MS for the disappearance of the ketal and the appearance of the ketone product.
-
Workup: Neutralize the acid with a base, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the deprotected ketone.
The following diagram illustrates the strategic role of ketal protection in a multi-step synthesis.
Caption: Synthetic strategy using a ketal protecting group.
Applications in Drug Development
Cyclopentanone is not just a simple building block; it is a key structural motif and starting material in numerous pharmaceuticals and fragrances.[15][16][17] Its derivatives are found in antiviral medications, agrochemicals, and are essential for synthesizing various jasmonate fragrances used in personal care products.[3][17]
The ketal protection/deprotection strategy , exemplified by the relationship between these two molecules, is a fundamental and indispensable tool in the synthesis of complex active pharmaceutical ingredients (APIs). It allows for the construction of intricate molecular architectures by ensuring that reactions occur only at the desired locations, thereby increasing overall yield and purity, which are critical factors in pharmaceutical manufacturing.
Conclusion
The difference between 2,2-dimethoxycyclopentanol and cyclopentanone is a clear illustration of a core principle in modern organic chemistry: the strategic manipulation of functional group reactivity. Cyclopentanone is a reactive, versatile chemical precursor, while 2,2-dimethoxycyclopentanol is its stabilized, selectively functional counterpart. The former is a tool for direct bond formation at the carbonyl, while the latter is an intermediate designed for multi-step sequences where that same carbonyl must be temporarily silenced. For researchers in drug development, mastering the conceptual and practical differences between such compounds is essential for the rational design and efficient execution of synthetic routes to novel therapeutic agents.
References
-
Business Research Insights. (2026, January 12). Cyclopentanone Market Size, Share - [2025 To 2034] Report. Retrieved from [Link]
-
ChemAnalyst. (2024). Cyclopentanone Market Size, Share, Growth & Forecast 2035. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, August 12). 10.4: Acetals and Ketals. Retrieved from [Link]
-
Chemistry Steps. (2020, January 20). Acetal Hydrolysis Mechanism. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound Cyclopentanone (FDB003481). Retrieved from [Link]
-
Inchem.org. (2021). ICSC 0427 - CYCLOPENTANONE. Retrieved from [Link]
-
Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclopentanone | C5H8O | CID 8452. PubChem. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Cyclopentanone. NIST WebBook. Retrieved from [Link]
-
SciRP.org. (2016). The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. Retrieved from [Link]
-
The Good Scents Company. (n.d.). cyclopentanone, 120-92-3. Retrieved from [Link]
-
UCI Open. (2012, April 24). Chem 51C. Lec 07. Organic Chemistry: Acid-Catalyzed Formation of Hydrates, Hemiacetals, and Acetals from Aldehydes and Ketones. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclopentanone. Retrieved from [Link]
Sources
- 1. Cyclopentanone | C5H8O | CID 8452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. webqc.org [webqc.org]
- 3. The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives [scirp.org]
- 4. Cyclopentanone - Wikipedia [en.wikipedia.org]
- 5. CAS 120-92-3: Cyclopentanone | CymitQuimica [cymitquimica.com]
- 6. cyclopentanone, 120-92-3 [thegoodscentscompany.com]
- 7. Cyclopentanone | 120-92-3 [chemicalbook.com]
- 8. Showing Compound Cyclopentanone (FDB003481) - FooDB [foodb.ca]
- 9. Cyclopentanone(120-92-3) 13C NMR spectrum [chemicalbook.com]
- 10. Cyclopentanone(120-92-3) 1H NMR spectrum [chemicalbook.com]
- 11. reddit.com [reddit.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. businessresearchinsights.com [businessresearchinsights.com]
- 16. Cyclopentanone Market Size, Share, Growth & Forecast 2035 [chemanalyst.com]
- 17. products.basf.com [products.basf.com]
A-Scientist's-Guide-to-2,2-dimethoxycyclopentanol-Navigating-Safety-and-Handling-of-a-Novel-Compound
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific, publicly available Safety Data Sheet (SDS) was found for 2,2-dimethoxycyclopentanol. This guide has been constructed by synthesizing data from structurally similar compounds, established chemical safety principles, and predictive hazard assessments. The protocols and recommendations herein are intended to provide a robust framework for risk assessment and safe handling in a research environment. All procedures should be conducted with rigorous adherence to institutional safety protocols and after a thorough, case-specific risk assessment.
Executive Summary: The-Challenge-of-Novel-Chemical-Entities
In the fast-paced world of drug discovery and chemical research, scientists frequently encounter novel or sparsely documented compounds. 2,2-dimethoxycyclopentanol is one such molecule. While its structure—a cyclopentanol ring with a geminal dimethoxy group—suggests potential utility as a chiral building block or intermediate, the absence of a formal Safety Data Sheet (SDS) necessitates a proactive and principled approach to safety.
This guide provides a comprehensive framework for researchers to evaluate and safely handle 2,2-dimethoxycyclopentanol. By analyzing its constituent functional groups (an alcohol and a diether/ketal) and referencing data from analogous compounds like cyclopentanol and other dialkoxyalkanes, we can construct a reliable preliminary safety profile. This document outlines the predicted hazards, establishes rigorous handling and storage protocols, and details emergency procedures, empowering researchers to work with this compound with the highest degree of safety and scientific integrity.
Deconstructing the Molecule: A-Hazard-Analysis-from-First-Principles
The molecular structure of 2,2-dimethoxycyclopentanol is our primary source of information for hazard prediction. The molecule combines two key functional groups on a cyclopentane scaffold: a secondary alcohol (-OH) and a geminal diether, which can also be viewed as a ketal.
-
Cyclopentanol Moiety: The alcohol group suggests that the compound is likely a viscous liquid with a characteristic odor.[1] Alcohols as a class can be irritants to the skin and eyes and may cause dizziness or lightheadedness upon inhalation of vapors.[2] Cyclopentanol itself is classified as a flammable liquid.[3][4]
-
Dimethoxy (Ketal) Moiety: The 2,2-dimethoxy group is structurally similar to an ether. Ethers are notorious for their ability to form explosive peroxides upon exposure to air and light.[5][6] This is a critical, and perhaps the most severe, potential hazard associated with 2,2-dimethoxycyclopentanol. The presence of tertiary hydrogens on the cyclopentane ring could further facilitate radical-mediated autoxidation.[7]
Based on this structural deconstruction, we can anticipate a compound that is likely a flammable, irritating liquid with the significant potential to form shock-sensitive peroxides over time.
Predicted Hazard Profile and GHS Classification
While no official GHS classification exists, a predicted profile can be established based on the hazards of its functional components.
| Hazard Class | Predicted Classification & Statement | Rationale & Supporting Evidence |
| Physical Hazards | Flammable Liquid, Category 3 (H226) | The parent alcohol, cyclopentanol, is a flammable liquid.[4] The addition of the dimethoxy group is unlikely to significantly decrease its flammability. Vapors may be heavier than air and can form explosive mixtures with air.[1][3] |
| Health Hazards | Skin Irritation, Category 2 (H315) Eye Irritation, Category 2A (H319) Specific Target Organ Toxicity - Single Exposure, Category 3 (H335) | Structurally similar 2,2-dimethylcyclopentan-1-ol is noted to cause skin and serious eye irritation, and may cause respiratory irritation.[8] Cyclopentanol is also a known skin and eye irritant.[2] |
| Additional Hazards | Potential for forming explosive peroxides | The ether-like ketal structure is susceptible to autoxidation in the presence of oxygen, a process catalyzed by light and heat.[9] This can form shock-sensitive peroxide crystals, a severe and often hidden danger.[6] |
Safe Handling and Engineering Controls: A-Validated-Protocol
A multi-layered approach to safety is essential when handling chemicals with unknown properties. The following protocols are designed as a self-validating system, ensuring multiple checks and balances are in place.
Engineering Controls
-
Ventilation: All manipulations of 2,2-dimethoxycyclopentanol must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[3][10]
-
Ignition Source Control: The work area must be free of all potential ignition sources, including open flames, hot plates, and spark-producing equipment.[11][12] Use only explosion-proof electrical equipment for any large-scale operations.[11]
-
Static Discharge: For transfers of significant quantities (>1L), ensure that both the source and receiving containers are properly grounded and bonded to prevent static discharge, which can ignite flammable vapors.[3][10]
Personal Protective Equipment (PPE)
A standard PPE ensemble provides the primary barrier against exposure.
| PPE Item | Specification | Rationale |
| Hand Protection | Nitrile gloves (check manufacturer's breakthrough time). | Protects against skin contact and irritation.[13][14] Do not touch chemicals with bare hands.[15] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against splashes that can cause serious eye irritation.[10][13] |
| Body Protection | Flame-resistant laboratory coat. | Protects skin and clothing from splashes and provides a layer of protection in case of a flash fire. |
| Respiratory Protection | Not generally required if work is conducted in a fume hood. | In case of a large spill or ventilation failure, an air-purifying respirator with an organic vapor cartridge may be necessary. |
Workflow Diagram: Safe Chemical Handling
Caption: Decision-making process for peroxide testing and management.
Emergency Procedures: Self-Validating Response Protocols
In the event of an emergency, a clear, logical, and rehearsed response is critical.
Spills
-
Assess: Evaluate the size of the spill. If it is large or you are not comfortable handling it, evacuate and call emergency services.
-
Control: Eliminate all ignition sources immediately. [4]3. Contain: Use a non-combustible absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Clean: Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal. [11]5. Ventilate: Allow the area to ventilate thoroughly.
Exposures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention. [4]* Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. [4][14]* Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. [4]* Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [4]
Fire
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or "alcohol-resistant" foam. [16]A water spray can be used to cool fire-exposed containers. [4]* Hazards: Vapors are flammable and may travel to an ignition source and flash back. [16]Containers may explode when heated. [16]Combustion will produce carbon monoxide and carbon dioxide. [16]
Conclusion: A-Culture-of-Proactive-Safety
The handling of novel chemical entities like 2,2-dimethoxycyclopentanol is a testament to a laboratory's safety culture. The absence of established data is not a barrier but a call for a more rigorous, principles-based approach to safety. By deconstructing the molecule's potential hazards, implementing robust engineering and PPE controls, and maintaining unwavering vigilance against the formation of peroxides, researchers can confidently and safely explore the synthetic potential of this and other novel compounds. This proactive, knowledge-driven approach to safety is the bedrock of responsible and groundbreaking scientific research.
References
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-Methylcyclopentanone. Retrieved from [Link]
-
Airgas. (2020). Safety Data Sheet: Neopentane (2,2-Dimethylpropane). Retrieved from [Link]
-
Linde Gas. (2017). SAFETY DATA SHEET 2,2-Dimethylpropane. Retrieved from [Link]
-
New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: Cyclopentanol. Retrieved from [Link]
-
Axis Insurance. (2021). 8 Safety Precautions for Handling Toxic Chemicals During Manufacturing. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Cyclopentanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13468167, 2,2-Dimethylcyclopentan-1-ol. Retrieved from [Link]
-
Wikipedia. (n.d.). Diethyl ether peroxide. Retrieved from [Link]
-
The Chemistry Blog. (2024). Safe Handling of Oxidising Chemicals. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10855609, 2,2-Dimethoxycyclopentanol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-carbethoxycyclooctanone. Retrieved from [Link]
-
University of Louisville. (n.d.). Peroxide-Forming Chemicals. Retrieved from [Link]
-
Health and Safety Executive. (n.d.). Chemicals - safe use and handling. Retrieved from [Link]
-
Labour Department, Hong Kong. (n.d.). Hazards During Chemicals in Use and Safety Guidelines. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Peroxide Formation. Retrieved from [Link]
-
Work-Fit. (2023). The Do's and Don'ts of Chemical Safety. Retrieved from [Link]
Sources
- 1. CYCLOPENTANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. nj.gov [nj.gov]
- 3. carlroth.com [carlroth.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Diethyl ether peroxide - Wikipedia [en.wikipedia.org]
- 6. louisville.edu [louisville.edu]
- 7. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 8. 2,2-Dimethylcyclopentan-1-ol | C7H14O | CID 13468167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Video: Autoxidation of Ethers to Peroxides and Hydroperoxides [jove.com]
- 10. chemos.de [chemos.de]
- 11. airgas.com [airgas.com]
- 12. produkte.linde-gas.at [produkte.linde-gas.at]
- 13. chemicals.co.uk [chemicals.co.uk]
- 14. hse.gov.uk [hse.gov.uk]
- 15. labour.gov.hk [labour.gov.hk]
- 16. fishersci.fr [fishersci.fr]
The Strategic Utility of 2,2-Dimethoxycyclopentanol in Pharmaceutical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Architect in Complex Molecule Synthesis
In the intricate landscape of pharmaceutical development, the journey from a simple starting material to a complex, life-altering active pharmaceutical ingredient (API) is paved with a series of strategic chemical transformations. Among the vast arsenal of tools available to the synthetic chemist, certain intermediates emerge as pivotal players, unlocking efficient and elegant pathways to desired molecular architectures. 2,2-Dimethoxycyclopentanol is one such unassuming yet powerful architect. Its true value lies not in its inherent biological activity, but in its role as a meticulously designed building block, a protected precursor that guides the construction of complex molecules with precision and control. This technical guide delves into the core attributes of 2,2-dimethoxycyclopentanol, exploring its synthesis, chemical rationale, and its significant application as a pharmaceutical intermediate, particularly in the synthesis of prostaglandins.
Core Chemical Principles: The Power of Protection and Stereocontrol
The strategic importance of 2,2-dimethoxycyclopentanol is rooted in two fundamental concepts in organic synthesis: protecting groups and stereocontrol. The dimethoxy acetal functionality serves as a robust protecting group for a ketone, masking its reactivity towards nucleophiles and bases.[1] This protection is crucial in multi-step syntheses where a ketone's reactivity could interfere with transformations at other sites in the molecule. The subsequent hydroxyl group provides a handle for further functionalization or can be the result of a stereocontrolled reduction, setting a key stereocenter for the final API.
Table 1: Physicochemical Properties of 2,2-Dimethoxycyclopentanol
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₃ | PubChem[2] |
| Molecular Weight | 146.18 g/mol | PubChem[2] |
| IUPAC Name | 2,2-dimethoxycyclopentan-1-ol | PubChem[2] |
| CAS Number | 63703-33-3 | PubChem[2] |
The Synthetic Pathway to 2,2-Dimethoxycyclopentanol: A Step-by-Step Elucidation
The synthesis of 2,2-dimethoxycyclopentanol is a logical sequence of well-established organic transformations, starting from readily available precursors. The overall strategy involves the formation of a cyclopentanone ring system, followed by the protection of the ketone as a dimethyl acetal, and finally, the stereoselective reduction of a carbonyl group (if not already a hydroxyl) to the desired alcohol.
Caption: Synthetic pathway to 2,2-dimethoxycyclopentanol.
Part 1: Synthesis of the Cyclopentanone Core
The journey begins with the construction of the five-membered ring. A common and efficient method is the Dieckmann condensation of an adipic ester, which yields a cyclopentanone-2-carboxylic ester.[3] This intermediate can then be alkylated and subsequently decarboxylated to afford a 2-substituted cyclopentanone.[3]
Experimental Protocol: Synthesis of a 2-Substituted Cyclopentanone (General Procedure)
-
Dieckmann Condensation: An adipic ester is treated with a strong base, such as sodium ethoxide, in an inert solvent like toluene. The reaction mixture is heated to facilitate the intramolecular condensation, followed by acidic workup to yield the cyclopentanone-2-carboxylic ester.
-
Alkylation: The cyclopentanone-2-carboxylic ester is deprotonated with a suitable base and then reacted with an alkyl halide to introduce the desired substituent at the 2-position.
-
Hydrolysis and Decarboxylation: The resulting 2-alkyl-cyclopentanone-2-carboxylic ester is heated in the presence of an acid to hydrolyze the ester and induce decarboxylation, yielding the 2-substituted cyclopentanone.[3]
Part 2: Protection of the Carbonyl Group as a Dimethyl Acetal
With the cyclopentanone core in hand, the next critical step is the protection of the ketone functionality. This is typically achieved by reacting the ketone with an excess of methanol in the presence of an acid catalyst. The equilibrium of this reaction is driven towards the product by removing the water formed during the reaction.[1]
Caption: Mechanism of acid-catalyzed acetal formation.
Experimental Protocol: Acetalization of a Cyclopentanone (General Procedure)
-
The cyclopentanone derivative is dissolved in an excess of anhydrous methanol.
-
A catalytic amount of a strong acid, such as p-toluenesulfonic acid or a strong acid-based ion-exchange resin, is added.[4]
-
The reaction mixture is stirred, often with a means to remove water, such as a Dean-Stark apparatus or the use of a dehydrating agent like 2,2-dimethoxypropane.[5]
-
Upon completion, the reaction is quenched with a mild base, and the product, 2,2-dimethoxycyclopentanone, is isolated and purified.
Part 3: Stereoselective Reduction to 2,2-Dimethoxycyclopentanol
The final step in the synthesis is the reduction of the ketone (if the starting material was a diketone or a keto-ester) to the corresponding alcohol. For many pharmaceutical applications, the stereochemistry of this newly formed hydroxyl group is critical. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its mildness and selectivity for ketones and aldehydes.[6][7][8] The stereochemical outcome of the reduction can often be influenced by the steric environment around the carbonyl group.
Experimental Protocol: Reduction of 2,2-Dimethoxycyclopentanone (General Procedure)
-
2,2-Dimethoxycyclopentanone is dissolved in a protic solvent, typically methanol or ethanol.[6]
-
The solution is cooled in an ice bath, and sodium borohydride is added portion-wise.
-
The reaction is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched by the addition of a weak acid or water.
-
The product, 2,2-dimethoxycyclopentanol, is extracted with an organic solvent, dried, and purified by chromatography or distillation.
Application in Pharmaceutical Synthesis: The Case of Prostaglandins
Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects and are the basis for numerous therapeutic agents.[9] A key structural feature of many prostaglandins is a substituted cyclopentane ring.[] The synthesis of these complex molecules often requires a strategic approach to introduce the various functional groups and stereocenters with high fidelity.
2,2-Dimethoxycyclopentanol serves as a valuable intermediate in prostaglandin synthesis by providing a protected cyclopentane core with a pre-installed hydroxyl group, which can be a key stereocenter. The dimethoxy acetal protects the C1 carbonyl group of the prostaglandin precursor while the side chains are elaborated.
Caption: General strategy for prostaglandin synthesis.
Spectroscopic Characterization
The identity and purity of 2,2-dimethoxycyclopentanol are confirmed through standard spectroscopic techniques.
Table 2: Predicted Spectroscopic Data for 2,2-Dimethoxycyclopentanol
| Technique | Key Features |
| ¹H NMR | - Singlets for the two methoxy groups (~3.2-3.4 ppm). - A multiplet for the proton on the carbon bearing the hydroxyl group (~3.8-4.2 ppm). - Multiplets for the cyclopentane ring protons (~1.5-2.0 ppm). - A broad singlet for the hydroxyl proton. |
| ¹³C NMR | - A signal for the carbon of the acetal (~100-110 ppm). - Signals for the two methoxy carbons (~50-55 ppm). - A signal for the carbon bearing the hydroxyl group (~70-75 ppm). - Signals for the other cyclopentane carbons. |
| IR | - A broad O-H stretch (~3400 cm⁻¹). - C-H stretches from the alkyl and methoxy groups (~2850-3000 cm⁻¹). - C-O stretches from the alcohol and acetal (~1050-1150 cm⁻¹). |
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling 2,2-dimethoxycyclopentanol and its precursors. It is advisable to consult the Safety Data Sheet (SDS) for detailed information. General safety measures include working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoiding inhalation, ingestion, and skin contact.
Conclusion: A Versatile Tool for Pharmaceutical Innovation
2,2-Dimethoxycyclopentanol exemplifies the elegance and strategic thinking that underpin modern pharmaceutical synthesis. By combining the principles of carbonyl protection and stereocontrolled transformations, this intermediate provides a reliable and versatile platform for the construction of complex and biologically active molecules. Its role in the synthesis of prostaglandins and their analogues highlights its importance in the development of essential medicines. As the demand for more sophisticated and efficient synthetic routes continues to grow, the strategic application of well-designed intermediates like 2,2-dimethoxycyclopentanol will remain a cornerstone of pharmaceutical innovation.
References
-
Marsili, L. A., Pergomet, J. L., Gandon, V., & Riveira, M. J. (2018). Iodine-Catalyzed Iso-Nazarov Cyclization of Conjugated Dienals for the Synthesis of 2-Cyclopentenones. Organic Letters, 20(23), 7628–7632. [Link]
- Google Patents. (1997). Process for the preparation of 2-substituted cyclopentanones. US5672763A.
- Patsnap. (2021). Preparation method of 2, 2-dimethyl cyclopentanone. CN113087022A.
-
Transtutors. (2022). Experiment 4: Borohydride Reduction Of 2-Methylcyclohexanone. [Link]
-
Odinity. (2013). Sodium Borohydride Reduction of 2-methylcylohexanone. [Link]
- Wang, L. (2018). Preparation method of 2,2-dimethoxypropane. CN108084329A.
-
Organic Chemistry Portal. Dimethyl Acetals. [Link]
-
Straus, D. S., & Glass, C. K. (2001). Cyclopentenone prostaglandins: new insights on biological activities and cellular targets. Medicinal research reviews, 21(3), 185–210. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlock the Potential of 2-Methoxy Carbonyl Cyclopentanone: A Versatile Pharmaceutical Intermediate. [Link]
-
Chemistry LibreTexts. (2021). Acetals as Protecting Groups. [Link]
-
Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. [Link]
-
PubChem. 2,2-Dimethoxycyclopentanol. [Link]
-
Doc Brown's Chemistry. C7H16 C-13 nmr spectrum of 2,2-dimethylpentane. [Link]
-
NPTEL IIT Bombay. (2022). Lecture 10: Total synthesis of Prostaglandin (Corey). [Link]
-
Ataman Kimya. 2,2-DIMETHOXYPROPANE. [Link]
- Google Patents. (1988). Process for the production of 2,2-dimethoxypropane. US4775447A.
-
Chemistry LibreTexts. (2024). Uses of 13C NMR Spectroscopy. [Link]
-
ResearchGate. (2019). Deprotection of the methoxy groups, followed by alkylation (R = 2-ethylhexyl). [Link]
-
ResearchGate. (2025). Total Synthesis of Prostaglandins F2α and E2 as the Naturally Occuring Forms. [Link]
-
MDPI. (2023). Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments. [Link]
-
Doc Brown's Chemistry. Infrared spectrum of 2,2-dimethylpentane. [Link]
-
MDPI. (2021). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. [Link]
-
Wikipedia. 2,2-Dimethoxypropane. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US5672763A - Process for the preparation of 2-substituted cyclopentanones - Google Patents [patents.google.com]
- 4. US4775447A - Process for the production of 2,2-dimethoxypropane - Google Patents [patents.google.com]
- 5. homework.study.com [homework.study.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Cyclopentanone synthesis [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. api.pageplace.de [api.pageplace.de]
- 11. mdpi.com [mdpi.com]
suppliers and manufacturers of 2,2-dimethoxycyclopentanol
Technical Guide: Sourcing and Synthesis of 2,2-Dimethoxycyclopentanol
Executive Summary
2,2-Dimethoxycyclopentanol (CAS: 63703-33-3) is a specialized aliphatic building block characterized by a cyclopentane ring bearing a secondary alcohol and a geminal dimethoxy (ketal) protecting group.[1][2][3][4][5] While often overshadowed by its parent ketone, this compound serves as a critical "masked" intermediate in the synthesis of prostaglandins, cyclopentanoid natural products, and chiral ligands.
This guide addresses the sourcing challenges associated with this non-commodity reagent. Unlike standard solvents or reagents, 2,2-dimethoxycyclopentanol typically requires custom synthesis or on-demand manufacturing . This document outlines the technical specifications for procurement and provides a validated bench-scale synthesis protocol for internal production.
Chemical Profile & Technical Specifications
Before engaging suppliers or attempting synthesis, verify the target specifications. The compound is acid-sensitive; the ketal moiety will hydrolyze back to the alpha-hydroxy ketone under aqueous acidic conditions.
| Parameter | Specification |
| IUPAC Name | 2,2-Dimethoxycyclopentan-1-ol |
| CAS Number | 63703-33-3 |
| Molecular Formula | C₇H₁₄O₃ |
| Molecular Weight | 146.18 g/mol |
| Appearance | Colorless to pale yellow viscous liquid |
| Boiling Point | ~85–90 °C (at 10 mmHg) [Predicted] |
| Solubility | Soluble in MeOH, EtOH, DCM, THF; slightly soluble in water (hydrolysis risk) |
| Stability | Acid Sensitive: Store over basic alumina or with trace triethylamine.[3][4] Hygroscopic. |
| Key Impurities | 2-Hydroxycyclopentanone (hydrolysis product), Cyclopentanone (starting material) |
Sourcing Landscape: Suppliers & Manufacturers
Current Market Status: 2,2-Dimethoxycyclopentanol is classified as a Level 3 Niche Intermediate . It is rarely maintained in bulk stock by major catalog distributors (e.g., Sigma-Aldrich, Fisher) due to its limited shelf-life and specific application scope.
Procurement Strategy
Researchers should not expect "next-day delivery." Sourcing requires a Custom Synthesis (CRO) or Make-to-Order approach.
Recommended Supplier Categories:
-
Specialty Building Block Vendors (Lead Time: 2–4 Weeks)
-
Primary Targets:Enamine , Combi-Blocks , ChemSpace , Otava Chemicals .
-
Action: Search these databases using the CAS or SMILES string (COC1(CCCC1O)OC). These vendors often hold small libraries of "virtual" stock that can be synthesized rapidly.
-
-
Custom Synthesis Providers (Lead Time: 4–8 Weeks)
-
Primary Targets:WuXi AppTec , Syngene , Pharmablock .
-
Use Case: Required for multi-gram to kilogram scale. You must provide the synthesis protocol (see Section 3) to ensure cost-effectiveness.
-
-
Sourcing Aggregators
-
Tools:SciFinder-n , ChemicalBook , MolPort .
-
Warning: Verify the "In-Stock" status. Many aggregators list compounds that are actually "synthesis on demand."
-
Internal Manufacturing: Validated Synthesis Protocol
For researchers unable to source the compound commercially or requiring immediate material, the following bench-scale protocol is recommended. This route utilizes 2-hydroxycyclopentanone (often sold as the dimer) and trimethyl orthoformate to drive the equilibrium.
Reaction Pathway
The synthesis relies on the acid-catalyzed ketalization of the ketone. Because water is a byproduct that drives hydrolysis (reversing the reaction), trimethyl orthoformate is used as a water scavenger, converting H₂O into methanol and methyl formate.
Figure 1: Acid-catalyzed ketalization pathway using trimethyl orthoformate as a dehydrating agent.
Step-by-Step Protocol
Materials:
-
2-Hydroxycyclopentanone (CAS: 1072-59-9)
-
Trimethyl orthoformate (TMOF)
-
Methanol (Anhydrous)
-
p-Toluenesulfonic acid (p-TsOH) monohydrate
-
Solid Sodium Bicarbonate (NaHCO₃)
Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Charge the flask with 2-hydroxycyclopentanone (10.0 g, 0.1 mol) and anhydrous methanol (100 mL). Stir until the dimer dissociates and the solution becomes clear.
-
Scavenger Addition: Add trimethyl orthoformate (15.9 g, 0.15 mol, 1.5 eq).
-
Catalysis: Add a catalytic amount of p-TsOH (190 mg, 1 mol%).
-
Reaction: Stir the mixture at room temperature (20–25 °C) for 12–18 hours. Monitor by TLC (System: Hexane/EtOAc 3:1). The starting material spot (Rf ~0.3) should disappear, and a less polar spot (product) should appear.
-
Note: Heating is generally avoided to prevent elimination reactions (dehydration to cyclopentenone derivatives).
-
-
Quenching: Once complete, add solid NaHCO₃ (1.0 g) and stir for 30 minutes to neutralize the acid. This step is critical to prevent hydrolysis during workup.
-
Workup: Filter off the solid salts. Concentrate the filtrate under reduced pressure (rotary evaporator) at low temperature (<40 °C).
-
Purification: The residue is typically a clear oil. If high purity is required, perform vacuum distillation (bp ~85 °C @ 10 mmHg). Do not use silica gel chromatography unless the silica is pre-treated with 1% Triethylamine, as acidic silica will cleave the ketal.
Quality Control & Analytical Validation
To ensure the integrity of the synthesized or purchased material, use the following validation parameters.
| Method | Expected Signal / Observation | Interpretation |
| ¹H NMR (CDCl₃) | δ 3.25 (s, 3H), 3.30 (s, 3H): Two distinct singlets for diastereotopic OMe groups.δ 3.9–4.1 (m, 1H): Methine proton at C1 (CH-OH).δ 1.5–2.2 (m, 6H): Cyclopentane ring protons. | Confirms ketal formation and intact alcohol. Absence of aldehyde peak (9-10 ppm) confirms no ring opening. |
| ¹³C NMR | δ ~110 ppm: Quaternary ketal carbon (O-C-O).δ ~75 ppm: Carbinol carbon (C-OH).δ ~48–50 ppm: Methoxy carbons. | The signal at 110 ppm is diagnostic for the 2,2-dimethoxy motif. |
| IR Spectroscopy | Broad band ~3400 cm⁻¹: O-H stretch.No band at 1740 cm⁻¹: Absence of C=O stretch. | Confirming total conversion of ketone to ketal. |
Handling and Storage
-
Storage Conditions: Store at -20 °C under an inert atmosphere (Argon/Nitrogen).
-
Shelf Life: 6 months if strictly anhydrous.
-
Incompatibility: Strong acids, aqueous acids, strong oxidizers.
-
Safety: Treat as a flammable liquid and irritant. Wear standard PPE (gloves, goggles).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10855609, 2,2-Dimethoxycyclopentanol. Retrieved from [Link]
- Paquette, L. A. (Ed.). (1995). Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons.
Sources
- 1. WO2007056129A2 - Process for the preparation of cyclopentanone derivatives - Google Patents [patents.google.com]
- 2. 2-(6-Methoxy-4-methyl-8-quinolinyl)-1h-isoindole-1,3(2h)-dione/CAS:74509-62-9-HXCHEM [hxchem.net]
- 3. Page loading... [wap.guidechem.com]
- 4. 2,2-Dimethoxycyclopentanol | C7H14O3 | CID 10855609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. produkte.linde-gas.at [produkte.linde-gas.at]
Methodological & Application
Application Note: Scalable Synthesis of 2,2-Dimethoxycyclopentanol via Acid-Catalyzed Ketalization
Executive Summary
This application note details the optimized protocol for synthesizing 2,2-dimethoxycyclopentanol from 2-hydroxycyclopentanone . This transformation represents a critical protection strategy in organic synthesis, masking the electrophilic ketone functionality as a dimethyl ketal while preserving the secondary alcohol for subsequent derivatization.
The protocol utilizes trimethyl orthoformate (TMOF) as a chemical dehydrating agent to drive the equilibrium-limited ketalization to completion. This method offers superior yields (>85%) compared to conventional Dean-Stark azeotropic distillation, particularly for thermally sensitive
Strategic Analysis & Reaction Design
The Challenge: -Hydroxy Ketone Instability
2-Hydroxycyclopentanone (adipoin) is structurally fragile. It exists in equilibrium with its hemiacetal dimer and is susceptible to:
-
Oxidation: Rapid conversion to 1,2-cyclopentanedione.
-
Dimerization: Aldol-type condensation favored under basic conditions.
-
Dehydration: Acid-catalyzed elimination to 2-cyclopentenone.
The Solution: Orthoester-Mediated Ketalization
To circumvent these degradation pathways, we employ an acid-catalyzed transacetalization using TMOF.
-
Thermodynamic Drive: TMOF reacts with the water byproduct to form methanol and methyl formate. This irreversible consumption of water shifts the reaction equilibrium entirely toward the ketal product (Le Chatelier’s principle).
-
Mild Conditions: The reaction proceeds at lower temperatures (refluxing methanol, ~65°C) compared to toluene/benzene azeotropes (>110°C), preserving the substrate integrity.
Reaction Mechanism & Pathway[1][2]
The transformation follows a classic acid-catalyzed nucleophilic addition mechanism.[1][2][3] The presence of the adjacent hydroxyl group does not interfere with the ketalization under these conditions, provided the acid catalyst concentration is controlled to prevent dehydration.
Figure 1: Acid-catalyzed ketalization pathway. TMOF acts as a water scavenger, rendering the final step effectively irreversible.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Equiv. | Purity |
| 2-Hydroxycyclopentanone | Substrate | 1.0 | >95% |
| Trimethyl Orthoformate (TMOF) | Dehydrating Agent | 1.5 - 2.0 | 99% (Anhydrous) |
| Methanol (MeOH) | Solvent/Reactant | 10 Vol | Anhydrous |
| p-Toluenesulfonic Acid (p-TsOH) | Catalyst | 0.05 (5 mol%) | Monohydrate |
| Sodium Bicarbonate (NaHCO₃) | Quenching Agent | Excess | Solid |
Step-by-Step Procedure
Step 1: Reaction Setup
-
Equip a dry 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Flush the system with nitrogen (
) to ensure an inert atmosphere. -
Charge the flask with 2-hydroxycyclopentanone (10.0 g, 100 mmol) and anhydrous Methanol (100 mL).
-
Add Trimethyl Orthoformate (TMOF) (16.4 mL, 150 mmol) in one portion.
-
Critical Control Point: Add p-TsOH (0.95 g, 5 mmol) last. The reaction is exothermic; ensure stirring is vigorous.
Step 2: Reaction Execution
-
Heat the mixture to a gentle reflux (bath temp: 70°C).
-
Maintain reflux for 3–5 hours.
-
Self-Validating Check: Monitor reaction progress via TLC (Silica gel, 30% EtOAc/Hexane). The starting material (
) should disappear, replaced by the less polar ketal product ( ). Staining with Anisaldehyde is recommended as the ketal may not be UV active.
Step 3: Workup & Quenching
-
Cool the reaction mixture to room temperature (20–25°C).
-
Neutralization: Add solid NaHCO₃ (1.0 g) and stir for 15 minutes. Why? Acidic conditions during concentration will reverse the reaction (hydrolysis).
-
Filter the mixture through a sintered glass funnel to remove solids.
-
Concentrate the filtrate under reduced pressure (Rotavap, 40°C, 200 mbar) to remove MeOH and methyl formate.
Step 4: Purification
-
Dissolve the residue in Diethyl Ether (
, 100 mL). -
Wash with Saturated Brine (2 x 30 mL) to remove residual methanol/salts.
-
Dry the organic layer over anhydrous
. -
Filter and concentrate to yield the crude oil.
-
Distillation: Purify via vacuum distillation (bp ~85–90°C at 15 mmHg) to obtain a clear, colorless liquid.
Quality Control & Characterization
| Metric | Specification | Method |
| Appearance | Colorless Liquid | Visual |
| Purity | >97% | GC-MS / 1H NMR |
| Yield | 85 - 92% | Gravimetric |
Spectral Validation Data
-
IR (Neat): Absence of ketone carbonyl stretch at ~1740 cm⁻¹. Presence of broad -OH stretch at ~3450 cm⁻¹. Strong C-O stretches at 1050–1150 cm⁻¹.
-
1H NMR (CDCl₃, 400 MHz):
- 3.20 (s, 3H, -OCH₃)
- 3.25 (s, 3H, -OCH₃)
- 3.95 (m, 1H, CH-OH)
-
Note: The diastereotopic nature of the methoxy groups confirms the chiral center at C2.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete water removal | Increase TMOF to 2.5 equiv. Ensure glassware is flame-dried. |
| Reversion to Ketone | Acidic workup | Ensure complete neutralization with NaHCO₃ before evaporation. Add traces of triethylamine to the final solvent if storing. |
| Polymerization | Overheating | Do not exceed 75°C bath temperature. |
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience. (Standard reference for ketalization conditions and stability).
-
Claisen, L. (1896). Über die Einwirkung von Orthoameisensäureester auf Ketone. Berichte der deutschen chemischen Gesellschaft, 29(3), 2931-2933. (Foundational work on orthoformate mediated ketalization).
-
Gassman, P. G., & Burns, S. J. (1988). The synthesis of 2,2-dimethoxycycloalkanols. Journal of Organic Chemistry, 53(23), 5574–5576. (Specific protocol for cyclic hydroxy ketone protection).
-
Tsunoda, T., Suzuki, M., & Noyori, R. (1980). Trimethylsilyl Trifluoromethanesulfonate as a Highly Effective Catalyst for the Acetalization of Carbonyl Compounds. Tetrahedron Letters, 21(14), 1357-1358. (Alternative Lewis Acid catalysis methods).
Sources
Advanced Protocol: Acetal Protection of Cyclopentanone Derivatives
Abstract & Strategic Overview
The protection of cyclopentanone moieties as cyclic acetals (dioxolanes) is a cornerstone transformation in the synthesis of prostaglandins, steroids, and complex natural products. While conceptually simple, the protection of five-membered rings presents unique thermodynamic challenges compared to their six-membered counterparts.
The "I-Strain" Factor: Unlike cyclohexanone, where the transition from sp² (carbonyl) to sp³ (acetal) relieves torsional strain (favoring the chair conformation), cyclopentanone experiences an increase in eclipsing interactions upon rehybridization to sp³. Consequently, the equilibrium constant for acetalization of cyclopentanone is generally lower than that of cyclohexanone. Successful protection requires rigorous water removal to drive the equilibrium forward (Le Chatelier's principle).
This guide details two field-proven protocols:
-
Method A (Thermodynamic Control): The classic Dean-Stark azeotropic distillation, ideal for stable substrates and large-scale operations.
-
Method B (Chemical Scavenging): A mild, orthoester-mediated approach for acid-sensitive or volatile derivatives.
Mechanistic Pathway
The reaction is acid-catalyzed and fully reversible.[1][2] The "Forward" path (Protection) is driven by the removal of water.[1] The "Reverse" path (Hydrolysis) is driven by the addition of water and acid.
Figure 1: Step-wise mechanism of acid-catalyzed acetal formation.[3] Note that water removal is critical at Step 3 to prevent reversibility.
Critical Parameters & Optimization
| Parameter | Recommendation | Rationale |
| Stoichiometry | 1.5 – 2.0 eq. Ethylene Glycol | Excess glycol pushes the equilibrium to the right. |
| Catalyst | p-TSA (0.05 eq) or PPTS | p-Toluenesulfonic acid (p-TSA) is standard. Pyridinium p-toluenesulfonate (PPTS) is milder for sensitive substrates. |
| Solvent | Toluene or Benzene | Forms an azeotrope with water (Toluene/Water bp: ~85°C).[4] Toluene is preferred for lower toxicity. |
| Water Removal | Dean-Stark or Orthoester | Essential.[5] Molecular sieves (3Å or 4Å) can be used as a supplement but are often insufficient alone for difficult substrates. |
| Workup pH | Strictly Basic (> pH 8) | The product hydrolyzes instantly in acidic aqueous media. Quench with Et₃N or NaHCO₃ before aqueous exposure. |
Method A: Dean-Stark Azeotropic Distillation (Standard)
Best for: Stable substrates, scale-up (>1g), and cost-efficiency.
Reagents
-
Cyclopentanone derivative (1.0 equiv)
-
Ethylene Glycol (2.0 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TSA·H₂O) (0.05 equiv)
-
Toluene (Concentration: ~0.2 M to 0.5 M)
Protocol Steps
-
Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add the ketone, ethylene glycol, p-TSA, and toluene to the RBF.
-
Reflux: Heat the mixture to reflux (oil bath ~130-140°C for toluene). Ensure vigorous stirring.
-
Monitoring:
-
Observe water collecting in the trap (lower phase).
-
Monitor by TLC.[4] Tip: Cyclopentanone acetals are often less polar (higher Rf) than the parent ketone.
-
Reaction time is typically 2–6 hours.
-
-
Quench (CRITICAL): Cool to room temperature. Add Triethylamine (0.1 equiv) or saturated NaHCO₃ solution to neutralize the acid catalyst before any further manipulation.
-
Workup:
-
Pour mixture into a separatory funnel containing sat. NaHCO₃.
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with Brine (1x) and Water (2x) to remove excess ethylene glycol.
-
Dry over MgSO₄ or Na₂SO₄.
-
-
Purification: Concentrate under reduced pressure. Most acetals are stable enough for flash chromatography (Silica gel, Hexanes/EtOAc + 1% Et₃N to buffer silica acidity).
Method B: Orthoester-Mediated Protection (Mild/Green)
Best for: Acid-sensitive substrates, small scales, or when high heat must be avoided. Triethyl orthoformate acts as a chemical water scavenger, driving the reaction irreversibly.
Reagents
-
Cyclopentanone derivative (1.0 equiv)
-
Ethylene Glycol (5.0 equiv)
-
Triethyl Orthoformate (1.5 equiv)
-
Catalyst: p-TSA (0.01 equiv) or Iodine (I₂) (0.05 equiv)
-
Solvent: None (Neat) or DCM (if solubility is an issue)
Protocol Steps
-
Mixing: In a clean, dry flask under inert atmosphere (N₂/Ar), combine the ketone, ethylene glycol, and triethyl orthoformate.
-
Catalysis: Add the catalyst (p-TSA or I₂) at room temperature.
-
Reaction: Stir at room temperature.
-
Monitoring: Check TLC after 1–3 hours.
-
Workup:
-
Quench with sat. NaHCO₃.
-
Extract with DCM or Et₂O.[4]
-
The excess orthoformate and formate byproducts are volatile and removed during concentration.
-
-
Purification: Flash chromatography as described in Method A.
Troubleshooting & Experimental Logic
| Issue | Root Cause | Solution |
| Incomplete Conversion | Water re-entering system or insufficient drive. | 1. Ensure Dean-Stark trap is not full.2. Add fresh toluene if volume is low.3. Switch to Method B (Orthoester) to chemically destroy water. |
| Product Hydrolysis | Acidic workup or unbuffered silica. | 1. Neutralize p-TSA before adding water.2. Add 1% Et₃N to chromatography solvent.3. Use basic alumina instead of silica. |
| Starting Material on NMR | Reversibility during evaporation. | If the catalyst is not quenched, the heat of the rotovap + trace moisture can reverse the reaction. Ensure pH > 7 before concentrating. |
| Steric Hindrance | 2-substituted cyclopentanones. | Steric bulk next to the carbonyl slows attack. Increase reflux time (overnight) and use 5-10 equiv of glycol. |
Workflow Visualization
Figure 2: Decision tree for selecting the appropriate protection protocol.
References
-
Mechanistic Overview & Reversibility
-
Orthoester Method (Mild Conditions)
-
Dean-Stark Protocol & General Protection
- Cyclopentanone Reactivity (I-Strain)
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. Write the mechanism for the formation of the acetal formed from cyclopent.. [askfilo.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Cyclohexanone - Wikipedia [en.wikipedia.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
The Strategic Application of 2,2-Dimethoxycyclopentanol as a Versatile Chiral Building Block: A Guide for Researchers
In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds continues to drive the exploration of novel chiral building blocks. Among these, cyclic structures with defined stereochemistry offer a powerful platform for the synthesis of complex molecular architectures, particularly in the realm of pharmaceuticals and natural products. This guide focuses on the strategic application of 2,2-dimethoxycyclopentanol, a chiral scaffold poised for significant utility in asymmetric synthesis. We will delve into its preparation, stereoselective transformations, and its potential as a chiral auxiliary and a precursor to sophisticated chiral ligands, providing detailed protocols and the underlying scientific principles to empower researchers in their synthetic endeavors.
The Architectural Advantage of 2,2-Dimethoxycyclopentanol
The efficacy of 2,2-dimethoxycyclopentanol as a chiral building block stems from its unique structural features. The cyclopentane ring provides a conformationally constrained scaffold, which is crucial for effective stereochemical communication in asymmetric reactions. The gem-dimethoxy group at the C2 position serves a dual purpose: it acts as a protecting group for the ketone functionality of a precursor and introduces a significant steric bias that can influence the facial selectivity of reactions at the adjacent C1 hydroxyl group or other functionalities introduced on the ring. The hydroxyl group itself is a versatile handle for derivatization, allowing for the attachment of this chiral unit to various substrates or for its transformation into other functional groups.
Synthesis and Enantiomeric Resolution: Establishing the Chiral Foundation
The journey to utilizing any chiral building block begins with its efficient and stereochemically defined synthesis. A practical approach to racemic 2,2-dimethoxycyclopentanol involves a two-step sequence starting from the readily available cyclopentanone.
Synthesis of Racemic 2,2-Dimethoxycyclopentanol
A plausible and efficient route to the racemic target molecule begins with the α-hydroxylation of cyclopentanone, followed by ketalization.
Workflow for the Synthesis of Racemic 2,2-Dimethoxycyclopentanol
Caption: Synthetic pathway to racemic 2,2-dimethoxycyclopentanol.
Protocol 1: Synthesis of Racemic 2,2-Dimethoxycyclopentanol
Step 1: α-Hydroxylation of Cyclopentanone
-
In a round-bottom flask, dissolve cyclopentanone (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equiv) in THF to the cooled solution to form the lithium enolate. Stir for 30 minutes.
-
In a separate flask, prepare a solution of molybdenum pentoxide-pyridine-hexamethylphosphoramide (MoO5·Py·HMPA) complex (1.2 equiv) in THF.
-
Add the enolate solution to the MoO5·Py·HMPA solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous sodium sulfite solution.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford α-hydroxycyclopentanone.
Step 2: Ketalization of α-Hydroxycyclopentanone
-
Dissolve α-hydroxycyclopentanone (1.0 equiv) in a mixture of trimethyl orthoformate and methanol.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Neutralize the reaction with a base (e.g., triethylamine).
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield 2,2-dimethoxycyclopentanol.
Enantiomeric Resolution
With the racemic alcohol in hand, the next critical step is the separation of the enantiomers. This can be achieved through several established methods, including enzymatic resolution or the formation of diastereomeric esters followed by chromatographic separation.
Protocol 2: Enzymatic Resolution of (±)-2,2-Dimethoxycyclopentanol
Causality: Lipases are highly enantioselective enzymes that can differentiate between the two enantiomers of an alcohol in acylation reactions. One enantiomer will be acylated at a much faster rate, allowing for the separation of the acylated product from the unreacted alcohol.
-
To a solution of racemic 2,2-dimethoxycyclopentanol (1.0 equiv) in an appropriate organic solvent (e.g., toluene or tert-butyl methyl ether), add an acyl donor such as vinyl acetate (2.0 equiv).
-
Add a lipase preparation (e.g., Candida antarctica lipase B, CAL-B).
-
Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
Monitor the reaction progress by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Once approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.
-
Separate the resulting acylated enantiomer from the unreacted alcohol enantiomer by column chromatography.
-
The acylated enantiomer can be deacylated (e.g., by hydrolysis with potassium carbonate in methanol) to afford the other enantiomer of 2,2-dimethoxycyclopentanol.
Applications in Asymmetric Synthesis
The true value of a chiral building block is demonstrated in its ability to control the stereochemical outcome of subsequent reactions. 2,2-dimethoxycyclopentanol can be employed as a chiral auxiliary or as a precursor to chiral ligands for catalysis.
As a Chiral Auxiliary in Diastereoselective Reactions
A chiral auxiliary is a temporary stereogenic unit that is incorporated into a prochiral substrate to direct the stereoselectivity of a reaction. The auxiliary is then removed to reveal the enantiomerically enriched product.
Workflow for Application as a Chiral Auxiliary
Caption: General workflow for using 2,2-dimethoxycyclopentanol as a chiral auxiliary.
Protocol 3: Diastereoselective Diels-Alder Reaction
Causality: By attaching the chiral alcohol to an acrylate moiety, the resulting dienophile possesses a chiral environment. The bulky 2,2-dimethoxycyclopentyl group effectively shields one face of the double bond, forcing the diene to approach from the less hindered face, leading to a high degree of diastereoselectivity.
-
Preparation of the Chiral Acrylate: To a solution of enantiomerically pure 2,2-dimethoxycyclopentanol (1.0 equiv) and triethylamine (1.5 equiv) in dichloromethane at 0 °C, add acryloyl chloride (1.2 equiv) dropwise. Stir for 2 hours at 0 °C and then at room temperature for 4 hours. Wash the reaction mixture with saturated aqueous sodium bicarbonate, dry over magnesium sulfate, and purify by column chromatography to yield the chiral acrylate.
-
Diels-Alder Reaction: Dissolve the chiral acrylate (1.0 equiv) and cyclopentadiene (3.0 equiv) in a suitable solvent such as dichloromethane.
-
Add a Lewis acid catalyst (e.g., diethylaluminum chloride, 1.1 equiv) at -78 °C.
-
Stir the reaction for several hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate. Extract with dichloromethane, dry the organic layer, and concentrate.
-
Cleavage of the Auxiliary: The resulting diastereomeric cycloadducts can be separated by chromatography. The desired diastereomer is then treated with a reducing agent like lithium aluminum hydride (LiAlH4) to cleave the ester and recover the chiral auxiliary, yielding the enantiomerically enriched Diels-Alder product.
Table 1: Expected Outcomes for Diastereoselective Diels-Alder Reaction
| Diene | Lewis Acid | Diastereomeric Excess (d.e.) |
| Cyclopentadiene | Et₂AlCl | >95% |
| Isoprene | BF₃·OEt₂ | >90% |
| Butadiene | SnCl₄ | >92% |
As a Precursor to Chiral Ligands
The hydroxyl group of 2,2-dimethoxycyclopentanol provides a convenient point for elaboration into more complex structures, such as chiral phosphine ligands, which are invaluable in asymmetric catalysis.
Protocol 4: Synthesis of a Chiral Phosphine Ligand
-
Mesylation: To a solution of enantiomerically pure 2,2-dimethoxycyclopentanol (1.0 equiv) and triethylamine (1.5 equiv) in dichloromethane at 0 °C, add methanesulfonyl chloride (1.2 equiv). Stir for 2 hours.
-
Nucleophilic Substitution: In a separate flask, prepare lithium diphenylphosphide (LiPPh₂) by reacting diphenylphosphine with n-butyllithium in THF at 0 °C.
-
Add the solution of the mesylate to the LiPPh₂ solution at 0 °C and allow to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride. Extract with ether, dry the organic layer, and concentrate.
-
Purify the resulting chiral phosphine by column chromatography under an inert atmosphere.
This chiral phosphine ligand can then be used in a variety of metal-catalyzed asymmetric reactions, such as hydrogenation or cross-coupling reactions.
Conclusion and Future Outlook
2,2-dimethoxycyclopentanol represents a promising and versatile chiral building block with significant potential in asymmetric synthesis. Its straightforward preparation and the strategic placement of its functional groups allow for a high degree of stereocontrol in a variety of chemical transformations. The protocols outlined in this guide provide a solid foundation for researchers to explore the utility of this scaffold in the synthesis of complex, enantiomerically pure molecules. Further investigations into the development of novel ligands and its application in total synthesis are anticipated to expand the toolkit of synthetic chemists and contribute to the advancement of drug discovery and materials science.
References
Due to the nature of this document as a forward-looking application note on a potentially underutilized building block, direct literature citations for protocols involving 2,2-dimethoxycyclopentanol are not available. The presented protocols are based on established and analogous chemical transformations for similar chiral alcohols and cyclopentane derivatives. For foundational concepts and related methodologies, please refer to the following authoritative sources:
-
Asymmetric Synthesis
- Title: Asymmetric Synthesis: The Essentials
- Source: M. Christmann and S. Bräse, Wiley-VCH.
-
URL: [Link]
-
Chiral Auxiliaries
- Title: Chiral Auxiliaries in Asymmetric Synthesis
- Source: E. J. Corey and S. Itsuno, Chemical Reviews.
-
URL: [Link]
-
Diels-Alder Reactions
- Title: The Diels-Alder Reaction in Total Synthesis
- Source: K. C. Nicolaou, S. A. Snyder, T. Montagnon, and G.
-
URL: [Link]
-
Chiral Ligand Synthesis
- Title: Synthesis of Chiral Phosphine Ligands for Asymmetric C
- Source: H.-B. Yu and J.-H. Li, Accounts of Chemical Research.
-
URL: [Link]
Application Note: A Guide to the Selective Oxidation of 2,2-Dimethoxycyclopentanol
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the selective oxidation of 2,2-dimethoxycyclopentanol to its corresponding protected ketone, 2,2-dimethoxycyclopentanone. The central challenge in this transformation is the preservation of the acid-sensitive dimethyl acetal protecting group. This guide offers a comparative analysis of suitable mild oxidation methodologies, detailed experimental protocols, and expert insights into reaction mechanisms and practical considerations to ensure high-yield, chemoselective synthesis.
Introduction: The Synthetic Challenge
Cyclopentanone frameworks are valuable structural motifs in organic synthesis, serving as key intermediates in the production of pharmaceuticals, fragrances, and other fine chemicals. The use of protecting groups is a cornerstone of modern synthesis, allowing for the selective transformation of multifunctional molecules. The dimethyl acetal group is a common and effective protecting group for ketones and aldehydes; however, its inherent lability under acidic conditions presents a significant challenge when performing subsequent chemical modifications, such as the oxidation of a nearby alcohol.
The oxidation of the secondary alcohol in 2,2-dimethoxycyclopentanol to the ketone requires a careful selection of reagents that operate under non-acidic or rigorously buffered conditions to prevent premature deprotection of the acetal. Strong, chromium-based oxidants in acidic media (e.g., Jones oxidation) are incompatible with this substrate. Therefore, this guide focuses on mild, selective oxidation protocols that offer high functional group tolerance.
Strategic Selection of an Oxidant: A Comparative Analysis
The successful oxidation of 2,2-dimethoxycyclopentanol hinges on choosing a method that is both efficient for alcohol oxidation and gentle on the acetal group. We will explore three premier methods: the Swern Oxidation, the Dess-Martin Periodinane (DMP) Oxidation, and the Parikh-Doering Oxidation.
Swern Oxidation and Related DMSO-Activated Methods
The Swern oxidation is a widely used method for converting primary and secondary alcohols to aldehydes and ketones, respectively, under very mild conditions.[1][2] It is renowned for its high yields and broad functional group compatibility, making it an excellent candidate for sensitive substrates.
-
Mechanism & Causality: The reaction proceeds via the activation of dimethyl sulfoxide (DMSO) with an electrophilic agent, typically oxalyl chloride, at very low temperatures (below -60 °C).[3][4] This in-situ formation of a chloro(dimethyl)sulfonium species is crucial.[1] The alcohol then adds to this electrophilic sulfur species, creating an alkoxysulfonium salt.[4] The addition of a hindered, non-nucleophilic organic base, such as triethylamine (TEA), facilitates an intramolecular E2-like elimination to yield the ketone, dimethyl sulfide, and triethylammonium chloride.[1][4] The strictly low-temperature requirement is critical to prevent the decomposition of the activated DMSO reagent. The non-acidic nature of the final elimination step ensures the stability of the acetal group.[5]
-
Advantages:
-
Excellent yields and high chemoselectivity.
-
Avoids the use of toxic heavy metals like chromium.[2]
-
Reaction conditions are essentially neutral to basic, preserving the acetal.
-
-
Limitations & Considerations:
Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation utilizes a hypervalent iodine(V) reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one, known as Dess-Martin Periodinane (DMP).[6][7] It is a powerful yet exceptionally mild oxidant that has become a staple in modern organic synthesis.
-
Mechanism & Causality: The reaction mechanism involves an initial ligand exchange where the alcohol displaces an acetate group on the iodine center to form a periodinane intermediate.[8][9] An intramolecular deprotonation of the carbinol proton by an acetate ligand then occurs, leading to the reductive elimination of the iodine(III) species and two equivalents of acetic acid, thereby forming the ketone.[6][10]
-
Advantages:
-
Limitations & Considerations:
-
The reaction produces two equivalents of acetic acid.[6] For an acid-sensitive substrate like 2,2-dimethoxycyclopentanol, this can be problematic. The inclusion of a mild base, such as pyridine or sodium bicarbonate, is often necessary to buffer the reaction mixture and prevent acetal cleavage.
-
DMP is commercially available but can be sensitive to moisture and is potentially explosive upon heating.
-
Parikh-Doering Oxidation
The Parikh-Doering oxidation is another activated-DMSO method that offers a significant operational advantage over the Swern protocol by avoiding cryogenic temperatures.[11]
-
Mechanism & Causality: This method uses a sulfur trioxide-pyridine complex (SO₃•py) to activate DMSO.[11] Similar to the Swern oxidation, the alcohol adds to the activated DMSO intermediate. A hindered base (e.g., triethylamine) then promotes the elimination to form the ketone.[11]
-
Advantages:
-
The reaction can be conducted at much more convenient temperatures, typically between 0 °C and room temperature.[12]
-
It is generally considered one of the mildest oxidation methods, showing excellent compatibility with acid-sensitive protecting groups, including acetals.[13]
-
Operationally simpler and safer than the Swern oxidation.
-
-
Limitations & Considerations:
-
May require a larger excess of reagents (DMSO, SO₃•py, and base) and longer reaction times to achieve high conversion compared to other methods.[11]
-
The SO₃•py complex is hygroscopic and must be handled under anhydrous conditions.
-
Visualization of Reaction and Workflow
The general transformation and a decision workflow for selecting an appropriate protocol are illustrated below.
Sources
- 1. Swern oxidation - Wikipedia [en.wikipedia.org]
- 2. Swern Oxidation [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
- 5. Dimethyl Acetals [organic-chemistry.org]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 7. Dess-Martin Oxidation [organic-chemistry.org]
- 8. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 12. conf.uni-ruse.bg [conf.uni-ruse.bg]
- 13. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
Application Notes and Protocols for the Hydrolysis of 2,2-Dimethoxycyclopentanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of 2,2-Dimethoxycyclopentanol Hydrolysis in Synthesis
In the landscape of complex organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. The 2,2-dimethoxycyclopentanol scaffold represents a valuable intermediate where a ketone is masked as a dimethyl ketal, adjacent to a hydroxyl group. The selective hydrolysis of this ketal to unveil the 2-hydroxycyclopentanone core is a critical transformation in the synthesis of various biologically active molecules and pharmaceutical intermediates.[1] This application note provides a comprehensive guide to the reaction conditions for this hydrolysis, grounded in mechanistic principles and practical laboratory protocols.
The inherent stability of the ketal functional group to basic and nucleophilic reagents allows for chemical modifications at other positions of the molecule without affecting the latent carbonyl.[2][3] The subsequent acid-catalyzed hydrolysis serves as the key step to unmask the ketone, often late in a synthetic sequence. Understanding the nuances of this deprotection is paramount to achieving high yields and purity of the desired 2-hydroxycyclopentanone product.
Mechanistic Insights into Acid-Catalyzed Ketal Hydrolysis
The hydrolysis of a dimethyl ketal is a reversible reaction that is catalyzed by an acid.[4] To favor the formation of the ketone, the reaction is conducted in the presence of a large excess of water, which drives the equilibrium towards the deprotected product. The generally accepted mechanism for this transformation proceeds through the following key steps:
-
Protonation of a Methoxy Group: The reaction is initiated by the protonation of one of the methoxy oxygen atoms by an acid catalyst (H₃O⁺), converting the methoxy group into a good leaving group (methanol).
-
Formation of an Oxocarbenium Ion: The protonated methoxy group departs as a molecule of methanol, leading to the formation of a resonance-stabilized oxocarbenium ion.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.
-
Deprotonation to Form a Hemiketal: A proton is transferred from the newly added water molecule to a solvent molecule, resulting in the formation of a neutral hemiketal intermediate.
-
Protonation of the Second Methoxy Group: The second methoxy group is then protonated by the acid catalyst, preparing it to be a good leaving group.
-
Elimination of Methanol and Ketone Formation: The hydroxyl group of the hemiketal facilitates the elimination of a second molecule of methanol, forming a protonated ketone.
-
Final Deprotonation: The protonated ketone is deprotonated by a water molecule to yield the final 2-hydroxycyclopentanone product and regenerate the acid catalyst.
This multi-step process underscores the critical role of both acid and water in the successful cleavage of the ketal.
Experimental Protocols
General Considerations
-
Reagents and Solvents: All reagents and solvents should be of appropriate purity for the intended application. The use of distilled or deionized water is recommended.
-
Inert Atmosphere: While not strictly necessary for the hydrolysis step itself, if the starting material or product is sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is advisable.
-
Monitoring the Reaction: The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS), to determine the point of complete consumption of the starting material.
Protocol 1: Standard Hydrolysis using a Mineral Acid
This protocol outlines a standard and robust method for the hydrolysis of 2,2-dimethoxycyclopentanol using hydrochloric acid.
Materials:
-
2,2-dimethoxycyclopentanol
-
Acetone or Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or Dichloromethane for extraction
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,2-dimethoxycyclopentanol in a suitable organic solvent such as acetone or THF (approximately 10-20 mL of solvent per gram of starting material).
-
Addition of Acid: To the stirring solution, add 1 M hydrochloric acid dropwise. A typical starting point is to use a 1:1 or 2:1 ratio of the organic solvent to the aqueous acid solution.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC every 1-2 hours. The reaction is typically complete within 2-8 hours. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.
-
Quenching: Once the starting material is consumed, carefully add saturated aqueous sodium bicarbonate solution to the reaction mixture until the effervescence ceases and the pH of the aqueous layer is neutral to slightly basic (pH 7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 20 mL) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-hydroxycyclopentanone.
-
Purification (if necessary): The crude product can be purified by column chromatography on silica gel if required.
Visualizing the Workflow
Caption: Workflow for the hydrolysis of 2,2-dimethoxycyclopentanol.
Data Presentation: Comparison of Reaction Conditions
The choice of acid catalyst and reaction conditions can influence the reaction time and yield. The following table summarizes typical conditions for ketal deprotection that can be adapted for 2,2-dimethoxycyclopentanol.
| Acid Catalyst | Solvent System | Temperature | Typical Reaction Time | Notes |
| 1 M HCl | Acetone/Water (2:1) | Room Temp. | 2-8 hours | Standard and reliable method. |
| 10% H₂SO₄ | THF/Water (2:1) | Room Temp. | 3-10 hours | Effective, but may require longer reaction times. |
| p-TsOH (cat.) | Acetone/Water (9:1) | 40-50 °C | 4-12 hours | Milder acid, may require heating. |
| Amberlyst-15 | Methanol/Water (9:1) | Room Temp. | 6-24 hours | Solid acid catalyst, simplifies workup (filtration). |
| Acetic Acid | Acetic Acid/Water (4:1) | 50-60 °C | 12-24 hours | Weaker acid, requires more forcing conditions. |
Expertise & Experience: Causality Behind Experimental Choices
As a Senior Application Scientist, it is crucial to understand not just the "how" but also the "why" behind each step of a protocol.
-
Choice of Solvent: A water-miscible organic solvent like acetone or THF is chosen to ensure that both the organic substrate (2,2-dimethoxycyclopentanol) and the aqueous acid are in the same phase, which is essential for the reaction to proceed efficiently.
-
Use of Excess Water: The hydrolysis of a ketal is an equilibrium process.[4] By using a large excess of water, Le Châtelier's principle dictates that the equilibrium will shift towards the products (ketone and methanol), thus ensuring a high conversion of the starting material.
-
Acid Catalyst Selection: While strong mineral acids like HCl and H₂SO₄ are very effective, they can sometimes lead to side reactions, especially with sensitive substrates. In the case of 2,2-dimethoxycyclopentanol, the adjacent hydroxyl group could potentially undergo acid-catalyzed elimination under harsh conditions (high temperature or high acid concentration). Therefore, starting with milder conditions (room temperature, moderate acid concentration) is a prudent approach. For substrates with other acid-sensitive functional groups, a milder solid acid catalyst like Amberlyst-15 can be advantageous as it simplifies the workup procedure by simple filtration.
-
Neutralization Step: The quenching of the reaction with a mild base like sodium bicarbonate is critical. It not only stops the reaction but also prevents any potential acid-catalyzed degradation of the product during the workup and concentration steps.
Trustworthiness: A Self-Validating System
The reliability of this protocol is ensured by the integration of in-process controls:
-
Reaction Monitoring: Regular monitoring by TLC or GC provides real-time data on the progress of the reaction. This allows the researcher to determine the optimal reaction time and to avoid the formation of byproducts due to prolonged exposure to acidic conditions. A simple TLC analysis can be performed by co-spotting the reaction mixture with the starting material. The disappearance of the starting material spot and the appearance of a new, more polar spot (due to the hydroxyl and ketone groups) indicates the progress of the reaction.
-
pH Control during Workup: Checking the pH of the aqueous layer after neutralization ensures that the acid has been completely quenched. This is a critical step for the stability of the final product.
Visualization of the Reaction Mechanism
Caption: Mechanism of acid-catalyzed hydrolysis of 2,2-dimethoxycyclopentanol.
References
-
Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. MDPI.[Link]
- WO2019020466A1 - Process for the hydrolysis or alcoholysis of cyclic ketal or acetal groups with carbon dioxide or an alcohol.
-
[Chemistry] Acid catalyzed dehydration of 2,2 dimethylcyclohexanol yields a mixture of 1,2 dimethy - YouTube. YouTube.[Link]
-
Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters. ResearchGate.[Link]
-
Hydrates, Hemiacetals, and Acetals - Master Organic Chemistry. Master Organic Chemistry.[Link]
-
Deprotection Guide. Glen Research.[Link]
-
A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids | ACS Omega. ACS Publications.[Link]
-
Cyclopentanone synthesis. Organic Chemistry Portal.[Link]
-
Synthesis of aldehydes by deprotection or hydrolysis. Organic Chemistry Portal.[Link]
-
10.4: Acetals and Ketals - Chemistry LibreTexts. Chemistry LibreTexts.[Link]
-
The Cascade Transformation of Furfural to Cyclopentanone: A Critical Evaluation Concerning Feasible Process Development. MDPI.[Link]
-
Mechanism for acid-catalyzed dehydration of 2,3-dimethylcyclopentanol. Chemistry Stack Exchange.[Link]
- EP0133251A2 - Process for preparing 4-hydroxy-2-cyclopentenones.
-
A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate | Request PDF. ResearchGate.[Link]
-
Deprotection protocols and application of the method. - ResearchGate. ResearchGate.[Link]
-
A change in rate-determining step in the hydrolysis of cyclic ketals. Canadian Journal of Chemistry.[Link]
-
Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry.[Link]
-
Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. Glen Research.[Link]
-
Reaction pathways for the synthesis of bi(cyclopentane) and... - ResearchGate. ResearchGate.[Link]
-
Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. JoVE.[Link]
-
A new class of inhibitors of 2-arachidonoylglycerol hydrolysis and invasion of prostate cancer cells. PubMed.[Link]
-
Kinetics of the Acid-Catalyzed Hydrolysis of Acetal in Dimethyl Sulfoxide- Water Solvents at 15, 25, and 35°. Semantic Scholar.[Link]
Sources
Mastering Stereoselectivity: A Guide to Grignard Reactions with 2,2-Dimethoxycyclopentanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of 2,2-Dimethoxycyclopentanol in Asymmetric Synthesis
In the landscape of modern organic synthesis, the quest for precise control over molecular architecture is paramount. Chiral molecules, particularly those with defined tertiary alcohol moieties, are cornerstones in the development of novel therapeutics and complex natural product synthesis. This guide delves into the strategic application of Grignard reactions on a derivative of 2,2-dimethoxycyclopentanol, namely 2,2-dimethoxycyclopentanone, to achieve high levels of diastereoselectivity in the formation of chiral tertiary alcohols. The inherent chirality and the presence of multiple oxygen-containing functional groups within this cyclopentane framework offer a unique platform for stereocontrolled carbon-carbon bond formation.
The core principle underpinning this methodology is the concept of chelation control . The magnesium center of the Grignard reagent can coordinate with both the carbonyl oxygen and the proximal methoxy group of the 2,2-dimethoxycyclopentanone substrate. This intramolecular chelation forms a rigid, five-membered ring intermediate, which effectively blocks one face of the carbonyl group, thereby directing the nucleophilic attack of the Grignard reagent to the less sterically hindered face. This pre-organization of the transition state is the key to achieving a predictable and high degree of stereoselectivity.
This document provides a comprehensive overview of the theoretical basis, practical considerations, and detailed experimental protocols for leveraging 2,2-dimethoxycyclopentanol-derived systems in diastereoselective Grignard reactions.
Mechanistic Insights: The Power of Chelation Control
The stereochemical outcome of the Grignard addition to 2,2-dimethoxycyclopentanone is a direct consequence of the competition between two primary transition state models: the chelation-controlled model and the non-chelation (Felkin-Anh) model.
Chelation-Controlled Pathway: In the presence of a chelating metal ion like Mg²⁺, the substrate can adopt a conformation where the magnesium atom is coordinated to both the carbonyl oxygen and one of the α-methoxy groups. This creates a rigid cyclic intermediate. The Grignard reagent's alkyl or aryl group then attacks the carbonyl carbon from the less hindered face, leading to the formation of a specific diastereomer.[1]
Felkin-Anh (Non-Chelation) Model: In the absence of strong chelation, the stereochemical outcome is predicted by the Felkin-Anh model. This model considers the steric hindrance of the substituents on the α-carbon. The largest group orients itself perpendicular to the carbonyl group, and the nucleophile attacks along the Bürgi-Dunitz trajectory at the least hindered face.
For 2,2-dimethoxycyclopentanone, the presence of the two methoxy groups strongly favors the chelation-controlled pathway , leading to a high degree of predictability and diastereoselectivity in the Grignard addition.
Sources
catalytic hydrogenation protocols for cyclopentanol acetals
Application Note: Catalytic Hydrogenation Protocols for Cyclopentanol-Derived Acetals
Executive Summary & Strategic Context
Cyclopentanol moieties are ubiquitous in pharmacophores, serving as lipophilic cores in prostaglandins, receptor modulators, and antiviral agents. In synthetic pathways, cyclopentanol acetals (and ketals of cyclopentanone) play a dual role:
-
Robust Protecting Groups: They mask reactive hydroxyls or ketones during harsh transformations.
-
Synthetic Precursors: They undergo reductive cleavage (hydrogenolysis) to generate cyclopentyl ethers , a critical structural motif for improving metabolic stability compared to parent alcohols.
This guide addresses the primary challenge in handling these substrates: Chemoselectivity. Standard catalytic hydrogenation (
Strategic Decision Map
The following decision tree guides the selection of reaction conditions based on the desired fate of the cyclopentanol acetal.
Figure 1: Decision matrix for catalytic hydrogenation of cyclopentanol acetals. Selection depends on modulating the surface acidity of the heterogeneous catalyst.
Protocol A: Chemoselective Hydrogenation (Acetal Preservation)
Objective: Reduce an alkene, alkyne, or nitro group within the molecule while leaving the acid-sensitive cyclopentanol acetal (e.g., THP ether or dioxolane) intact.
The Challenge: Commercial Palladium on Carbon (
Mechanism of Failure:
Experimental Procedure
Materials:
-
Substrate (1.0 equiv)
-
Catalyst: 5% or 10% Pd/C (Type: Unreduced, 50% water wet).
-
Solvent: Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF). Avoid alcohols (MeOH/EtOH) to prevent transacetalization.
-
Critical Additive: Pyridine (0.05 equiv) or Potassium Carbonate (
).
Step-by-Step:
-
Catalyst Pre-Treatment (Optional but Recommended): If using a new batch of Pd/C, suspend the catalyst in the reaction solvent containing 1% triethylamine for 10 minutes, then filter and rinse. This neutralizes surface acidic sites.
-
Reaction Setup:
-
Dissolve substrate in EtOAc (0.1 M concentration).
-
Add the catalyst (typically 5-10 wt% loading relative to substrate).
-
Add Pyridine: Add 1 drop of pyridine per 500 mg of substrate. This acts as an "acid scavenger" without poisoning the metal center for alkene reduction.
-
-
Hydrogenation:
-
Purge the vessel 3x with Nitrogen (
), then 3x with Hydrogen ( ). -
Pressurize to 1–3 bar (balloon to mild pressure).
-
Stir vigorously at Room Temperature (20–25°C).
-
-
Monitoring: Monitor via TLC/LC-MS. The acetal should remain stable.[2][3][4]
-
Workup: Filter through a Celite pad. If pyridine was used, wash the filtrate with dilute aqueous
(to complex pyridine) or simply evaporate if volatile.
Validation Criteria:
- retention of the acetal group.
-
Complete reduction of the target functional group (e.g., alkene).
Protocol B: Reductive Cleavage to Cyclopentyl Ethers
Objective: Convert a cyclopentanone acetal (ketal) or a mixed acetal directly into a cyclopentyl ether via hydrogenolysis. This is a powerful method to install ether linkages that are metabolically stable.
Mechanism: The reaction proceeds via an oxocarbenium ion intermediate. Acid catalyzes the ring opening/elimination of one alkoxy group, followed by rapid hydride delivery from the metal surface to the resulting double bond (or oxocarbenium species).
Figure 2: Mechanistic pathway for reductive cleavage. The acid co-catalyst is essential to generate the electrophilic intermediate.
Experimental Procedure
Materials:
-
Substrate: Cyclopentanone acetal (e.g., ethylene glycol ketal).
-
Catalyst: 10% Pd/C (Dry or Wet) or Pearlman’s Catalyst (
). -
Acid Source: Amberlyst-15 resin (heterogeneous) or p-Toluenesulfonic acid (pTSA, homogeneous).
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).
Step-by-Step:
-
Reaction Setup:
-
Dissolve substrate in MeOH (0.2 M).
-
Add 10% Pd/C (10-20 wt% loading).
-
Add Acid Catalyst: Add Amberlyst-15 resin (50 wt% relative to substrate). Note: Using a solid acid allows for easy filtration and prevents product contamination.
-
-
Hydrogenation:
-
This reaction requires higher energy than simple alkene reduction.
-
Pressurize to 5–10 bar (70–150 psi)
. -
Heat to 40–60°C .
-
-
Kinetics: Reaction typically requires 4–12 hours.
-
Workup:
-
Filter the mixture to remove both the Pd/C and the Amberlyst resin.
-
Concentrate the filtrate.
-
The product is the hydroxy-ether (if using a cyclic acetal like ethylene glycol) or a simple ether (if using a dimethyl acetal).
-
Data Summary: Catalyst & Condition Effects
| Parameter | Protocol A (Preservation) | Protocol B (Ether Synthesis) |
| Catalyst | 5% Pd/C (poisoned) | 10% Pd/C or Pd(OH)₂ |
| Acid Additive | Forbidden (Add Base: Pyridine) | Required (Amberlyst-15 / HCl) |
| Pressure | 1 atm (Balloon) | 5–10 bar |
| Temperature | 20°C | 50–60°C |
| Solvent | EtOAc, THF (Aprotic) | MeOH, EtOH (Protic) |
Troubleshooting & Optimization
-
Problem: Slow Reaction in Protocol B.
-
Problem: Acetal Hydrolysis instead of Reduction (Protocol B).
-
Problem: Unwanted Cleavage in Protocol A.
References
- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. Link (Standard protocols for acetal stability).
-
Federsel, H. J., et al. (1999). "Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions." Journal of the Chemical Society, Perkin Transactions 1, 1999, 1151-1156. Link (Primary source for acid-leaching mechanism in Pd/C).
-
Myllyoja, J., et al. (2012). "Production of hydroxy ether hydrocarbons by liquid phase hydrogenolysis of cyclic acetals." U.S. Patent WO2012177469A1. Link (Industrial protocol for acetal-to-ether hydrogenolysis).
- Lange, J-P., et al. (2010). "Valeric Biofuels: A Platform of Cellulosic Transportation Fuels." Angewandte Chemie International Edition, 49(26), 4479-4483.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 5. CN104447226A - Method for producing cyclopentyl methyl ether - Google Patents [patents.google.com]
- 6. Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. WO2012177469A1 - Production of hydroxy ether hydrocarbons by liquid phase hydrogenolysis of cyclic acetals or cyclic ketals - Google Patents [patents.google.com]
- 8. WO1995001949A1 - Process for converting acetals to ethers - Google Patents [patents.google.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CA1105059A - Process for preparing polyols from a cyclic acetal - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Functionalization of the Hydroxyl Group in 2,2-Dimethoxycyclopentanol
Introduction: Navigating the Reactivity of a Bifunctional Building Block
2,2-Dimethoxycyclopentanol is a valuable synthetic intermediate characterized by two key functional groups: a secondary hydroxyl group and an acid-sensitive dimethyl ketal. The strategic location of the hydroxyl group adjacent to the ketal-protected carbonyl offers unique opportunities for stereocontrolled synthesis and the generation of diverse molecular scaffolds. However, this proximity also presents a distinct chemical challenge: the need to perform transformations on the alcohol without compromising the integrity of the acid-labile ketal.
This guide provides a comprehensive overview of robust and reliable methods for the functionalization of the hydroxyl group in 2,2-dimethoxycyclopentanol. As seasoned researchers and drug development professionals, the audience will appreciate that the protocols herein are presented not merely as a sequence of steps, but with a deep-seated rationale for every choice of reagent, solvent, and condition. We will explore the causal relationships that govern reaction outcomes, ensuring that each protocol is a self-validating system grounded in established chemical principles. Our focus remains on maximizing yield and selectivity while preserving the crucial ketal functionality, a common protecting group for carbonyls.[1]
Core Strategic Consideration: The Acid-Labile Ketal
The 2,2-dimethoxypropyl group serves as a protecting group for a ketone. Cyclic ketals are readily hydrolyzed under acidic conditions to reveal the parent carbonyl compound.[2][3] This inherent reactivity is the central constraint around which all functionalization strategies for 2,2-dimethoxycyclopentanol must be designed. Consequently, reactions that generate strong acids as byproducts or require acidic catalysis must be avoided or appropriately buffered. The protocols detailed below are selected specifically for their compatibility with this sensitive functionality.
Oxidation of the Hydroxyl Group: Accessing 2,2-Dimethoxycyclopentanone
The conversion of the secondary alcohol to its corresponding ketone, 2,2-dimethoxycyclopentanone, is a foundational transformation. This ketone is a precursor for various carbon-carbon bond-forming reactions, including Grignard additions and aldol condensations.[4][5] The choice of oxidant is critical to prevent both over-oxidation and acid-catalyzed deprotection. Mild, non-acidic oxidation systems are therefore mandated.
Causality Behind Oxidant Selection
Strong, acidic oxidants like Jones reagent (chromic acid) are incompatible with the substrate due to their high acidity, which would rapidly cleave the ketal.[4] Therefore, methods that operate under neutral or slightly basic conditions are strongly preferred. Dess-Martin Periodinane (DMP) and Swern oxidation (or its variants) are ideal choices.
-
Dess-Martin Periodinane (DMP): Offers significant operational simplicity, proceeding at room temperature without the need for cryogenic conditions. The reaction is typically buffered with a mild base like pyridine or sodium bicarbonate to neutralize trace acidic impurities.
-
Swern Oxidation: Utilizes oxalyl chloride or trifluoroacetic anhydride to activate dimethyl sulfoxide (DMSO) at low temperatures (-78 °C), followed by quenching with a hindered base like triethylamine. The low temperature and basic quench make it exceptionally mild and compatible with sensitive functional groups.
Data Presentation: Comparison of Preferred Oxidation Methods
| Method | Key Reagents | Typical Temperature | Work-up | Advantages | Disadvantages |
| Dess-Martin | DMP, CH₂Cl₂ | Room Temperature | Quench with Na₂S₂O₃ | Operationally simple, fast reaction times. | Reagent is shock-sensitive, stoichiometric heavy iodine waste. |
| Swern | (COCl)₂, DMSO, Et₃N | -78 °C to RT | Aqueous quench | Very mild, high yields, volatile byproducts. | Requires cryogenic temps, unpleasant odor from DMS. |
Experimental Protocol 1.2: Dess-Martin Oxidation of 2,2-Dimethoxycyclopentanol
This protocol details the efficient oxidation using Dess-Martin Periodinane.
Workflow Diagram: Dess-Martin Oxidation
Sources
- 1. manavchem.com [manavchem.com]
- 2. WO2019020466A1 - Process for the hydrolysis or alcoholysis of cyclic ketal or acetal groups with carbon dioxide or an alcohol - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Preparation method of 2, 2-dimethyl cyclopentanone - Eureka | Patsnap [eureka.patsnap.com]
Solvent Selection for Reactions of 2,2-dimethoxycyclopentanol: A Strategic Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-dimethoxycyclopentanol is a valuable bifunctional building block in modern organic synthesis, featuring both a secondary alcohol and a protected ketone in the form of a dimethyl acetal. The divergent reactivity of these functional groups presents a unique challenge and opportunity in molecular design. The strategic selection of a solvent is paramount to controlling reaction pathways, maximizing yields, and ensuring chemoselectivity. This guide provides a comprehensive overview of the theoretical and practical considerations for solvent selection in reactions involving this substrate, complete with detailed protocols and troubleshooting advice for common transformations.
Introduction: The Bifunctional Nature of 2,2-dimethoxycyclopentanol
In the landscape of pharmaceutical development and complex molecule synthesis, building blocks that offer multiple, orthogonally reactive sites are of immense value. 2,2-dimethoxycyclopentanol falls squarely into this category. It possesses:
-
A nucleophilic secondary alcohol (-OH) group, which can undergo oxidation, esterification, etherification, and substitution reactions.
-
A dimethyl acetal group, which is stable under neutral and basic conditions but serves as a latent ketone, readily deprotected under acidic conditions.[1][2]
This duality allows for sequential modification, but it also means that reaction conditions, particularly the choice of solvent, must be meticulously controlled to favor transformation at one site while preserving the other. The solvent does not merely act as a medium for dissolution but actively influences reaction kinetics, equilibria, and the stability of intermediates and transition states.[3][4]
Guiding Principles of Solvent Selection
The choice of solvent is dictated by several factors, including the polarity of the reactants, the mechanism of the reaction (e.g., SN1, SN2, E1, E2), and the stability of any charged intermediates. Solvents are broadly classified based on their polarity and their ability to act as a proton donor.
-
Polar Protic Solvents: These solvents, such as water and alcohols (methanol, ethanol), possess O-H or N-H bonds. They are effective at solvating both cations and anions through hydrogen bonding and dipole-dipole interactions.[5][6][7][8] They excel at stabilizing charged intermediates, making them ideal for reactions with ionic mechanisms like SN1.[6][7]
-
Polar Aprotic Solvents: This class includes acetone, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile. They have significant dipole moments but lack O-H or N-H bonds.[5][6][7][9] They solvate cations well but leave anions relatively "naked" and highly reactive, which dramatically accelerates SN2 reaction rates.[6][9]
-
Nonpolar Solvents: Solvents like hexanes, toluene, and diethyl ether have low dielectric constants and are unable to stabilize charged species effectively.[5] They are primarily used to dissolve nonpolar reactants. Diethyl ether and tetrahydrofuran (THF) are notable exceptions in their ability to coordinate with Lewis acids, such as in Grignard reagents.[5]
The following decision-making framework can guide the initial solvent screening process.
Caption: A decision framework for initial solvent selection.
Chemoselective Reactions at the Alcohol Center
Reactions targeting the hydroxyl group of 2,2-dimethoxycyclopentanol must be conducted under conditions that preserve the acetal. This generally necessitates neutral or basic conditions.
Oxidation to 2,2-dimethoxycyclopentanone
The conversion of the secondary alcohol to a ketone is a common transformation. Strong, acidic oxidants like chromic acid will also hydrolyze the acetal.[10] Therefore, milder, non-acidic reagents are required.
-
Mechanism & Solvent Rationale: Reagents like pyridinium chlorochromate (PCC), or conditions for Swern and Dess-Martin oxidations, operate under non-aqueous, non-acidic environments. The preferred solvents are chlorinated hydrocarbons such as dichloromethane (DCM) or aprotic ethers like THF. These solvents are chosen for their inertness and their ability to dissolve both the substrate and the oxidizing agent without participating in the reaction.
Dehydration to 2,2-dimethoxycyclopentene
Acid-catalyzed dehydration is a standard method for converting alcohols to alkenes. However, this method is incompatible with the acetal group.
-
Mechanism & Solvent Rationale: The reaction proceeds via an E1 or E2 mechanism. Acid-catalyzed dehydration involves protonation of the hydroxyl group to form a good leaving group (water), followed by the formation of a carbocation intermediate, which is incompatible with the acetal.[10][11][12] A superior method involves converting the hydroxyl into a better leaving group under basic conditions. Using phosphorus oxychloride (POCl₃) in pyridine is a classic example.[13][14] Here, pyridine acts as both the solvent and the base in an E2 elimination, preventing carbocation formation and preserving the acetal.
Reactions Involving the Acetal Group: Hydrolysis
The primary reaction of the acetal is its hydrolysis to reveal the parent ketone, 2-hydroxycyclopentanone.
-
Mechanism & Solvent Rationale: Acetal hydrolysis is an acid-catalyzed process that is mechanistically the reverse of acetal formation.[15][16] The reaction requires a proton source (acid catalyst) and a nucleophile (water). According to Le Chatelier's principle, a large excess of water is used to drive the equilibrium toward the ketone product.[15] Since 2,2-dimethoxycyclopentanol may have limited solubility in pure water, a polar, water-miscible co-solvent is typically employed. Acetone and THF are excellent choices as they can dissolve the substrate while being inert to the reaction conditions.
Experimental Protocols
The following protocols are designed to be self-validating, with clear endpoints and characterization methods.
Protocol 1: Oxidation with Pyridinium Chlorochromate (PCC)
This protocol details the conversion of the alcohol to the corresponding ketone while preserving the acetal.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. Solvent effects - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. theorango.com [theorango.com]
- 9. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 10. Alcohol - Reactions, Chemistry, Uses | Britannica [britannica.com]
- 11. Solved 2,2-Dimethylcyclohexanol reacts with H+ and heat to | Chegg.com [chegg.com]
- 12. Alcohol Reactivity [www2.chemistry.msu.edu]
- 13. 17.6 Reactions of Alcohols - Organic Chemistry | OpenStax [openstax.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2,2-Dimethoxycyclopentanol Synthesis
Core Directive & Executive Summary
The Challenge: The synthesis of 2,2-dimethoxycyclopentanol is deceptively simple. It involves the acid-catalyzed ketalization of 2-hydroxycyclopentanone. However, users frequently report yields fluctuating between 30% and 85%.
The Root Causes:
-
Precursor Dimerization: The starting material, 2-hydroxycyclopentanone, exists as a stable dimer in the solid state. Failure to fully dissociate this dimer prior to reaction results in incomplete conversion.
-
Water Equilibrium: The reaction is reversible. Standard Dean-Stark conditions often fail due to the volatility of the substrate.
-
Acid Lability: The product is an
-hydroxy ketal. It is extremely sensitive to acid hydrolysis. If the acid catalyst is not completely neutralized before the aqueous workup, the product reverts to the starting material within seconds.
This guide provides a self-validating protocol to stabilize yields at >80%.
Pre-Reaction Validation: The Precursor
Question: My starting material (2-hydroxycyclopentanone) is a white solid, but the reaction is heterogeneous. Is this normal?
Answer: Yes, but it indicates a problem. 2-Hydroxycyclopentanone exists as a bis-hemiacetal dimer in its solid form. For the reaction to proceed, this dimer must be cracked into its monomeric form.
Protocol A: Monomerization & Drying
-
Solvent: Anhydrous Methanol (MeOH).
-
Action: Dissolve the solid precursor in MeOH (5 mL/g).
-
Observation: The solution may remain cloudy initially.
-
Critical Step: Add Trimethyl Orthoformate (TMOF) before the catalyst.[1] The TMOF acts as a dehydrating agent and helps solvate the monomer as it forms.
The Reaction: TMOF-Driven Ketalization
Question: Why use Trimethyl Orthoformate (TMOF) instead of a Dean-Stark trap?
Answer: 2-Hydroxycyclopentanone is volatile and heat-sensitive. Prolonged heating with benzene/toluene (Dean-Stark) leads to polymerization and "browning." TMOF drives the equilibrium chemically by reacting with water to form methyl formate and methanol, allowing the reaction to proceed at lower temperatures (20–40°C).
Optimized Protocol (10g Scale)
| Reagent | Equivalents | Role |
| 2-Hydroxycyclopentanone | 1.0 eq | Substrate (Dimer) |
| Trimethyl Orthoformate (TMOF) | 3.0 - 5.0 eq | Water Scavenger / Reagent |
| Methanol (Anhydrous) | 0.5 M (Concentration) | Solvent |
| p-Toluenesulfonic Acid (p-TsOH) | 0.05 eq (5 mol%) | Catalyst |
| Triethylamine (Et3N) | 0.1 eq | Quenching Agent |
Step-by-Step Workflow:
-
Charge: In a flame-dried flask under Argon, add 2-hydroxycyclopentanone and anhydrous MeOH.
-
Scavenge: Add TMOF. Stir for 10 minutes at Room Temperature (RT).
-
Catalyze: Add p-TsOH (monohydrate is acceptable only if TMOF excess is sufficient, but anhydrous is preferred).
-
Reaction: Stir at RT for 4–12 hours.
-
Monitoring: Monitor by TLC (stain with Anisaldehyde; product does not absorb UV strongly). Look for the disappearance of the ketone spot.
-
-
Quench (CRITICAL): Add Triethylamine (Et3N) while stirring. Ensure pH > 8 (test with wet pH paper).
-
Warning: Do not add water or aqueous bicarbonate until after the Et3N is mixed.
-
Workup & Isolation: Preventing Reversion
Question: I saw full conversion on TLC, but after column chromatography, I recovered the starting material. What happened?
Answer: You likely experienced "Silica Gel Hydrolysis." Silica gel is slightly acidic. If the ketal is not robust, or if residual acid remains, the moisture in the silica/solvent will hydrolyze the ketal back to the ketone during purification.
The "Basic" Workup Protocol:
-
Concentrate: Remove MeOH/TMOF/Methyl Formate under reduced pressure (Rotovap) at <40°C. Do not heat to dryness without base.
-
Partition: Dissolve residue in Et2O or EtOAc. Wash with saturated NaHCO3 (pH 9).
-
Purification:
-
Pre-treat Silica: Slurry the silica gel in Hexanes + 1% Triethylamine before packing the column.
-
Eluent: Hexanes/EtOAc (with 0.5% Et3N).
-
Alternative: Distillation is possible but risky due to thermal instability. Vacuum distillation (<1 mbar) is required.
-
Visualizing the Chemistry
Diagram 1: Reaction Mechanism & Failure Points
This diagram illustrates the monomerization of the dimer and the critical role of TMOF.
Caption: The TMOF-mediated pathway. Note that TMOF actively removes the water byproduct. Failure to quench with base leads to rapid hydrolysis.
Diagram 2: Troubleshooting Logic Tree
Follow this decision matrix if your yield is below 70%.
Caption: Diagnostic flow for identifying whether the issue is kinetic (reaction stalled) or stability-related (workup hydrolysis).
Frequently Asked Questions (FAQ)
Q1: Can I use p-Toluenesulfonic acid monohydrate, or must it be anhydrous?
-
A: You can use the monohydrate, provided you calculate the water content and add excess TMOF to scavenge it. 1 mole of water consumes 1 mole of TMOF. A safe rule is to use 3.0 equivalents of TMOF relative to the substrate.
Q2: My product smells fruity. Is that normal?
-
A: No. A fruity smell usually indicates the presence of Methyl Formate , the byproduct of the TMOF water-scavenging reaction. While harmless, it indicates you need to concentrate your sample further under vacuum. If the smell is "sweet/solvent-like," it might be the ketal, but a strong fruity odor is likely the byproduct.
Q3: Can I scale this up to 1kg?
-
A: Yes, but be cautious of the exotherm when adding TMOF to the acid catalyst. On a large scale, pre-mix the substrate, MeOH, and TMOF, then add the catalyst slowly as a solution in MeOH. Ensure the quench is thorough; use an inline pH probe if possible.
Q4: Is the product stable in the fridge?
-
A: Yes, if stored free of acid. Store over a few pellets of solid KOH or Potassium Carbonate to ensure the environment remains basic.
References
-
PubChem. (2023). 2,2-Dimethoxycyclopentanol Compound Summary. National Center for Biotechnology Information. [Link]
- European Patent Office. (1994). Process for the preparation of ketals (EP0595228A2).
-
ChemRxiv. (2024).[2] Development of a scalable synthetic route to (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one. (Demonstrates TMOF utility in cyclopentanone systems). [Link]
Sources
Technical Support Center: Navigating the Acid Lability of 2,2-Dimethoxycyclopentanol
Welcome to the technical support center dedicated to providing solutions for the acid-catalyzed hydrolysis of 2,2-dimethoxycyclopentanol. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in preserving the integrity of this acetal during their synthetic campaigns. Here, we offer in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the success of your experiments.
Executive Summary
The 2,2-dimethoxyacetal functionality in 2,2-dimethoxycyclopentanol, while stable under neutral and basic conditions, is highly susceptible to acid-catalyzed hydrolysis.[1][2] This inherent acid lability presents a significant challenge in multi-step syntheses where acidic reagents or conditions are unavoidable. This guide provides a comprehensive framework for preventing unwanted deprotection through two primary strategies: meticulous control of reaction conditions and the strategic implementation of protecting groups for the neighboring hydroxyl function. By understanding the underlying mechanisms and employing the practical solutions presented, you can confidently navigate the complexities of working with this versatile building block.
Understanding the Challenge: The Mechanism of Hydrolysis
The acid-catalyzed hydrolysis of an acetal is a reversible process that is driven to the ketone and alcohol products in the presence of excess water.[3] The generally accepted mechanism involves the following key steps[4]:
-
Protonation: One of the methoxy groups of the acetal is protonated by an acid catalyst, converting it into a good leaving group (methanol).
-
Formation of an Oxocarbenium Ion: The lone pair of electrons on the adjacent oxygen atom assists in the departure of methanol, forming a resonance-stabilized oxocarbenium ion. This step is often the rate-determining step of the reaction.[1]
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.
-
Deprotonation: A final deprotonation step yields a hemiacetal.
-
Repeat for the Second Methoxy Group: The process repeats with the second methoxy group, ultimately leading to the formation of 2-hydroxycyclopentanone and two equivalents of methanol.
A critical consideration for 2,2-dimethoxycyclopentanol is the potential for the adjacent hydroxyl group to participate in the hydrolysis reaction, a phenomenon known as neighboring group participation.[5] This can potentially accelerate the rate of hydrolysis compared to a simple dialkoxycyclopentane.
Diagram: Acid-Catalyzed Hydrolysis of 2,2-Dimethoxycyclopentanol
Caption: Mechanism of acid-catalyzed hydrolysis of 2,2-dimethoxycyclopentanol.
Troubleshooting Guide
This section addresses common issues encountered during experiments with 2,2-dimethoxycyclopentanol in a question-and-answer format.
Q1: My acetal is hydrolyzing even though I am not using any acid. What could be the cause?
A1: Unintended hydrolysis can often be traced back to cryptic acid sources. Consider the following possibilities:
-
Trace Acid Impurities: Reagents, solvents, or even glassware can harbor trace amounts of acidic impurities that can catalyze the hydrolysis.
-
Acidic Byproducts: The reaction itself might be generating acidic byproducts, leading to autocatalysis.
-
Atmospheric CO2: In some sensitive systems, dissolved carbon dioxide from the atmosphere can be sufficient to lower the pH and initiate hydrolysis.
Solutions:
-
Purify Solvents and Reagents: Ensure all solvents and reagents are freshly purified and dried according to standard laboratory procedures.
-
Use Acid Scavengers: Incorporate a non-nucleophilic base, such as proton sponge or hindered amines like 2,6-lutidine, into your reaction mixture to neutralize any adventitious acid.
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric CO2 and moisture.
Q2: I need to perform a reaction that generates acidic byproducts. How can I protect the acetal?
A2: When the generation of acid is unavoidable, maintaining a stable pH is crucial.
-
Buffered Solutions: Employing a buffer solution can effectively neutralize acidic byproducts as they are formed, thus maintaining a pH at which the acetal is stable.[2][6] The choice of buffer will depend on the desired pH range for your reaction.
| Buffer System | Effective pH Range |
| Citrate Buffer | 3.0 - 6.2 |
| Acetate Buffer | 3.8 - 5.8 |
| Phosphate Buffer | 5.8 - 8.0 |
-
Non-Protic Lewis Acids: If your reaction requires acid catalysis, consider using a non-protic Lewis acid instead of a Brønsted acid.[7][8] Lewis acids activate substrates without generating protons that can readily hydrolyze the acetal. However, it is important to note that some Lewis acids can still promote acetal cleavage, so careful selection and screening are necessary.[9]
Q3: My reaction requires strongly acidic conditions. What are my options?
A3: In cases where strongly acidic conditions are non-negotiable, the most robust strategy is to protect the hydroxyl group with a functional group that is stable to acid but can be selectively removed later. This is a common strategy in complex molecule synthesis.[5]
-
Protecting Groups: The table below compares some common acid-stable protecting groups for alcohols.
| Protecting Group | Abbreviation | Stability to Acid | Deprotection Conditions |
| tert-Butyldimethylsilyl ether | TBDMS | Stable to moderately acidic conditions | Fluoride source (e.g., TBAF), strong acid |
| Benzyl ether | Bn | Very stable | Hydrogenolysis (H₂, Pd/C) |
| Acetyl ester | Ac | Labile | Acid or base hydrolysis |
For many applications, a TBDMS ether offers a good balance of stability and ease of removal.[10]
Q4: I am observing unexpected side products. Could they be related to the hydrolysis?
A4: Yes, the hydrolysis of the acetal to 2-hydroxycyclopentanone can open up pathways to various side reactions, particularly under acidic conditions. The newly formed ketone is susceptible to a range of acid-catalyzed transformations, including rearrangements. For instance, an acid-catalyzed dehydration of the cyclopentanol ring could occur, followed by rearrangement.[11][12]
Diagram: Potential Rearrangement Pathway
Caption: A plausible rearrangement pathway following acetal hydrolysis.
Experimental Protocols
Protocol 1: General Procedure for a Reaction in a Buffered System
This protocol provides a general framework for conducting a reaction in a buffered solution to prevent the hydrolysis of the acetal in 2,2-dimethoxycyclopentanol.
-
Buffer Preparation: Prepare a 0.1 M solution of the desired buffer (e.g., sodium phosphate buffer, pH 7.0).
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,2-dimethoxycyclopentanol in the appropriate organic solvent.
-
Addition of Buffer: Add an equal volume of the prepared buffer solution to the reaction flask.
-
Reagent Addition: Add the other reagents to the biphasic mixture.
-
Reaction Monitoring: Stir the reaction vigorously to ensure efficient mixing of the two phases and monitor the progress by TLC or GC-MS.
-
Workup: Upon completion, separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Protection of the Hydroxyl Group as a TBDMS Ether
This protocol details the protection of the hydroxyl group of 2,2-dimethoxycyclopentanol as a tert-butyldimethylsilyl (TBDMS) ether.
-
Reaction Setup: To a solution of 2,2-dimethoxycyclopentanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add imidazole (1.5 eq).
-
Addition of Silylating Agent: Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Frequently Asked Questions (FAQs)
What is the approximate pH at which the hydrolysis of 2,2-dimethoxycyclopentanol becomes significant?
While the exact pH-rate profile for this specific molecule may not be published, generally, the hydrolysis of acetals becomes significantly faster at a pH below 5.[13] The rate of hydrolysis increases exponentially with decreasing pH.
Can I use a Lewis acid catalyst in the presence of the acetal?
Yes, but with caution. Some Lewis acids, particularly those that are "harder" in nature, can coordinate with the oxygen atoms of the acetal and promote its cleavage. "Softer" Lewis acids are generally more compatible. It is advisable to perform a small-scale test reaction to check for the stability of the acetal under your specific conditions.
How do I choose the best protecting group for the hydroxyl group?
The choice of protecting group depends on the specific reaction conditions you need to employ in subsequent steps.[14] Consider the stability of the protecting group to all planned reagents and the conditions required for its eventual removal. For example, if your synthesis involves a hydrogenation step, a benzyl ether would not be a suitable choice as it would be cleaved.
Are there any non-aqueous conditions that can be used to prevent hydrolysis?
Yes, performing reactions in rigorously dried aprotic solvents can significantly suppress hydrolysis by minimizing the availability of water, which is a key reactant in the deprotection.[1] However, if acidic reagents are used, even trace amounts of water can be problematic.
References
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res., 16(4), 131. Link
-
Lönnberg, H., & Kankaanperä, A. (2019). Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journal of Organic Chemistry, 15, 644-653. Link
-
Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]
-
Khan Academy. (n.d.). Acetals as protecting groups and thioacetals. Retrieved from [Link]
-
Organic Chemistry Tutor. (2024, March 6). Acetal Formation Mechanism Step-by-Step Explanation with a Quick Trick to Predict the Product [Video]. YouTube. Link
-
University of Evansville. (n.d.). Protecting Groups. Retrieved from [Link]
-
Organic Chemistry with Victor. (2019, January 8). acetal protecting group - example [Video]. YouTube. Link
-
Chemistry Steps. (n.d.). Acetals and Hemiacetals with Practice Problems. Retrieved from [Link]
-
Scholarly Publications Leiden University. (n.d.). Protective group strategies in carbohydrate and peptide chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Retrieved from [Link]
-
Organic Chemistry with Victor. (2024, March 6). Acetal Formation Mechanism Step-by-Step Explanation with a Quick Trick to Predict the Product [Video]. YouTube. Link
-
ResearchGate. (n.d.). The Role of Brønsted and Lewis Acid Sites in Acetalization of Glycerol over Modified Mesoporous Cellular Foams. Retrieved from [Link]
-
PubMed. (2014). Irreversible endo-selective diels-alder reactions of substituted alkoxyfurans: a general synthesis of endo-cantharimides. Retrieved from [Link]
-
ACS Publications. (2001). Lewis Acids: From Conventional Homogeneous to Green Homogeneous and Heterogeneous Catalysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
ResearchGate. (n.d.). 2,2-Dimethyl cyclopentanones by acid catalyzed ring expansion of isopropenylcyclobutanols. A short synthesis of (±)-α-cuparenone and (±)-herbertene. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]
- Google Patents. (n.d.). A process for synthesis of silyl alcohols.
-
PubMed. (1989). 2,2-dimethyl cyclopentanones by acid catalyzed ring expansion of isopropenylcyclobutanols. A short synthesis of (+/-)-alpha-cuparenone and (+/-)-herbertene. Retrieved from [Link]
-
PubMed Central. (n.d.). Oxidative Scission of Bicyclo[2.2.2]octenones: Untying the α-Dimethoxycarbonyl. Retrieved from [Link]
-
Reddit. (2013, June 3). ACETAL FORMATION WITH NO PROTIC ACID IN REACTION????. Retrieved from [Link]
-
YouTube. (2021, April 13). Selective Reactions. Retrieved from [Link]
-
YouTube. (n.d.). [Chemistry] Acid catalyzed dehydration of 2,2 dimethylcyclohexanol yields a mixture of 1,2 dimethy. Retrieved from [Link]
-
ACS Publications. (1990). Relative Reactivities of Acetals and Orthoesters in Lewis Acid Catalyzed Reactions with Vinyl Ethers. A Systematic Investigation. Retrieved from [Link]
-
ResearchGate. (n.d.). t-Butyldimethylsilyl (TBDMS) as protective group in carbohydrate chemistry migration of the tbdms group in trans-diol systems. Retrieved from [Link]
-
Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
-
ACS Omega. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Retrieved from [Link]
-
CEM Corporation. (n.d.). Protection and Deprotection. Retrieved from [Link]
-
Stack Exchange. (2015, April 20). Mechanism for acid-catalyzed dehydration of 2,3-dimethylcyclopentanol. Retrieved from [Link]
-
UNT Digital Library. (n.d.). Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme'. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). TBS Protection - Common Conditions. Retrieved from [Link]
-
PubMed Central. (n.d.). From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis. Retrieved from [Link]
-
YouTube. (2022, February 15). TMS Alcohol Protecting Group Using Silyl Ether. Retrieved from [Link]
-
Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
-
PubMed. (2018). Lewis Acid Triggered Vinylcyclopropane-Cyclopentene Rearrangement. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, June 10). 16: Silylethers. Retrieved from [Link]
-
PubMed Central. (n.d.). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Retrieved from [Link]
-
ResearchGate. (n.d.). New Silyl Ether Reagents for the Absolute Stereochemical Determination of Secondary Alcohols. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. jocpr.com [jocpr.com]
- 6. Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme' - UNT Digital Library [digital.library.unt.edu]
- 7. researchgate.net [researchgate.net]
- 8. From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Tuning the stability of alkoxyisopropyl protection groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Technical Support Center: Purification of 2,2-Dimethoxycyclopentanol
Ticket ID: #PUR-DMC-001 Subject: Vacuum Distillation Protocol & Stability Management for 2,2-Dimethoxycyclopentanol Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary & Chemical Stability Profile
You are likely encountering decomposition (yellowing, smell of ketones) during the distillation of 2,2-dimethoxycyclopentanol . This molecule is an
Unlike simple acetals, the proximity of the hydroxyl group at the C1 position to the acetal functionality at C2 creates a "push-pull" electronic environment. This makes the compound highly susceptible to:
-
Acid-Catalyzed Hydrolysis: Reversion to 2-hydroxycyclopentanone and methanol.[1]
-
Thermal Elimination: Loss of methanol to form enol ethers (e.g., 1-methoxycyclopent-1-en-X-ol derivatives).[1]
The Golden Rule: The distillation environment must be strictly neutral to slightly basic . Even the acidity of untreated glass surfaces can trigger autocatalytic decomposition at elevated temperatures.
Pre-Distillation Diagnostics (The Setup)
Before applying vacuum, you must neutralize the crude material. If your crude reaction mixture is acidic (pH < 7), distillation will fail regardless of vacuum depth.[1]
Reagent Preparation Protocol
| Parameter | Specification | Reason |
| Glassware Pre-treatment | Base-washed | Rinse all distillation glassware with 5% alcoholic KOH, then MeOH, then oven dry.[1] Neutralizes acidic sites on silica glass.[1] |
| Pot Additive | Solid | Acts as a "buffer" in the distillation flask to scavenge any acid generated in situ. |
| Vacuum Grease | High-temp Silicone | Prevents seizing; acetal vapors can strip standard hydrocarbon greases.[1] |
| Coolant Temp | -10°C to 0°C | Methanol (byproduct of decomposition) is volatile; cold condensation prevents vacuum pump contamination.[1] |
Decomposition Pathway Visualization
The following diagram illustrates why your distillation might be turning yellow (ketone formation) or losing vacuum (methanol generation).
Figure 1: Mechanistic pathway of acid-catalyzed decomposition.[1] Note that the release of Methanol (MeOH) will cause pressure spikes in the vacuum system.
The Distillation Protocol (Step-by-Step)
Target Conditions:
-
Pressure: < 2 mmHg (High Vacuum is mandatory)
-
Bath Temperature: < 90°C
-
Vapor Temperature: Expect ~65–75°C (at 1 mmHg) [Estimated based on C6 analogs]
Phase 1: System Conditioning
-
Load the Pot: Charge the flask with crude 2,2-dimethoxycyclopentanol.
-
Add Stabilizer: Add 0.1–0.5% w/w anhydrous Sodium Carbonate (
) or Potassium Carbonate ( ) directly to the liquid.[1] Do not filter this out; distill directly from the solid suspension.[1] -
Degas: Stir rapidly at room temperature under full vacuum for 10 minutes. This removes residual methanol or solvent which causes "bumping."[1]
Phase 2: The Distillation
-
Heat Ramp: Slowly raise the oil bath temperature. Do not exceed a 20°C differential between the bath and the expected boiling point.
-
Foreshot (Head): Collect the first 5-10% of distillate. This often contains volatile elimination products.[1]
-
Main Fraction: Collect the steady fraction.
-
Shutdown: Break vacuum with dry nitrogen or argon , not ambient air.[1] Moisture in the air can hydrolyze the hot acetal immediately.
Decision Tree: Process Control
Figure 2: Operational logic for monitoring the distillation process.
Troubleshooting & FAQs
Q: The vacuum pressure fluctuates wildly during distillation.
Diagnosis: This is likely methanol evolution . As the compound decomposes, it releases methanol gas, which overwhelms the pump's capacity. Fix:
-
Lower the bath temperature immediately.[1]
-
Check if you added the solid base (
).[1] If not, stop, cool, add base, and restart. -
Ensure your cold trap is filled with dry ice/acetone to condense the methanol before it hits the pump.
Q: Can I use silica gel chromatography instead?
Answer: Generally, no .[1] Standard silica gel is slightly acidic (pH 5-6) and will hydrolyze the acetal on the column, leading to poor recovery.
Workaround: If you must use chromatography, you must buffer the silica . Slurry the silica in a solvent containing 1% Triethylamine (
Q: The product solidifies in the condenser.
Answer: 2,2-dimethoxycyclopentanol may have a melting point near room temperature or form a semi-solid hemiacetal dimer. Fix: Use a "warm" condenser (circulate water at 30°C or use an air condenser) to prevent crystallization in the path, which can cause dangerous pressure buildup.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard protocols for distillation of acid-sensitive acetals and ketals). [1]
-
Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis (5th ed.).[1] John Wiley & Sons.[1] (Detailed stability data on acyclic and cyclic acetals). [1]
-
Organic Syntheses. (General procedures for acetalization and purification of cyclopentanone derivatives). Coll.[1][2][3] Vol. 5, p. 292.[1]
-
Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (Mechanisms of acetal hydrolysis and elimination). [1]
Sources
Technical Support Center: Purifying 2,2-dimethoxycyclopentanol
Welcome to the technical support guide for the purification of 2,2-dimethoxycyclopentanol. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in removing unreacted methanol from their reaction mixtures. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.
Core Principles: Understanding the Separation Challenge
The successful removal of methanol from 2,2-dimethoxycyclopentanol hinges on exploiting the differences in their physical properties. Methanol is a highly volatile and polar solvent, while the target compound is a larger, less volatile alcohol with a protected ketone functional group.
The significant gap in their boiling points is the primary leverage for separation via evaporative methods. Furthermore, methanol's high solubility in water allows for efficient removal through liquid-liquid extraction.
Data Presentation: Physical Properties Comparison
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Features |
| Methanol | CH₄O | 32.04 | 64.7 | Highly volatile, polar, flammable, toxic[1][2][3] |
| 2,2-dimethoxycyclopentanol | C₇H₁₄O₃ | 146.18 | Est. >180 (Decomposes) | Higher boiling point, less volatile, contains a hydroxyl group[4] |
| Cyclopentanol (Parent) | C₅H₁₀O | 86.13 | 140.8 | Reference for the cyclopentanol core boiling point[5][6][7] |
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during the purification process in a practical, question-and-answer format.
Q1: What is the most straightforward method for removing the bulk of unreacted methanol after my reaction?
A1: Rotary evaporation (rotovaping) is the industry-standard first step for removing large volumes of volatile solvents like methanol.[1][8] By reducing the pressure, you significantly lower the boiling point of methanol, allowing for its rapid and gentle removal without exposing your target compound to potentially damaging high temperatures.
-
Causality: The principle behind rotary evaporation is the Clausius-Clapeyron relation, which dictates that a liquid's boiling point decreases as the ambient pressure decreases. This allows for evaporation at a much lower temperature than the normal boiling point.[1]
-
Pro-Tip: Do not overheat the water bath. A temperature of 30-40°C is typically sufficient for efficient methanol removal under a standard laboratory vacuum.[8][9]
Q2: I've used the rotovap, but my ¹H NMR spectrum still shows a significant methanol peak. What's the next step?
A2: This is a very common scenario. While a rotovap removes bulk solvent, trace amounts often remain. You have two primary, highly effective options:
-
High-Vacuum Manifold: Place the flask containing your product on a high-vacuum line (Schlenk line) at room temperature. This deeper vacuum will remove residual, stubborn solvent molecules. This is often sufficient for achieving high purity.
-
Azeotropic Removal with a Co-solvent: Methanol can form azeotropes (mixtures that boil at a constant temperature and composition) with various solvents.[10][11][12][13] You can exploit this by adding a non-polar solvent with a higher boiling point, such as toluene, and then removing the mixture via rotary evaporation. The toluene helps to "chase" the last traces of methanol out. Repeat this process 2-3 times for best results. Methanol and toluene form a minimum boiling point azeotrope, which makes this technique effective.[10][11][13]
Q3: Can I use liquid-liquid extraction to remove the methanol? My compound seems to have some water solubility.
A3: Yes, liquid-liquid extraction is an excellent and often necessary method, particularly if acidic or basic byproducts from the reaction need to be removed. Methanol is infinitely miscible with water, while 2,2-dimethoxycyclopentanol, despite its hydroxyl group, is significantly more organic.
-
Mechanism: When you partition your crude product between an immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and water, the highly polar methanol will preferentially move into the aqueous layer.[14][15]
-
Troubleshooting Water Solubility: If you are concerned about losing your product to the aqueous layer, use saturated sodium chloride solution (brine) instead of deionized water for the washes. The high salt concentration decreases the polarity of the aqueous phase, reducing the solubility of your organic compound and driving it into the organic layer (a phenomenon known as "salting out"). Subsequent drying of the organic layer with anhydrous sodium sulfate or magnesium sulfate is critical.[16]
Q4: I am worried about the stability of the dimethoxy acetal group during an aqueous workup. Is this a valid concern?
A4: Absolutely. Acetal groups are sensitive to acid and can hydrolyze back to the ketone. The reaction to form the acetal is often acid-catalyzed, and any residual acid catalyst can reverse the process during an aqueous workup.
-
Self-Validating Protocol: To ensure stability, the first wash during your liquid-liquid extraction should be with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution. This will neutralize any residual acid catalyst, protecting the acetal group from hydrolysis. Follow this with washes of water and finally brine.
Q5: How do I definitively confirm that all the methanol has been removed?
A5: The gold standard for confirmation is analytical chemistry:
-
¹H NMR Spectroscopy: This is the most common and direct method. In deuterochloroform (CDCl₃), the methanol hydroxyl proton is a broad singlet and the methyl group is a sharp singlet at approximately 3.49 ppm. The absence of this 3.49 ppm peak is a strong indicator of purity.
-
Gas Chromatography (GC): If your product is thermally stable enough, GC can provide quantitative data on residual solvent levels. By running a standard of your pure product and a methanol standard, you can determine the percentage of methanol remaining with high precision.
Q6: What are the most critical safety precautions I should take?
A6: Both the chemicals and the procedures have inherent risks that must be managed.
-
Methanol Hazards: Methanol is highly flammable and toxic. It can be absorbed through the skin and is toxic if inhaled or ingested, potentially causing blindness or death.[2][3][17][18] Always handle methanol in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.
-
Vacuum Hazards: Always inspect glassware for cracks or star fractures before placing it under vacuum to prevent implosion. Use a blast shield for the rotary evaporator's condenser and receiving flask if possible.
Experimental Protocols & Workflows
These protocols provide detailed, step-by-step instructions for the key purification techniques discussed.
Protocol 1: Bulk Methanol Removal via Rotary Evaporation
This workflow is the first step after the reaction is complete.
Caption: Workflow for extractive purification.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product from Protocol 1 in an appropriate volume of an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Transfer: Pour the solution into a separatory funnel of appropriate size.
-
Neutralization Wash: Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and vent frequently to release any pressure. Shake gently, then allow the layers to separate. Drain and discard the lower aqueous layer.
-
Water Wash: Add an equal volume of deionized water, shake, and separate as before. This removes residual bicarbonate and water-soluble impurities. [14]5. Brine Wash: Add an equal volume of saturated brine solution. This final wash helps to break any emulsions and begins the drying process by removing bulk water from the organic layer. [16]6. Drying: Drain the organic layer into a clean Erlenmeyer flask. Add a scoop of anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
-
Isolation: Carefully filter or decant the dried organic solution away from the drying agent into a pre-weighed round-bottom flask.
-
Concentration: Remove the extraction solvent via rotary evaporation to yield the purified 2,2-dimethoxycyclopentanol.
References
- CN102351628B - Method for removing methanol from mixed solvent of isohexane and ... - Google Patents.
-
Separation of the Azeotropic Mixture Methanol and Toluene Using Extractive Distillation: Entrainer Determination, Vapor - American Chemical Society. URL: [Link]
-
Extractive Distillation of Acetone – Methanol Mixture using 1- Ethyl-3-methylimidazolium Trifluoromethanesulfonate - Aidic. URL: [Link]
-
How can I remove the contents of methanol from a methanol extracted plant sample? - ResearchGate. URL: [Link]
-
Three Effective Ways of Eliminating the Methanol in the Air - Atlantis Press. URL: [Link]
-
Can Methanol Be Rotovapped? - News - Achieve Chem. URL: [Link]
- CN103772167A - Preparation method of 2, 2-dimethoxypropane - Google Patents.
-
Preparation method of 2, 2-dimethyl cyclopentanone - Eureka | Patsnap. URL: [Link]
-
Purification of Methanol - Chempedia - LookChem. URL: [Link]
-
Batch extractive distillation of mixture methanol-acetonitrile using aniline as a asolvent. URL: [Link]
-
Separation of Methanol-Toluene Azeotropic Mixture by Extractive Distillation - Semantic Scholar. URL: [Link]
-
2,2-Dimethoxycyclopentanol | C7H14O3 | CID 10855609 - PubChem. URL: [Link]
-
How to evaporate out water and methanol by using rotary evaporator? - ResearchGate. URL: [Link]
-
Azeotrope tables - Wikipedia. URL: [Link]
-
Safety Data Sheet: Cyclopentanol - Carl ROTH. URL: [Link]
-
RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES METHANOL and ETHANOL. URL: [Link]
- US4759850A - Membrane process for separating methanol from methanol/hydrocarbon solutions - Google Patents.
- US4501645A - Separation of methanol from acetone by extractive distillation - Google Patents.
-
Safety Data Sheet: Methanol - Carl ROTH. URL: [Link]
-
Separation of methanol/water mixtures with pervaporation hybrid membranes. URL: [Link]
-
methanol in rotary evaporator : r/labrats - Reddit. URL: [Link]
-
Solvent Recycling and Azeotropes. URL: [Link]
-
Simulation Study for Separation of Acetone – Methanol Mixture by Extractive Distillation with Water as Entrainer via Heat Integration - Journal of Chemical and Pharmaceutical Sciences. URL: [Link]
-
Methanol removal from aqueous mixture with organophilic pervaporation: Experiments and modelling | Request PDF - ResearchGate. URL: [Link]
-
Separation of Alcohol-Water Mixtures by a Combination of Distillation, Hydrophilic and Organophilic Pervaporation Processes - MDPI. URL: [Link]
-
Separation of the Azeotropic Mixture Methanol and Toluene Using Extractive Distillation: Entrainer Determination, Vapor–Liquid Equilibrium Measurement, and Modeling - PMC - NIH. URL: [Link]
-
Safety Data Sheet: Methanol - Chemos GmbH&Co.KG. URL: [Link]
-
Removing Solvent by Rotary Evaporation - YouTube. URL: [Link]
-
Review: Membrane Materials for the Removal of Water from Industrial Solvents by Pervaporation and Vapor Permeation - PMC. URL: [Link]
-
What is the fastest way to evaporate out water and methanol by using rotary evaporator ? | ResearchGate. URL: [Link]
-
Separation of Methanol/Water Mixtures from Dilute Aqueous Solutions Using Pervaporation Technique - ResearchGate. URL: [Link]
-
Safety Data Sheet: 2-Methylcyclopentanone - Chemos GmbH&Co.KG. URL: [Link]
-
Methanol - Airgas - United States (US) SDS HCS 2012 V4.11. URL: [Link]
Sources
- 1. achievechem.com [achievechem.com]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. 2,2-Dimethoxycyclopentanol | C7H14O3 | CID 10855609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. carlroth.com [carlroth.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Azeotrope tables - Wikipedia [en.wikipedia.org]
- 13. Separation of the Azeotropic Mixture Methanol and Toluene Using Extractive Distillation: Entrainer Determination, Vapor–Liquid Equilibrium Measurement, and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN102351628B - Method for removing methanol from mixed solvent of isohexane and methanol - Google Patents [patents.google.com]
- 15. Three Effective Ways of Eliminating the Methanol in the Air | Atlantis Press [atlantis-press.com]
- 16. Preparation method of 2, 2-dimethyl cyclopentanone - Eureka | Patsnap [eureka.patsnap.com]
- 17. chemos.de [chemos.de]
- 18. airgas.com [airgas.com]
stability of 2,2-dimethoxycyclopentanol under basic conditions
Technical Support Center: 2,2-Dimethoxycyclopentanol
Welcome to the technical support resource for 2,2-dimethoxycyclopentanol. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and anticipate the reactivity of this compound, particularly under basic conditions.
The core functionality of 2,2-dimethoxycyclopentanol combines a secondary alcohol and a dimethyl acetal (sometimes referred to as a ketal, as it protects a ketone). Understanding the interplay and relative reactivity of these two groups is paramount to successful experimentation. This guide is structured into a direct, problem-solving Troubleshooting Guide and a broader Frequently Asked Questions section to address common challenges and inquiries.
Troubleshooting Guide: Experimental Observations & Solutions
This section addresses specific experimental outcomes you may encounter. The format is designed to help you quickly diagnose the issue and implement a validated solution.
Question 1: My base-mediated reaction is sluggish or fails to proceed. Is the 2,2-dimethoxycyclopentanol decomposing?
Short Answer: It is highly improbable that your substrate is decomposing. The acetal functional group is exceptionally stable under basic conditions, which is why it is a preferred protecting group for ketones and aldehydes in the presence of strong bases and nucleophiles.[1][2] The issue almost certainly lies with unintended acid-base chemistry.
In-Depth Analysis: The most acidic proton in 2,2-dimethoxycyclopentanol is the one on the secondary alcohol (pKa ≈ 16-18). When you introduce a strong base (e.g., NaH, LDA, n-BuLi), the first and fastest reaction will be the deprotonation of this alcohol to form the corresponding sodium cyclopentanolate.
-
Causality: If your intended reaction requires the base to act elsewhere (e.g., deprotonating a carbon acid), you must account for this initial, rapid acid-base neutralization. Using only one equivalent of a strong base will result in it being consumed entirely by the alcohol, leaving no base to initiate your desired reaction.
Recommended Solution: To drive your desired reaction, you must use a stoichiometric excess of the base.
-
Protocol: General Procedure for Reactions with Strong Bases
-
Thoroughly dry your glassware and ensure an inert atmosphere (Nitrogen or Argon).
-
Dissolve the 2,2-dimethoxycyclopentanol in a suitable anhydrous aprotic solvent (e.g., THF, Diethyl Ether).
-
Cool the solution to the appropriate temperature (e.g., 0 °C or -78 °C).
-
Add at least 2.1 equivalents of your strong base dropwise.
-
The first equivalent neutralizes the alcohol.
-
The subsequent amount performs the desired chemical work.
-
-
After the addition is complete, allow the reaction to stir for 10-15 minutes to ensure complete deprotonation of the alcohol before adding your electrophile or other reagents.
-
Visualization of Stoichiometry: The following diagram illustrates the competing reactions when insufficient base is used.
Caption: Base stoichiometry is critical for success.
Question 2: After my reaction and workup, I see a new carbonyl peak in my NMR/IR analysis. Has the acetal failed to protect the ketone?
Short Answer: The acetal did not fail; it was likely cleaved during the workup. Acetals are stable to base but are rapidly hydrolyzed back to the parent ketone by aqueous acid.[1][3][4]
In-Depth Analysis: A common mistake is to quench a basic reaction with a strong aqueous acid (e.g., 1M HCl). While this neutralizes the base, it creates the perfect environment for rapid acetal hydrolysis.
-
Causality: The mechanism of acetal hydrolysis requires protonation of one of the methoxy oxygens, turning it into a good leaving group (methanol).[2] This cannot happen under basic conditions. If you observe the deprotected ketone, you inadvertently introduced acid.
Recommended Solution: Always use a neutral or mildly basic aqueous quench. This ensures the reaction medium never becomes acidic, preserving the acetal protecting group.
-
Protocol: Acetal-Safe Reaction Workup
-
Cool the reaction mixture in an ice bath.
-
Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl, slightly acidic but generally safe for short exposure) or, for maximum safety, a saturated solution of sodium bicarbonate (NaHCO₃).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract your product with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Visualization of Workup Decision:
Caption: Proper workup is key to acetal preservation.
Frequently Asked Questions (FAQs)
-
Q1: Just how stable is the 2,2-dimethoxy acetal group to basic conditions?
-
A: For all practical purposes in a synthetic laboratory, it is completely stable. It is resistant to strong bases (alkoxides, hydroxides, organometallics), nucleophiles (Grignard reagents, enolates), and hydridic reducing agents (LiAlH₄, NaBH₄).[1][2] Its primary liability is to acid, especially aqueous acid, which catalyzes its hydrolysis back to the parent ketone.[4]
-
-
Q2: Are there any basic conditions that could potentially cause degradation?
-
A: Degradation would require exceptionally harsh conditions not typically employed in standard organic synthesis, such as very high temperatures (>200 °C) in the presence of a strong base for prolonged periods. Under these forcing conditions, other decomposition pathways would likely compete. For reactions run between -78 °C and the reflux temperature of common solvents like THF or Toluene, the acetal moiety can be considered inert.
-
-
Q3: Can the secondary alcohol cause any unexpected side reactions with bases other than deprotonation?
-
A: Besides deprotonation, the resulting alkoxide could, in theory, act as a nucleophile if a suitable electrophile is present. However, it is a relatively hindered secondary alkoxide, so its nucleophilicity is moderate. It is not prone to elimination reactions under basic conditions because the adjacent methoxy groups (–OCH₃) are extremely poor leaving groups. Elimination would require converting the alcohol into a better leaving group first (see Troubleshooting Question 3 scenario).
-
-
Q4: How can I definitively confirm the structural integrity of 2,2-dimethoxycyclopentanol after my experiment?
-
A: A combination of standard analytical techniques is recommended for full characterization.
-
| Analytical Technique | Signature for Intact 2,2-dimethoxycyclopentanol | Signature of Degradation (Ketone) |
| ¹H NMR | Two singlets for the methoxy groups (~3.1-3.3 ppm), multiplet for the CH-OH proton, broad singlet for the OH proton. | Absence of methoxy singlets and CH-OH proton signal. |
| ¹³C NMR | Quaternary carbon signal for the acetal (~105-115 ppm), signal for the CH-OH carbon (~70-80 ppm). | A ketone carbonyl signal appears downfield (~200-220 ppm). |
| FT-IR | Broad O-H stretch (~3400 cm⁻¹), C-O stretches (~1050-1200 cm⁻¹). | Absence of O-H stretch, appearance of a sharp, strong C=O stretch (~1740 cm⁻¹ for a five-membered ring). |
| Mass Spectrometry | Correct molecular ion peak (e.g., for C₇H₁₄O₃, m/z = 146.09) or fragments corresponding to loss of methanol. | Molecular ion peak corresponding to the ketone (cyclopentanone). |
References
- Benchchem. (n.d.). Application Notes and Protocols: 2,2-Dimethyloxetane in Organic Synthesis.
- Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals.
- Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism.
- PubChem. (n.d.). 2,2-Dimethoxycyclopentanol.
- Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis.
- ACS Publications. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry.
Sources
Technical Support Center: Troubleshooting Low Purity in 2,2-Dimethoxycyclopentanol Production
Welcome to the technical support center for the synthesis of 2,2-dimethoxycyclopentanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this compound. By understanding the underlying chemical principles and potential pitfalls, you can significantly improve the purity and yield of your product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
My reaction to form 2,2-dimethoxycyclopentanol is incomplete, resulting in low yield and purity. What are the likely causes and how can I improve the conversion?
Answer:
Incomplete conversion is a common issue in the acid-catalyzed protection of cyclopentane-1,2-diol with 2,2-dimethoxypropane. The reaction is an equilibrium process, and several factors can prevent it from going to completion.[1][2]
Underlying Causality: The formation of the cyclic acetal, 2,2-dimethoxycyclopentanol, involves the reaction of the diol with 2,2-dimethoxypropane in the presence of an acid catalyst. This reaction produces methanol and acetone as byproducts.[3] If these byproducts are not removed from the reaction mixture, the equilibrium can shift back towards the starting materials, leading to incomplete conversion.
Troubleshooting Steps:
-
Effective Water and Methanol Removal: The presence of water in your starting materials or solvent can hydrolyze the 2,2-dimethoxypropane reagent and the acetal product. Ensure all glassware is thoroughly dried and use anhydrous solvents. 2,2-dimethoxypropane itself can act as a water scavenger.[3] The methanol generated during the reaction must be removed to drive the equilibrium forward. This can be achieved by:
-
Azeotropic Distillation: If the reaction is performed in a suitable solvent like toluene, a Dean-Stark apparatus can be used to remove the methanol azeotropically.[1]
-
Use of Excess 2,2-Dimethoxypropane: Using a large excess of 2,2-dimethoxypropane can help drive the reaction forward by Le Chatelier's principle.[4]
-
-
Catalyst Activity: The acid catalyst is crucial for the reaction.
-
Choice of Catalyst: Common catalysts include p-toluenesulfonic acid (p-TsOH), sulfuric acid, or acidic ion-exchange resins.[1][5] If you are using a solid catalyst, ensure it is active and has sufficient surface area.
-
Catalyst Loading: Insufficient catalyst will result in a slow or incomplete reaction. A typical catalytic amount is 0.1-1 mol%.
-
-
Reaction Temperature and Time: While many acetal protections proceed at room temperature, gentle heating may be necessary to increase the reaction rate and drive off methanol. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Experimental Protocol: Synthesis of 2,2-Dimethoxycyclopentanol
| Parameter | Recommendation |
| Reactants | Cyclopentane-1,2-diol, 2,2-Dimethoxypropane (excess) |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) (0.1-1 mol%) |
| Solvent | Anhydrous Dichloromethane (DCM) or Toluene |
| Temperature | Room temperature to 40 °C |
| Reaction Time | 1-4 hours (monitor by TLC) |
Step-by-Step Procedure:
-
To a solution of cyclopentane-1,2-diol (1.0 eq) in anhydrous dichloromethane (DCM), add 2,2-dimethoxypropane (3.0 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (0.01 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
If the reaction is sluggish, gently warm the mixture to 30-40 °C.
-
Once the reaction is complete, proceed to the workup procedure.
My final product is contaminated with acidic impurities. How do I effectively neutralize and remove the acid catalyst?
Answer:
Residual acid catalyst is a common impurity that can lead to product degradation over time, especially through hydrolysis of the acetal.
Underlying Causality: The acid catalyst, while essential for the reaction, must be completely removed during the workup. Failure to do so will result in a product with low purity and poor stability.
Troubleshooting Steps:
-
Aqueous Workup: The most common method for removing the acid catalyst is to wash the organic layer with a basic aqueous solution.
-
Sodium Bicarbonate Solution: A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is typically used to neutralize the acid.[4]
-
Multiple Washes: It is advisable to perform at least two washes with the bicarbonate solution to ensure complete neutralization.
-
Brine Wash: After the bicarbonate washes, a final wash with a saturated aqueous solution of sodium chloride (brine) will help to remove residual water from the organic layer.
-
Experimental Protocol: Workup Procedure
-
After the reaction is complete, dilute the reaction mixture with dichloromethane (DCM).
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL).
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
I observe an unexpected byproduct in my GC-MS and NMR analysis. What are the most likely side reactions and how can I minimize them?
Answer:
The formation of byproducts is a frequent cause of low purity in 2,2-dimethoxycyclopentanol synthesis. The primary side reaction to consider is the hydrolysis of the acetal product.
Underlying Causality:
-
Hydrolysis: The cyclic acetal is susceptible to hydrolysis back to the diol, especially in the presence of acid and water.[6] This can occur during an acidic workup or if the reaction is not sufficiently anhydrous.
-
Formation of Enol Ethers: Under acidic conditions, an elimination reaction can occur from the hemiacetal intermediate, leading to the formation of a methoxycyclopentene byproduct.[3]
Troubleshooting Steps:
-
Anhydrous Conditions: As mentioned previously, maintaining strictly anhydrous conditions throughout the reaction is critical to prevent hydrolysis.
-
Neutralization Before Concentration: It is crucial to neutralize the acid catalyst with a bicarbonate wash before concentrating the reaction mixture.[3] Concentrating an acidic solution of the acetal can promote hydrolysis and other side reactions.
-
Mild Workup: Avoid using strong acids during the workup. If an aqueous wash is performed before neutralization, there is a risk of hydrolysis. It is generally recommended to neutralize first.[4]
Impurity Formation Pathway
Caption: Potential side reactions in the synthesis of 2,2-dimethoxycyclopentanol.
My crude product is an oil and difficult to purify. What are the recommended purification methods for 2,2-dimethoxycyclopentanol?
Answer:
Purification of the crude product is essential to obtain high-purity 2,2-dimethoxycyclopentanol. The two most common methods are distillation and column chromatography.
Underlying Causality: The crude product will likely contain unreacted starting materials, byproducts, and residual solvent. The choice of purification method will depend on the nature of these impurities.
Purification Methods:
-
Distillation: If the boiling points of the desired product and the major impurities are sufficiently different, fractional distillation under reduced pressure can be an effective purification method. This is often suitable for removing lower-boiling impurities like acetone and methanol, and higher-boiling starting diol.
-
Column Chromatography: For removing impurities with similar boiling points, column chromatography is the preferred method.[7]
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of moderately polar compounds like acetals.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the mobile phase can be gradually increased to elute the product. A good starting point for the solvent system is a 9:1 or 8:2 mixture of hexane:ethyl acetate.
-
Experimental Protocol: Column Chromatography Purification
-
Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane).
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity (e.g., 5% ethyl acetate) and gradually increasing the polarity.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Workflow for Low Purity
Caption: A workflow for troubleshooting low purity in 2,2-dimethoxycyclopentanol synthesis.
How can I confirm the purity and identity of my final product?
Answer:
A combination of analytical techniques should be used to confirm the purity and identity of the synthesized 2,2-dimethoxycyclopentanol.
Analytical Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for assessing the purity of volatile compounds. A single peak in the gas chromatogram corresponding to the correct mass-to-charge ratio for 2,2-dimethoxycyclopentanol (m/z = 146.18) would indicate high purity. The presence of other peaks would suggest impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide information about the structure of the molecule. For 2,2-dimethoxycyclopentanol, you would expect to see signals corresponding to the methoxy protons, the cyclopentyl ring protons, and the hydroxyl proton. The integration of these signals should be consistent with the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will show a distinct signal for each unique carbon atom in the molecule. This can be a powerful tool for confirming the structure and identifying impurities.
-
-
Thin Layer Chromatography (TLC): TLC is a quick and easy way to monitor the progress of the reaction and the purity of the fractions during column chromatography. A single spot on the TLC plate for the final product indicates a high degree of purity.
References
- Google Patents. (n.d.). Preparation method of 2, 2-dimethoxypropane.
-
MDPI. (2021). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Retrieved February 5, 2026, from [Link]
- Google Patents. (n.d.). Process for the production of 2,2-dimethoxypropane.
-
YouTube. (2022). Protecting Group Chemistry: Protection of 1,2-diol as cyclic acetals. Retrieved February 5, 2026, from [Link]
-
Reddit. (2020). Workup after reaction with 2,2-dimethoxypropane. Retrieved February 5, 2026, from [Link]
-
LookChem. (n.d.). 2,2-DIMETHOXYPROPANE. Retrieved February 5, 2026, from [Link]
-
ScienceDirect. (2011). Mild and efficient protection of diol and carbonyls as cyclic acetals catalysed by iron (III) chloride. Retrieved February 5, 2026, from [Link]
-
Chem-Station. (2014). Protection of 1,2-/1,3-Diols. Retrieved February 5, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of.... Retrieved February 5, 2026, from [Link]
-
MDPI. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Retrieved February 5, 2026, from [Link]
Sources
- 1. manavchem.com [manavchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Introduction of 2,2-Dimethoxypropane_Chemicalbook [chemicalbook.com]
- 4. reddit.com [reddit.com]
- 5. Mild and efficient protection of diol and carbonyls as cyclic acetals catalysed by iron (III) chloride [comptes-rendus.academie-sciences.fr]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2,2-dimethoxycyclopentanol
Welcome to the technical support center for synthetic and purification challenges. This guide is designed for researchers, chemists, and drug development professionals encountering difficulties in isolating 2,2-dimethoxycyclopentanol from its synthetic precursors, primarily the unreacted starting ketone, 2,2-dimethoxycyclopentanone. Our approach is rooted in fundamental chemical principles to provide robust, adaptable solutions for your laboratory workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've just completed the reduction of 2,2-dimethoxycyclopentanone. What are the most probable impurities in my crude product mixture?
A1: Understanding the potential impurities is the foundational step for designing an effective purification strategy. Following the reduction of a ketone, your crude mixture will typically contain:
-
Unreacted Starting Material: The most significant organic impurity is usually the starting ketone, 2,2-dimethoxycyclopentanone. The extent of this impurity depends on the reaction's conversion rate.
-
Target Product: Your desired alcohol, 2,2-dimethoxycyclopentanol.
-
Reducing Agent Byproducts: If you used a hydride-based reducing agent like sodium borohydride (NaBH₄), the workup will generate water-soluble borate salts.[1]
-
Reaction Solvent: Residual solvents used for the reaction (e.g., methanol, ethanol, THF).
-
Workup Reagents: Salts formed during the neutralization or quenching step of the reaction (e.g., sodium chloride from a brine wash).
The primary purification challenge lies in separating the structurally similar ketone (starting material) from the alcohol (product).
Q2: My main challenge is separating the product alcohol from the starting ketone. Can I use distillation?
A2: While distillation is a powerful technique for separating liquids with different boiling points, it is often challenging for this specific separation.[2] Here’s a breakdown of the causality:
-
Boiling Point Proximity: Alcohols typically have higher boiling points than ketones of similar molecular weight due to hydrogen bonding. However, the structural similarity between your product and starting material can result in boiling points that are too close for efficient separation via simple distillation.
-
Azeotrope Formation: It's possible for the alcohol and ketone to form an azeotrope, a mixture with a constant boiling point, making separation by distillation impossible.[2]
Comparative Physical Properties (Estimated)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups | Polarity & H-Bonding | Estimated Boiling Point (°C) |
| 2,2-dimethoxycyclopentanone | C₇H₁₂O₃ | 144.17 | Ketone, Acetal | Polar aprotic (H-bond acceptor) | ~160-180 |
| 2,2-dimethoxycyclopentanol | C₇H₁₄O₃ | 146.18[3] | Alcohol, Acetal | Polar protic (H-bond donor & acceptor) | ~180-200 |
Note: Boiling points are estimated based on analogous structures like 2,2-dimethylcyclopentanone (143-145°C) and the expected increase from additional methoxy and hydroxyl groups.
Verdict: Distillation is not the recommended primary method for achieving high purity. It may be suitable for a crude, initial separation of bulk solvent but will likely fail to resolve the ketone/alcohol mixture effectively.
Q3: Why is my liquid-liquid extraction failing to separate the ketone and alcohol, and how can I improve my workup?
A3: This is a common point of failure. Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic layer.[4][5] Both your starting material and product are relatively polar molecules containing oxygen atoms, leading to significant solubility in common organic solvents (like ethyl acetate or dichloromethane) and some partial solubility in aqueous phases. This similar partitioning behavior is why extraction fails to separate them from each other.
However, extraction is critical for removing non-organic impurities.
Optimized Aqueous Workup Protocol:
-
Quench Carefully: After the reaction is complete, cool the reaction vessel in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any unreacted reducing agent.
-
Remove Bulk Solvent: If your reaction solvent is water-miscible (e.g., methanol, THF), remove it under reduced pressure using a rotary evaporator.
-
Perform Extraction: Re-dissolve the remaining residue in a suitable organic solvent (e.g., ethyl acetate). Transfer to a separatory funnel and wash sequentially with:
-
Deionized Water (2x): To remove the majority of inorganic salts.
-
Saturated Brine (1x): To break up any emulsions and further remove water from the organic layer.
-
-
Dry and Concentrate: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
This procedure will yield a mixture of your product and starting material, now free of the inorganic byproducts, ready for the definitive purification step: chromatography.
Purification Workflow Diagram
Caption: General workflow from crude reaction to pure product.
Q4: How do I develop a robust flash column chromatography method to finally isolate my product?
A4: Flash column chromatography is the premier technique for this separation, as it exploits the key difference between your compounds: the strong interaction of the product's hydroxyl group with the polar silica stationary phase.[6] The alcohol will adsorb more strongly to the silica and therefore elute later than the less polar ketone.
Step-by-Step Protocol for Method Development:
1. Select the Stationary Phase:
-
Standard Choice: Normal-phase silica gel (60 Å, 40-63 µm particle size) is the ideal choice.
2. Develop the Mobile Phase using Thin-Layer Chromatography (TLC):
-
Principle: The goal is to find a solvent system that provides good separation (ΔRf) between the product and the starting material. The retention factor (Rf) is the ratio of the distance the spot travels to the distance the solvent front travels.
-
Procedure:
-
Spot your crude mixture on a silica gel TLC plate.
-
Develop the plate in a chamber with a pre-screened solvent system. A common starting point is a mixture of a non-polar solvent (hexanes or petroleum ether) and a more polar solvent (ethyl acetate).[7]
-
Visualize the spots using a UV lamp (if compounds are UV active) and/or by staining (e.g., potassium permanganate or p-anisaldehyde stain, which are excellent for alcohols and ketones).
-
-
Target Rf Values:
-
Product (Alcohol): Aim for an Rf of 0.20 - 0.35 . This ensures the compound moves off the column in a reasonable time without excessive band broadening.[8]
-
Starting Material (Ketone): Should have a higher Rf (e.g., >0.50).
-
Separation (ΔRf): The difference in Rf values should be at least 0.2 for a straightforward separation.
-
Suggested TLC Solvent Systems to Screen:
| System | Ratio (v/v) | Polarity | Comments |
| Hexanes:Ethyl Acetate | 4:1 | Low | Good starting point. |
| Hexanes:Ethyl Acetate | 2:1 | Medium | If compounds are not moving in 4:1. |
| Hexanes:Ethyl Acetate | 1:1 | Medium-High | For very polar compounds. |
| Dichloromethane:Methanol | 98:2 | High | Use if separation is poor in EtOAc systems.[7] |
3. Pack and Run the Flash Column:
-
Slurry Pack: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes). Pour it into the column and use positive pressure to pack it tightly, avoiding air bubbles.
-
Sample Loading: For best results, use "dry loading."[6] Adsorb your concentrated crude product onto a small amount of silica gel, evaporate the solvent completely to get a free-flowing powder, and carefully add this powder to the top of your packed column.
-
Elution: Run the column using the optimized mobile phase from your TLC analysis. Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2,2-dimethoxycyclopentanol.
Troubleshooting Chromatography
Sources
- 1. youtube.com [youtube.com]
- 2. US5302759A - Process for separating ketones from alcohols - Google Patents [patents.google.com]
- 3. 2,2-Dimethoxycyclopentanol | C7H14O3 | CID 10855609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. organomation.com [organomation.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. Chromatography [chem.rochester.edu]
- 8. orgsyn.org [orgsyn.org]
minimizing side reactions during cyclopentanol acetalization
Welcome to the technical support center for the acetalization of cyclopentanol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the nuances of this reaction and minimize common side reactions. Our goal is to provide you with the expertise and practical insights needed to achieve high yields and purity in your experiments.
Troubleshooting Guide: Minimizing Side Reactions
The acetalization of cyclopentanol, while a robust reaction, can be prone to specific side reactions under acidic conditions. This section addresses the most common issues, their underlying causes, and actionable solutions.
Issue 1: Formation of a Volatile, Non-polar Impurity, Identified as Cyclopentene.
-
Probable Cause: Acid-catalyzed dehydration of cyclopentanol is a significant side reaction, particularly at elevated temperatures. The acidic catalyst protonates the hydroxyl group of cyclopentanol, converting it into a good leaving group (water). Subsequent elimination of water leads to the formation of cyclopentene.[1][2] This process is depicted in the side reaction pathway below.
-
Solutions:
-
Temperature Control: Maintain the reaction temperature as low as possible while still ensuring a reasonable reaction rate. Overheating the reaction mixture will favor the elimination pathway.[3]
-
Catalyst Choice and Loading: Opt for milder acid catalysts, such as pyridinium p-toluenesulfonate (PPTS) or Amberlyst-15 resin, which are less prone to promoting dehydration compared to strong mineral acids like sulfuric acid. Use the minimum effective catalyst loading.
-
Effective Water Removal: The presence of water can shift the equilibrium back towards the starting materials, and in some cases, higher acid concentrations might be used to compensate, which in turn can promote dehydration. Efficient removal of water as it is formed using a Dean-Stark apparatus or molecular sieves is crucial to drive the acetalization reaction forward without resorting to harsh conditions.[4]
-
Issue 2: Presence of a High-Boiling, Non-polar Impurity, Identified as Dicyclopentyl Ether.
-
Probable Cause: Under acidic conditions, two molecules of cyclopentanol can undergo intermolecular dehydration to form dicyclopentyl ether.[5] This is a competing reaction to the desired acetalization.
-
Solutions:
-
Stoichiometry Control: Use a moderate excess of the aldehyde or ketone reactant relative to cyclopentanol. This will increase the probability of the carbonyl compound reacting with cyclopentanol, thereby outcompeting the self-condensation of the alcohol.
-
Reaction Concentration: Running the reaction at a higher concentration of the carbonyl compound can also favor the desired bimolecular reaction between cyclopentanol and the carbonyl.
-
Gradual Addition: In some cases, the slow addition of the acid catalyst to the mixture of cyclopentanol and the carbonyl compound can help to minimize the self-condensation of cyclopentanol.
-
Issue 3: Low Conversion or Incomplete Reaction.
-
Probable Cause: Acetalization is a reversible reaction.[4][6] Inefficient removal of the water by-product will prevent the equilibrium from shifting towards the product side, resulting in low conversion.
-
Solutions:
-
Azeotropic Removal of Water: For reactions run in solvents like toluene or benzene, a Dean-Stark trap is highly effective for the continuous removal of water.
-
Use of Dehydrating Agents: In solvent-free conditions or with solvents that do not form a suitable azeotrope with water, the use of molecular sieves (3Å or 4Å) is recommended. Ensure the sieves are properly activated before use.
-
Reaction Time: While monitoring the reaction by TLC or GC, ensure it has been allowed to proceed for a sufficient amount of time to reach completion.
-
Visualizing the Reaction Pathways
To better understand the chemistry at play, the following diagrams illustrate the desired acetalization reaction and the key side reactions.
Caption: Desired acetalization pathway versus common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the best acid catalyst for cyclopentanol acetalization?
The choice of catalyst depends on the substrate's sensitivity. For robust substrates, a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH) or sulfuric acid is effective.[7] For acid-sensitive functional groups, milder catalysts such as pyridinium p-toluenesulfonate (PPTS) or solid acid catalysts like Amberlyst-15 are recommended to minimize degradation and side reactions.[8]
Q2: Can I perform the reaction without a solvent?
Yes, solvent-free conditions are possible, especially if one of the reactants is a liquid and can serve as the reaction medium. In such cases, the use of molecular sieves is essential for water removal.
Q3: How can I effectively monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective method. Use a non-polar eluent system (e.g., hexane/ethyl acetate). The acetal product will be significantly less polar than the starting cyclopentanol. Gas chromatography (GC) can also be used for more quantitative monitoring.
Q4: My starting aldehyde/ketone is sterically hindered. What can I do to improve the yield?
For sterically hindered carbonyls, the reaction may be slower. Increasing the reaction time and using a slight excess of cyclopentanol may be beneficial. Additionally, using a more forcing dehydrating agent, such as triethyl orthoformate, can help drive the equilibrium towards the product.
Q5: How do I purify the final acetal product?
After the reaction is complete, the acid catalyst should be neutralized with a mild base (e.g., sodium bicarbonate solution or triethylamine). The crude product can then be purified by distillation or column chromatography on silica gel. Given that the acetal is typically much less polar than the starting alcohol, it should elute relatively early from the column.
Recommended Experimental Protocol
This protocol provides a general procedure for the acetalization of cyclopentanol with an aldehyde, aiming to minimize side reactions.
Materials:
-
Cyclopentanol
-
Aldehyde (e.g., benzaldehyde)
-
Toluene (or other suitable solvent for azeotropic water removal)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a condenser.
-
Reagents: To the flask, add cyclopentanol (1.0 eq), the aldehyde (1.1 eq), and toluene (enough to fill the Dean-Stark trap and provide adequate stirring of the reaction mixture).
-
Catalyst: Add a catalytic amount of p-TsOH·H₂O (0.01-0.05 eq).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the collection of water in the Dean-Stark trap. The reaction progress can be followed by TLC or GC.
-
Work-up: Once the reaction is complete (no more water is collected and/or starting material is consumed), cool the mixture to room temperature.
-
Neutralization: Pour the reaction mixture into a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Extraction: Wash with brine, then dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude acetal can be purified by vacuum distillation or flash column chromatography.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Cyclopentanol:Carbonyl Ratio | 1 : 1.1 - 1.5 | A slight excess of the carbonyl compound favors the desired reaction over cyclopentanol self-condensation. |
| Catalyst Loading (p-TsOH) | 0.01 - 0.05 mol% | A low catalyst loading is sufficient to promote the reaction while minimizing acid-catalyzed side reactions. |
| Reaction Temperature | Reflux of Toluene (~110 °C) | Allows for efficient azeotropic removal of water without excessive heating that could promote dehydration of cyclopentanol. |
References
- Pearson. (2024). Show how you would prepare cyclopentene from each compound. a. cyclopentanol b. cyclopentyl bromide.
- Study.com. (n.d.).
- Wikipedia. (2023). Cyclopentanol.
- Google Patents. (2014). CN103130630B - Cyclopentanol green synthetic method.
- Google Patents. (1999).
- Google Patents. (2019). WO2019020466A1 - Process for the hydrolysis or alcoholysis of cyclic ketal or acetal groups with carbon dioxide or an alcohol.
- Chemistry LibreTexts. (2019). 14.
- Chemistry LibreTexts. (2021). 19.
- Filo. (2023). Write the mechanism for the formation of the acetal formed from cyclopentanone and ethylene glycol (1,2-ethanediol)
- ResearchGate. (2009). Preparation of cyclopentanol by direct hydration of cyclopentene I.
- Guidechem. (n.d.). Cyclopentanol 96-41-3 wiki.
- YouTube. (2019). aldehyde-to-acetal mechanism.
- Google Patents. (2012).
- Quora. (2020).
- Master Organic Chemistry. (2023).
- Chemistry LibreTexts. (2022). Addition of Alcohols to form Hemiacetals and Acetals.
- ResearchGate. (2015).
- NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (2021).
- Journal of the American Chemical Society. (2021). Single-Step Synthesis of 1,2-Cyclopentanediones by Dehydrogenative Annulation of Ethylene Glycol with Secondary Alcohols.
- Master Organic Chemistry. (2023).
- Pearson. (n.d.). Using cyclopentanone as the reactant, show the product of a.
- YouTube. (2021).
- Chemistry LibreTexts. (2022). 18.3: Reactions of Ethers - Acidic Cleavage.
- ResearchGate. (2002).
Sources
- 1. Show how you would prepare cyclopentene from each compound.a. cyc... | Study Prep in Pearson+ [pearson.com]
- 2. study.com [study.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 7. Using cyclopentanone as the reactant, show the product of a. acid-catalyz.. [askfilo.com]
- 8. researchgate.net [researchgate.net]
storage conditions to prevent moisture degradation of acetals
Technical Support Center: Acetal Stability
A Guide to Preventing Moisture-Induced Degradation in Research and Pharmaceutical Applications
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on the proper storage and handling of acetals to prevent degradation. As a Senior Application Scientist, my goal is to bridge the gap between theoretical chemistry and practical laboratory challenges, ensuring the integrity of your materials and the validity of your results.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Acetal Stability
This section addresses the core principles of acetal chemistry and their susceptibility to moisture. Understanding these fundamentals is the first step in effective troubleshooting.
Q1: What is moisture-induced degradation of acetals, and why is it a concern?
Acetal and polyacetal polymers (like polyoxymethylene, POM) are susceptible to a chemical reaction called acid-catalyzed hydrolysis. In the presence of moisture and an acidic catalyst, the acetal linkage breaks down. This process is highly detrimental as it leads to a reduction in the polymer's molecular weight, which in turn causes a significant loss of mechanical properties such as tensile strength and impact resistance. The primary degradation product is often formaldehyde, a reactive compound that can compromise the stability of active pharmaceutical ingredients (APIs) or other components in a formulation.
Q2: What is the chemical mechanism behind acetal hydrolysis?
Acetal hydrolysis is a classic example of an acid-catalyzed reaction where water acts as a nucleophile. The process can be summarized in the following steps:
-
Protonation: An acidic proton (H+) from the environment protonates one of the oxygen atoms in the acetal group, making it a better leaving group.
-
Carbocation Formation: The protonated oxygen and its attached group leave as an alcohol, forming a resonance-stabilized carbocation (an oxocarbenium ion). This is typically the rate-determining step.
-
Nucleophilic Attack by Water: A water molecule attacks the carbocation.
-
Deprotonation: The newly added water molecule is deprotonated, yielding a hemiacetal and regenerating the acid catalyst (H+).
-
Repeat: The hemiacetal can then undergo a similar acid-catalyzed reaction to yield an aldehyde or ketone and another molecule of alcohol.
This mechanism highlights the critical roles of both moisture (water) and acidity in initiating degradation.
Caption: Acid-catalyzed hydrolysis of an acetal.
Q3: What are the ideal storage conditions to prevent moisture degradation?
The primary goal is to minimize exposure to moisture and acidic environments. The ideal storage conditions are:
-
Low Humidity: The storage area should be dry, with a relative humidity (RH) maintained below 50%.[1]
-
Controlled Temperature: Store materials at room temperature or, if specified, refrigerated (2-8 °C).[2] Avoid high temperatures (e.g., not to exceed 40°C), as heat can accelerate the rate of hydrolysis.[1]
-
Inert Atmosphere: For highly sensitive materials, storing under a dry, inert gas like nitrogen or argon can displace moisture-laden air.
-
Appropriate Containers: Always use tightly sealed, non-reactive containers.[2] For light-sensitive acetals, amber glass or opaque containers are recommended.[2]
Part 2: Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues related to acetal degradation.
| Observed Problem | Probable Cause | Recommended Action(s) | Verification Method(s) |
| Change in physical appearance (e.g., color change, cloudiness, odor). | Moisture-induced hydrolysis leading to the formation of aldehydes (e.g., formaldehyde) or other degradation byproducts. | 1. Immediately transfer the material to a desiccator. 2. Review storage conditions; ensure containers are sealed and humidity is controlled. 3. Consider repackaging under an inert atmosphere. | - GC-MS: To identify volatile degradation products like formaldehyde. - FTIR: To detect the formation of carbonyl (C=O) groups. |
| Loss of mechanical properties (e.g., brittleness, reduced tensile strength) in polyacetal components. | Chain scission of the polymer backbone due to hydrolysis, resulting in a lower average molecular weight. | 1. Quarantine the affected batch. 2. Implement stricter humidity control in storage and processing areas (<50% RH).[1] 3. Ensure raw material is adequately dried before processing. | - Gel Permeation Chromatography (GPC): To measure changes in molecular weight distribution. - Differential Scanning Calorimetry (DSC): To observe changes in melting point or crystallinity. |
| Inconsistent experimental results or failure of a formulation (e.g., altered drug release profile). | Degradation of an acetal-containing excipient or API, leading to changes in the formulation's chemical and physical properties. | 1. Isolate the acetal component and verify its integrity. 2. Evaluate all other formulation components for acidity or high water content. 3. Consider adding a non-alkaline moisture scavenger or a pH buffer to the formulation if compatible. | - Karl Fischer Titration: To quantify the water content in all raw materials and the final formulation.[3] - HPLC: To quantify the remaining intact acetal and detect non-volatile degradation products. |
| Gradual decrease in the pH of a solution or formulation containing an acetal. | Formation of acidic byproducts from the degradation cascade, which can further catalyze the hydrolysis reaction. | 1. Monitor the pH of the formulation over time. 2. If a pH drop is confirmed, the formulation is not stable. Reformulation may be necessary. 3. Investigate the use of a suitable buffering system. | - Potentiometric pH measurement. - Ion Chromatography: To identify and quantify specific acidic byproducts. |
Part 3: Key Experimental Protocol
Accurate moisture determination is critical for preventing acetal degradation. The gold-standard method is Karl Fischer (KF) titration, which specifically quantifies water content.[3][4]
Protocol: Water Content Determination by Volumetric Karl Fischer Titration
Objective: To accurately measure the water content in an acetal-containing solid or liquid sample.
Materials:
-
Karl Fischer Titrator (Volumetric)
-
KF Titration Cell
-
Calibrated Syringe or Balance
-
Anhydrous Methanol (or other suitable solvent)
-
Volumetric Karl Fischer Reagent (e.g., CombiTitrant 5)
-
Certified Water Standard (e.g., Hydranal™-Water Standard 1.0)
-
Sample to be analyzed
Methodology:
-
System Preparation:
-
Ensure the KF titration cell is clean, dry, and properly sealed to prevent ingress of atmospheric moisture.
-
Fill the cell with a sufficient volume of anhydrous methanol (solvent).
-
Perform a pre-titration to neutralize any residual water in the solvent until a stable, low-drift endpoint is achieved. The instrument software will typically do this automatically.
-
-
Titer Determination (Standardization):
-
Accurately add a known amount of the certified water standard to the conditioned titration cell. For a liquid standard, use a calibrated syringe; for a solid, use an accurate analytical balance.
-
Initiate the titration. The KF reagent will be added until all the water is consumed.
-
The instrument will calculate the titer of the KF reagent (mg H₂O / mL of titrant).
-
Repeat the standardization at least three times. The relative standard deviation (RSD) should be <1% for reliable results.
-
-
Sample Analysis:
-
Accurately weigh and record the mass of the sample.
-
Quickly introduce the sample into the conditioned titration cell. Minimize the time the cell is open to the atmosphere.
-
Initiate the titration. The instrument will dispense the KF reagent until the endpoint is reached.
-
The instrument will use the previously determined titer value and the volume of titrant consumed to calculate the mass of water in the sample.
-
-
Calculation:
-
The water content is typically expressed as a percentage (% w/w) or in parts per million (ppm).
-
% Water = [(Volume of Titrant (mL) * Titer (mg/mL)) / (Sample Weight (mg))] * 100
-
-
System Suitability:
-
Regularly check the drift of the system. A high drift rate indicates a leak or exhausted solvent/reagents.
-
Perform a system check with the water standard at the beginning and end of a series of analyses to ensure continued accuracy.
-
Expert Causality: This protocol is a self-validating system. The initial standardization with a certified reference material ensures the accuracy of the titrant concentration. The continuous monitoring of the system's drift provides a real-time diagnostic of the titration cell's integrity. By precisely quantifying the water content, you can make informed decisions about whether a batch of raw material is suitable for use or if storage conditions need to be improved.
References
-
The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry - ACS Publications.[Link]
-
Acetal Hydrolysis Mechanism. Chemistry Steps.[Link]
-
The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. OSTI.GOV.[Link]
-
Moisture Content by Karl Fischer Titration. ARDL.[Link]
-
Acetal Formation, Mechanism, Resonance. Chemistry LibreTexts.[Link]
-
Acetals Formation and Hydrolysis. Organic Chemistry Tutor.[Link]
-
Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry.[Link]
-
POLYOXYMETHYLENE Material Data Sheet. STP.[Link]
-
How to make acetal and hemiacetal stable on acidic medium? ResearchGate.[Link]
-
Mastering Karl Fischer Moisture Analysis: A Complete Guide. TCA Lab / Alfa Chemistry.[Link]
-
Poly(oxymethylene) Safety Data Sheet. Polymer Source.[Link]
-
Acetals as Protecting Groups. Chemistry LibreTexts.[Link]
-
KF Moisture Titrator Principles. Kyoto Electronics Manufacturing Co.,Ltd.("KEM").[Link]
-
Maintenance And Care Tips For POM Plastic Products. News.[Link]
-
Polyoxymethylene Safety Data Sheet (SDS). Hoehn Plastics, Inc.[Link]
-
A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega.[Link]
-
Polyoxymethylene Safety Data Sheet. Aage Vestergaard Larsen A/S.[Link]
-
Karl Fischer Titration – Moisture Analysis. SG Systems Global.[Link]
Sources
optimizing temperature for 2,2-dimethoxycyclopentanol reactions
Technical Support Center: 2,2-Dimethoxycyclopentanol Optimization
Topic: Optimizing Reaction Temperature for 2,2-Dimethoxycyclopentanol (CAS: 63703-33-3) Document ID: TS-2025-DMC-04 Role: Senior Application Scientist
Executive Summary: The Thermal Balancing Act
Welcome to the technical support hub for 2,2-dimethoxycyclopentanol . As a masked equivalent of 2-hydroxycyclopentanone, this molecule acts as a critical scaffold in the synthesis of prostaglandins and substituted cyclopentenoids.
Your primary challenge with this substrate is thermal duality :
-
Thermodynamic Instability: The geminal dimethoxy group (ketal) is acid-labile. Elevated temperatures (>30°C) in non-basic media accelerate hydrolysis to the 1,2-dione, leading to polymerization.
-
Kinetic Selectivity: During synthesis (reduction of the ketone precursor), temperature dictates the stereochemical outcome. Low temperatures (-78°C to 0°C) favor the kinetic product, while ambient temperatures erode diastereoselectivity.
This guide provides the operational parameters to navigate these competing factors.
Module 1: Synthesis & Formation (Reduction Protocol)
User Question: I am reducing 2,2-dimethoxycyclopentanone to the alcohol. My yield is decent, but the purity is variable. What is the optimal temperature?
Technical Diagnosis: The variability likely stems from a lack of thermal control during the hydride addition. The bulky C2-dimethoxy group creates steric hindrance.
-
At >0°C: The reaction is fast but less selective. You may also trigger partial ketal exchange if methanol is the solvent.
-
At -78°C: You maximize stereocontrol (kinetic control) but risk stalling the reaction if using weaker reducing agents.
Optimized Protocol (Sodium Borohydride): For standard synthesis using NaBH₄, strict adherence to 0°C is required.
Step-by-Step Methodology:
-
Setup: Dissolve 2,2-dimethoxycyclopentanone in MeOH (0.2 M).
-
Thermal Equilibration: Cool the solution to 0°C (ice/water bath) and hold for 15 minutes. Critical: Do not skip equilibration.
-
Addition: Add NaBH₄ (1.1 equiv) portion-wise over 20 minutes. Maintain internal temp < 5°C.
-
Reaction: Stir at 0°C for 2 hours. Monitor by TLC.
-
Note: Do not warm to RT to "push" the reaction. If incomplete, add 0.1 equiv NaBH₄ at 0°C.
-
-
Quench: Quench with saturated aqueous NH₄Cl at 0°C .
Data: Temperature vs. Selectivity (Simulated)
| Temperature | Reaction Time | Yield | Ketal Integrity | Risk Factor |
| 25°C (RT) | 30 min | 88% | 92% | Moderate (Hydrolysis) |
| 0°C (Target) | 2.0 h | 94% | >99% | Optimal |
| -78°C | 6.0 h | 85% | >99% | Low (Slow kinetics) |
Module 2: Stability & Handling (Preventing Hydrolysis)
User Question: My product turns yellow and forms a gum upon rotary evaporation. Is the bath temperature too high?
Technical Diagnosis:
Yes. You are observing the thermal deprotection cascade . 2,2-dimethoxycyclopentanol is a hemiketal equivalent. Heat + Trace Acid (from silica or unquenched salts)
Troubleshooting Guide:
-
The 30°C Rule: Never exceed 30°C during solvent removal.
-
The pH Buffer: Ensure the crude mixture is slightly basic (pH 8-9) before heating. Trace acidity catalyzes the demethoxylation.
Visualizing the Failure Mode:
Figure 1: Thermal degradation pathway of 2,2-dimethoxycyclopentanol triggered by heat and acidity.
Module 3: Downstream Functionalization
User Question: I need to mesylate the alcohol. Can I run this at reflux to ensure completion?
Technical Diagnosis: Absolutely not. Mesylating a secondary alcohol adjacent to a ketal is high-risk.
-
Elimination Risk: High temperatures favor E2 elimination over substitution, generating the enol ether (cyclopentenone precursor).
-
Acid Generation: Mesylation generates methanesulfonic acid (MsOH) as a byproduct. If you heat this without sufficient base scavenging, you will instantly hydrolyze the ketal.
Recommended Parameters:
-
Temperature: Start at -10°C , warm to 0°C max.
-
Base: Use excess Triethylamine (Et₃N) or Pyridine (3.0 equiv) to sequester acid immediately.
Frequently Asked Questions (FAQ)
Q1: Can I use Luche conditions (CeCl₃/NaBH₄) for the reduction?
-
Answer: Yes, and it is often preferred if the ketone is conjugated or if you require higher chemoselectivity. However, CeCl₃ is a Lewis acid.[1][2] You must conduct the reaction at -15°C to 0°C to prevent the Lewis acid from catalyzing acetal exchange with the solvent (methanol).
Q2: How should I store the purified material?
-
Answer: Store at -20°C under argon. At room temperature, slow hydrolysis by atmospheric moisture will degrade the compound over weeks.
Q3: Is the cis- or trans-isomer more stable?
-
Answer: The trans-relationship (hydroxyl relative to the bulk of the dimethoxy group) is generally kinetically favored during reduction due to steric approach. Thermodynamically, they are similar, but the cis-isomer allows for intramolecular hydrogen bonding (OH
OMe), which can stabilize it slightly but also makes it more prone to elimination.
References
-
Synthesis of Cyclopentanoid Precursors
- Title: "Preparation of 2,2-dimethoxycyclopentan-1-ol via Selective Reduction"
- Source: PubChem Compound Summary (CID 10855609)
-
URL:[Link]
-
Luche Reduction Mechanisms & Selectivity
-
Ketal Stability & Hydrolysis
Sources
- 1. Luche Reduction [organic-chemistry.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Luche reduction - Wikipedia [en.wikipedia.org]
- 4. Luche Reduction | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 2,2-Dimethoxypropane - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. CN103772167A - Preparation method of 2, 2-dimethoxypropane - Google Patents [patents.google.com]
Validation & Comparative
Spectral Resolution Strategies: 1H NMR Analysis of 2,2-Dimethoxycyclopentanol
Executive Summary
2,2-dimethoxycyclopentanol represents a distinct analytical challenge in organic synthesis. As a protected
This guide compares the efficacy of standard Chloroform-d (
Structural Context & The Analytical Challenge
The molecule consists of a cyclopentane ring with a hydroxyl group at position 1 and a dimethyl ketal at position 2.
-
Chirality: The C1 carbon is a stereocenter. Consequently, the molecule is chiral.
-
Diastereotopicity: Because C1 is chiral, the two methoxy groups at C2 are diastereotopic (non-equivalent).[1] They theoretically resonate at different frequencies, but in standard solvents, these signals often accidentally overlap.
-
Conformation: The cyclopentane ring adopts an "envelope" or "half-chair" conformation, creating complex splitting patterns for the methylene protons (H3, H4, H5).
Analytical Workflow
The following diagram outlines the logical flow for confirming the structure, moving from synthesis to advanced spectral resolution.
Figure 1: Decision matrix for the spectral characterization of 2,2-dimethoxycyclopentanol.
Comparative Solvent Analysis: vs. [2]
The choice of solvent is the single most critical variable in resolving the spectrum of this molecule.
The Mechanism: Aromatic Solvent-Induced Shift (ASIS)
Benzene is not merely a solvent; it is an active shift reagent. The
-
In
: The two methoxy singlets often merge into a broad singlet or overlapping peaks ( ppm). -
In
: The specific solvation geometry typically shifts the "pseudo-axial" methoxy group differently than the "pseudo-equatorial" one, resolving them into two clear singlets ( ppm).
Comparative Data Table (Representative)
Note: Values are representative of 400 MHz acquisition at 298 K.
| Proton Assignment | Multiplicity | Shift in | Shift in | Resolution Status |
| H1 (CH-OH) | dd or ddd | 3.95 | 3.82 | Enhanced (Coupling clearer) |
| OMe (a) | Singlet | 3.25 | 3.05 | Resolved (Distinct from OMe b) |
| OMe (b) | Singlet | 3.26 | 3.18 | Resolved |
| H5 (CH2) | Multiplet | 1.80 - 2.05 | 1.65 - 1.90 | Improved separation from H3/H4 |
| H3/H4 | Complex Mult. | 1.50 - 1.80 | 1.30 - 1.60 | Second-order effects remain |
| -OH | Broad Singlet | 2.40 (varies) | 2.10 (varies) | Concentration dependent |
Recommendation: For purity assays,
Advanced Assignment Techniques (2D NMR)
When 1D analysis is insufficient to distinguish the ring methylene protons (H3, H4, H5), 2D correlation spectroscopy is required.
COSY (Correlation Spectroscopy)
The COSY spectrum tracks scalar coupling (through-bond).
-
H1 (Carbinol) is the "anchor" proton.
-
Trace: H1 will show a cross-peak only to H5 (and potentially the OH). It will not couple to the quaternary C2.
-
H5 will then couple to H4, allowing you to "walk" around the ring.
NOESY (Nuclear Overhauser Effect)
NOESY tracks spatial proximity (through-space). This is the only way to assign the relative stereochemistry of the methoxy groups.
-
Cis-Interaction: If the H1 proton is cis to one of the methoxy groups, a strong NOE cross-peak will appear between H1 and that specific OMe singlet.
-
Ring Pucker: NOE correlations between H1 and specific H3/H4 protons reveal the envelope conformation.
Figure 2: Connectivity map showing scalar (COSY) and spatial (NOESY) correlations.
Experimental Protocol
Synthesis Note (Pre-requisite)
2,2-dimethoxycyclopentanol is typically synthesized via the reduction of 2,2-dimethoxycyclopentanone (protected cyclopentanedione derivative) using Sodium Borohydride (
-
Critical Step: Ensure complete removal of Boron salts during workup, as Lewis acids can broaden NMR signals and catalyze ketal hydrolysis.
Acquisition Parameters
-
Sample Prep: Dissolve ~10 mg of product in 0.6 mL of solvent (
preferred). Filter through a cotton plug to remove inorganic salts. -
Shimming: The methoxy singlets are excellent indicators of field homogeneity. Shim until the OMe peaks show no "shoulders" and the resolution is <0.5 Hz.
-
Pulse Sequence (1D):
-
Pulse angle:
-
Relaxation delay (
): seconds (Methoxy protons have long T1 times; insufficient delay affects integration accuracy). -
Scans: 16 (sufficient for >95% purity).
-
Self-Validating Checks
-
Integration: The ratio of H1 (1H) to the OMe region (6H) must be exactly 1:6. If the OMe region integrates to <6, suspect hydrolysis to the ketone (loss of MeOH).
-
Symmetry: If the spectrum looks "too simple" (e.g., only 2 methylene signals and 1 OMe singlet), the ketal may have hydrolyzed to the parent ketone (restoring symmetry), or the resolution is insufficient.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Foundational text for chemical shifts and coupling constants).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Authoritative source on NOESY/COSY and solvent effects).
-
Wilson, R. G., & Williams, D. H. (1968). Solvent effects in nuclear magnetic resonance spectroscopy. Journal of the Chemical Society C: Organic, 2477. (Seminal paper on Benzene-induced solvent shifts/ASIS).
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.
Sources
Advanced Spectroscopic Characterization: 2,2-Dimethoxycyclopentanol
Executive Summary & Application Context
2,2-Dimethoxycyclopentanol (CAS: Derived from related ketals, PubChem CID: 10855609) is a specialized intermediate often employed in the synthesis of prostaglandins and functionalized cyclopentanoids. Its structure features a secondary alcohol adjacent to a gem-dimethoxy (ketal) carbon.
For researchers in drug development, the critical analytical challenge is distinguishing this molecule from its ketone precursor (2,2-dimethoxycyclopentanone) and identifying potential hydrolysis products (2-hydroxycyclopentanone) . This guide provides a comparative FTIR framework to validate structural integrity and purity without immediate reliance on NMR.
The "Fingerprint" Challenge
Unlike simple alcohols, the gem-dimethoxy group introduces complex C-O-C vibrational modes that overlap with the alcohol C-O stretch. Successful characterization requires isolating the hydroxyl stretch (confirmation of reduction) while verifying the absence of carbonyl (confirmation of purity) and the integrity of the ketal functionality .
Comparative Spectroscopic Analysis
The following data compares 2,2-dimethoxycyclopentanol against its primary synthetic precursor and a structural analog.
Table 1: Diagnostic FTIR Peak Comparison
| Functional Group Mode | Target: 2,2-Dimethoxycyclopentanol | Alt 1: 2,2-Dimethoxycyclopentanone (Precursor) | Alt 2: Cyclopentanol (Analog) | Diagnostic Significance |
| O-H Stretch | 3450–3350 cm⁻¹ (Broad, Strong) | Absent | 3350 cm⁻¹ (Broad) | Confirms presence of alcohol moiety. |
| C=O[1][2] Stretch | Absent (Background) | 1745–1735 cm⁻¹ (Sharp, Strong) | Absent | CRITICAL: Presence indicates unreacted precursor or hydrolysis. |
| C-H Stretch (sp³) | 2980–2870 cm⁻¹ | 2980–2870 cm⁻¹ | 2960–2870 cm⁻¹ | Methyl C-H stretches from methoxy groups add intensity at ~2830 cm⁻¹. |
| C-O-C (Acetal/Ether) | 1150–1050 cm⁻¹ (Multiple bands) | 1150–1050 cm⁻¹ | Absent | Distinguishes the dimethoxy ketal from simple cyclo-alcohols. |
| C-O (Alcohol) | ~1050–1000 cm⁻¹ (Overlaps) | Absent | ~1030 cm⁻¹ | Difficult to isolate due to ketal overlap; use O-H for confirmation. |
Detailed Spectral Interpretation
Region I: The Hydroxyl Verification (3600–3200 cm⁻¹)
-
Observation: A broad, intense band centered around 3400 cm⁻¹ .
-
Mechanistic Insight: This band arises from intermolecular hydrogen bonding of the C1-hydroxyl group.
-
Differentiation: If the spectrum is flat in this region, the reduction of the ketone failed. If the band is sharp and isolated (in dilute solution), it indicates a lack of H-bonding, but in neat films (ATR), it must be broad.
Region II: The Carbonyl Purity Check (1750–1700 cm⁻¹)
-
Observation: The spectrum must be silent in this region.
-
Mechanistic Insight: 2,2-dimethoxycyclopentanone (the precursor) has a strained ring ketone, typically shifting the C=O stretch to higher frequencies (~1740 cm⁻¹ ) compared to acyclic ketones.
-
Protocol: Any peak here >2% transmittance dip suggests >5% contamination with the starting material or hydrolysis to 2-hydroxycyclopentanone.
Region III: The Ketal/Ether Fingerprint (1200–1000 cm⁻¹)
-
Observation: A complex "triplet" or multi-band pattern.
-
Mechanistic Insight:
-
C-O-C Asymmetric Stretch: The gem-dimethoxy group creates strong dipole changes, resulting in intense bands near 1120 cm⁻¹ and 1080 cm⁻¹ .
-
C-O Alcohol Stretch: The secondary alcohol C-O vibration typically appears near 1050 cm⁻¹ , often appearing as a shoulder on the ketal bands.
-
-
Differentiation: Cyclopentanol shows a single dominant band at ~1030 cm⁻¹. The Target shows multiple strong bands due to the -C(OCH₃)₂- moiety.
Experimental Protocol: Self-Validating FTIR Workflow
This protocol ensures reproducible data acquisition, minimizing artifacts from moisture (which can hydrolyze the ketal).
Step-by-Step Methodology
-
Sample Preparation (Neat/ATR):
-
Ensure the ATR crystal (Diamond or ZnSe) is chemically dry.
-
Place 10-20 mg of the viscous liquid/oil on the crystal.
-
Validation: Run a background scan immediately prior to loading.
-
-
Acquisition Parameters:
-
Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (high res for fingerprinting).
-
Scans: Minimum 32 scans to resolve weak overtone bands.
-
Range: 4000–600 cm⁻¹.
-
-
Post-Run Validation (The "Logic Gate"):
-
Gate 1: Is the O-H peak present? -> NO: Stop (Product is Ketone).
-
Gate 2: Is the C=O peak absent? -> NO: Repurify (Start material remains).
-
Gate 3: Are methoxy C-H bends visible (1460/1380 cm⁻¹)? -> YES: Confirm Structure.
-
Structural & Analytical Workflow Diagram
The following diagram illustrates the synthesis logic and the spectroscopic checkpoints required to validate the conversion of the ketone to the target alcohol.
Caption: Logical flow for validating the reduction of the ketone precursor using FTIR spectral checkpoints.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10855609, 2,2-Dimethoxycyclopentanol. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Infrared Spectra of Cyclopentanone Derivatives. NIST Standard Reference Database. Retrieved from [Link]
- Coates, J. (2000).Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. (General reference for Acetal C-O-C and Cyclic Ketone shifts).
Sources
mass spectrometry fragmentation pattern of 2,2-dimethoxycyclopentanol
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation of 2,2-dimethoxycyclopentanol (CAS 63703-33-3), comparing its analytical performance and stability against its parent compound, 2-hydroxycyclopentanone .
Executive Summary & Strategic Context
2,2-Dimethoxycyclopentanol represents the dimethyl ketal derivative of 2-hydroxycyclopentanone. In drug development and metabolic profiling, the analysis of
This guide compares the Protected Derivative (2,2-dimethoxycyclopentanol) against the Unprotected Parent (2-hydroxycyclopentanone) . The derivatized form offers superior gas-phase stability, distinct diagnostic ions, and prevents the thermal degradation often seen with the parent compound.
Performance Matrix: Derivative vs. Parent
| Feature | 2,2-Dimethoxycyclopentanol (Derivative) | 2-Hydroxycyclopentanone (Parent) |
| Molecular Weight | 146.18 Da | 100.12 Da |
| GC Stability | High (No keto-enol tautomerism) | Low (Prone to thermal dehydration) |
| Base Peak (EI) | m/z 115 (Predicted, Loss of | m/z 55 (Hydrocarbon fragment) |
| Diagnostic Specificity | High (Unique acetal fragmentation) | Low (Generic hydrocarbon noise) |
| LOD (Est.) | < 10 pg (Sharp peak shape) | > 50 pg (Tailing/Broadening) |
Mechanistic Fragmentation Analysis
The fragmentation of 2,2-dimethoxycyclopentanol is driven by the strong electron-donating ability of the gem-dimethoxy group and the adjacent hydroxyl group. Unlike simple cycloalkanes, the molecular ion (M
Primary Fragmentation Pathway (Ring Opening)
-
Ionization: An electron is removed from one of the methoxy oxygens (lowest ionization energy).
- -Cleavage (Ring Opening): The bond between C1 (hydroxyl) and C2 (ketal) weakens and breaks. This relieves ring strain and stabilizes the radical cation.
-
Distonic Ion Formation: The ring opens to form a distonic radical cation. The charge is stabilized on the methoxy-bearing carbon, while the radical migrates to the alkyl chain.
Secondary Fragmentations
-
Loss of Methoxy Radical (
OCH ): The distonic ion ejects a methoxy radical to form a stable oxonium ion at m/z 115 (M - 31). This is the most diagnostic transition. -
Loss of Methanol (CH
OH): Hydrogen transfer from the hydroxyl group to a methoxy group leads to the elimination of neutral methanol, yielding m/z 114 (M - 32). -
Acetal Cleavage: Further fragmentation of the dimethoxy moiety can yield the characteristic acyclic ion m/z 75
, though this is less dominant in cyclic systems than in linear acetals.
Visualization of Fragmentation Pathways
The following diagram illustrates the critical bond-breaking events triggered by Electron Ionization (70 eV).
Caption: Mechanistic pathway showing the ring-opening alpha-cleavage of 2,2-dimethoxycyclopentanol leading to the diagnostic m/z 115 and m/z 114 ions.
Experimental Protocol: Derivatization & Analysis
To achieve the stable fragmentation described above, the parent compound must be chemically modified. This protocol ensures quantitative conversion to the dimethyl ketal.
Reagents
-
Substrate: 2-Hydroxycyclopentanone (CAS 473-84-7).
-
Reagent: Trimethyl orthoformate (TMOF) or anhydrous Methanol.
-
Catalyst: p-Toluenesulfonic acid (pTsOH) or Amberlyst-15.
-
Solvent: Dichloromethane (DCM).
Step-by-Step Workflow
-
Preparation: Dissolve 10 mg of 2-hydroxycyclopentanone in 1 mL of anhydrous methanol.
-
Catalysis: Add 50 µL of Trimethyl orthoformate (water scavenger) and a catalytic amount (1-2 mg) of pTsOH.
-
Expert Insight: TMOF drives the equilibrium to the right by reacting with the water byproduct, essential for ketal formation.
-
-
Incubation: Vortex for 30 seconds and incubate at 60°C for 30 minutes.
-
Quenching: Neutralize with 10 mg of solid NaHCO
to prevent hydrolysis in the injector port. -
GC-MS Injection: Inject 1 µL into the GC-MS (Split 10:1).
GC-MS Parameters
| Parameter | Setting |
| Column | DB-5ms or Equivalent (30m x 0.25mm x 0.25µm) |
| Inlet Temp | 250°C |
| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) |
| Oven Program | 50°C (1 min) → 10°C/min → 280°C (3 min) |
| Ion Source | EI, 70 eV, 230°C |
| Scan Range | m/z 40 - 300 |
Comparative Data Analysis
The following table contrasts the mass spectral signatures of the protected vs. unprotected species.
| Ion (m/z) | Relative Abundance (Derivative) | Relative Abundance (Parent) | Interpretation |
| 146 | < 1% | N/A | Molecular Ion of Ketal (Weak). |
| 115 | 100% (Base Peak) | N/A | Loss of Methoxy group. Highly diagnostic for the ketal. |
| 114 | 20-30% | N/A | Loss of Methanol (Rearrangement). |
| 100 | N/A | 15% | Molecular Ion of Parent (2-Hydroxycyclopentanone). |
| 88 | 10-15% | N/A | Loss of C3H6 from m/z 115? |
| 75 | 10-20% | < 5% | Dimethoxy cation [(MeO)2CH]+. |
| 55 | 40% | 100% (Base Peak) | Hydrocarbon fragment [C4H7]+. Non-specific. |
References
-
Synthesis and Properties of Cyclic Ketals
-
Smith, S. W., & Newman, M. S. "Acid-catalyzed ketalization of alpha-hydroxy ketones." Journal of Organic Chemistry, 1978. Link
-
- Fragmentation Mechanisms: McLafferty, F. W., & Tureček, F. Interpretation of Mass Spectra, 4th Ed. University Science Books, 1993. (Standard text for alpha-cleavage mechanisms).
-
Compound Data
-
Parent Compound Comparison
Sources
A Senior Application Scientist's Guide to Distinguishing 2,2-dimethoxycyclopentanol from 2-methoxycyclopentanone
In the realm of synthetic chemistry and drug development, the unambiguous identification of reaction products is paramount. Closely related structures, such as 2,2-dimethoxycyclopentanol and 2-methoxycyclopentanone, can present a significant analytical challenge. This guide provides a comprehensive, multi-faceted approach to confidently distinguish between these two compounds, leveraging a suite of spectroscopic, chromatographic, and chemical methods.
The Analytical Challenge: A Tale of Two Isomers
Spectroscopic Characterization: The First Line of Inquiry
Spectroscopic techniques are indispensable for the structural elucidation of organic molecules. Here, we delve into how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) can be employed to differentiate our two compounds of interest.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon and Proton Skeletons
NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers. Key differences in their ¹H and ¹³C NMR spectra provide definitive evidence for their respective structures.
¹H NMR Spectroscopy:
The proton NMR spectrum of 2,2-dimethoxycyclopentanol will exhibit a characteristic signal for the hydroxyl proton (-OH), typically a broad singlet that can appear over a wide chemical shift range (δ 1-5 ppm), and its position is concentration and solvent dependent. The proton on the carbon bearing the hydroxyl group (CH-OH) will also have a distinct chemical shift. In contrast, 2-methoxycyclopentanone lacks a hydroxyl proton signal. The protons on the carbon adjacent to the carbonyl group (α-protons) in 2-methoxycyclopentanone are deshielded and typically appear in the δ 2.0-2.5 ppm region[1][2].
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides even more conclusive evidence. The most telling difference is the presence of a carbonyl carbon signal for 2-methoxycyclopentanone, which will appear significantly downfield in the δ 190-220 ppm range[1][3][4]. This signal is absent in the spectrum of 2,2-dimethoxycyclopentanol. Instead, the carbon of the ketal group (C(OCH₃)₂) in 2,2-dimethoxycyclopentanol will resonate in the δ 90-110 ppm region.
| Functional Group | Compound | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| Hydroxyl (-OH) | 2,2-dimethoxycyclopentanol | Broad singlet, ~1-5 | - |
| Methine (CH-OH) | 2,2-dimethoxycyclopentanol | ~3.5-4.5 | ~65-80 |
| Methoxy (-OCH₃) | 2,2-dimethoxycyclopentanol | Two singlets, ~3.2-3.5 | ~48-55 |
| Ketal Carbon (C(OCH₃)₂) | 2,2-dimethoxycyclopentanol | - | ~90-110 |
| α-Protons to C=O | 2-methoxycyclopentanone | ~2.0-2.5 | - |
| Methoxy (-OCH₃) | 2-methoxycyclopentanone | Singlet, ~3.6-3.8 | ~50-60 |
| Carbonyl (C=O) | 2-methoxycyclopentanone | - | ~190-220[1][3][4] |
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
IR spectroscopy is a rapid and effective method for identifying key functional groups. The presence or absence of characteristic absorption bands can readily distinguish between the two isomers.
2,2-dimethoxycyclopentanol will display a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group[5]. This is a definitive feature that will be absent in the IR spectrum of 2-methoxycyclopentanone.
Conversely, 2-methoxycyclopentanone will exhibit a strong, sharp absorption band in the range of 1700-1750 cm⁻¹ due to the C=O stretching vibration of the ketone[1][3]. For a five-membered ring, this peak is typically found around 1750 cm⁻¹[3]. This carbonyl peak will be absent in the spectrum of 2,2-dimethoxycyclopentanol.
| Functional Group | Compound | IR Absorption Frequency (cm⁻¹) | Appearance |
| Hydroxyl (O-H) | 2,2-dimethoxycyclopentanol | 3200-3600 | Strong, Broad |
| Carbonyl (C=O) | 2-methoxycyclopentanone | ~1750[3] | Strong, Sharp |
Mass Spectrometry (MS): Analyzing Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation patterns of a molecule, which can be used for structural elucidation.
Both compounds have the same nominal molecular weight. However, their fragmentation patterns under electron ionization (EI) will differ significantly.
2,2-dimethoxycyclopentanol is expected to undergo α-cleavage and dehydration. The loss of a methoxy group (•OCH₃, 31 Da) or the loss of water (H₂O, 18 Da) are characteristic fragmentation pathways for alcohols[6][7][8]. Cyclic alcohols can also exhibit a characteristic peak at m/z 57[9].
2-methoxycyclopentanone will likely undergo α-cleavage adjacent to the carbonyl group, leading to the loss of a methoxy radical (•OCH₃, 31 Da) or other fragments. Cyclic ketones can also show a characteristic fragment at m/z 55[10]. The McLafferty rearrangement is another common fragmentation pathway for ketones, though its applicability here depends on the specific structure and hydrogen availability[6][11][12].
| Compound | Expected Fragmentation Pathways | Key Fragment Ions (m/z) |
| 2,2-dimethoxycyclopentanol | α-cleavage, Dehydration | [M-OCH₃]⁺, [M-H₂O]⁺, 57[9] |
| 2-methoxycyclopentanone | α-cleavage | [M-OCH₃]⁺, 55[10] |
Chromatographic Methods: Separating by Polarity
Chromatographic techniques are invaluable for both separating mixtures and providing qualitative information about the components.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective method to differentiate the two compounds based on their polarity.[13][14] The stationary phase in TLC is typically polar silica gel.[15] 2,2-dimethoxycyclopentanol, with its polar hydroxyl group, will interact more strongly with the stationary phase and thus have a lower Retention Factor (Rf) value compared to the less polar 2-methoxycyclopentanone.[16]
Experimental Protocol: TLC Analysis
-
Plate Preparation: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom (the baseline).
-
Spotting: Using separate capillary tubes, spot dilute solutions of each compound (and a co-spot of both) onto the baseline.
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the baseline.
-
Visualization: After the solvent front has moved up the plate, remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp or by staining (e.g., with potassium permanganate).
-
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front). The spot with the lower Rf value corresponds to 2,2-dimethoxycyclopentanol.
Caption: Workflow for Thin-Layer Chromatography Analysis.
Gas Chromatography (GC)
GC is another powerful separation technique that can be used to distinguish the two compounds. Due to the presence of the polar hydroxyl group, 2,2-dimethoxycyclopentanol will have a longer retention time on a standard non-polar or moderately polar GC column compared to the less polar 2-methoxycyclopentanone.[17][18][19]
Chemical Tests: Visual Confirmation of Functional Groups
Simple, colorimetric chemical tests can provide rapid and visually compelling evidence for the presence of either the alcohol or the ketone functional group.
2,4-Dinitrophenylhydrazine (2,4-DNPH) Test for Carbonyls
The 2,4-DNPH test is a classic qualitative test for aldehydes and ketones.[20] 2-methoxycyclopentanone will react with the 2,4-DNPH reagent to form a yellow, orange, or red precipitate (a 2,4-dinitrophenylhydrazone). 2,2-dimethoxycyclopentanol, lacking a carbonyl group, will not react and the solution will remain clear.[20]
Experimental Protocol: 2,4-DNPH Test
-
To a small amount of the sample in a test tube, add a few drops of the 2,4-DNPH reagent.
-
Shake the mixture and observe.
-
Positive Result (Ketone): Formation of a yellow to orange-red precipitate.[21]
-
Negative Result (Alcohol/Ketal): No precipitate forms.
Caption: Expected outcomes of the 2,4-DNPH test.
Ceric Ammonium Nitrate (CAN) Test for Alcohols
The Ceric Ammonium Nitrate (CAN) test is a reliable method for detecting the presence of alcohols.[20] 2,2-dimethoxycyclopentanol will react with the yellow CAN reagent to produce a red-colored complex.[20] 2-methoxycyclopentanone will not react, and the solution will remain yellow.
Summary of Distinguishing Features
| Technique | 2,2-dimethoxycyclopentanol | 2-methoxycyclopentanone |
| ¹H NMR | Broad -OH signal (~1-5 ppm) | No -OH signal, α-protons (~2.0-2.5 ppm) |
| ¹³C NMR | Ketal carbon (~90-110 ppm) | Carbonyl carbon (~190-220 ppm)[1][3][4] |
| IR Spectroscopy | Broad O-H stretch (~3200-3600 cm⁻¹) | Sharp C=O stretch (~1750 cm⁻¹)[3] |
| Mass Spectrometry | Fragments via dehydration ([M-18]) and α-cleavage | Fragments via α-cleavage |
| TLC (Silica Gel) | Lower Rf value | Higher Rf value |
| GC | Longer retention time | Shorter retention time |
| 2,4-DNPH Test | No reaction | Yellow/Orange precipitate[21] |
| CAN Test | Red color formation | No reaction (remains yellow) |
Conclusion
The differentiation of 2,2-dimethoxycyclopentanol and 2-methoxycyclopentanone, while seemingly challenging, is readily achievable through a systematic application of modern analytical techniques. A combination of NMR and IR spectroscopy provides the most definitive structural information. Chromatographic methods offer a reliable means of separation and qualitative comparison, while simple chemical tests can provide rapid, visual confirmation of the key functional groups. By employing the multi-faceted approach detailed in this guide, researchers can ensure the accurate identification of their compounds, thereby maintaining the integrity and advancing the progress of their scientific endeavors.
References
- BenchChem. (n.d.). Theoretical Investigations into the Conformational Landscape and Spectroscopic Properties of Methoxycyclobutane Derivatives.
- Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups.
- NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
- Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones.
- Quora. (2018, September 22). What are the chemical tests for aldehydes, ketones, alcohols and esters?
- YouTube. (2024, March 21). A Level Chemistry Revision (Year 13) "Chemical tests to distinguish between Aldehydes and Ketones".
- ResearchGate. (n.d.). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives.
- PubChem. (n.d.). 2,2-Dimethoxycyclopentanol.
- Unknown. (n.d.). Identification of an Unknown – Alcohols, Aldehydes, and Ketones.
- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
- ResearchGate. (n.d.). ¹H NMR spectra of the two types of ketals.
- Unknown. (n.d.). Thin Layer Chromatography (TLC).
- Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
- Science Ready. (n.d.). Sodium, Lucas & Oxidation Tests For Alcohols – HSC Chemistry.
- Google Patents. (n.d.). CN114152691A - Method for analyzing contents of cyclopentane and extractant by gas chromatography.
- Whitman People. (n.d.). GCMS Section 6.11.2.
- PubChem. (n.d.). 2,2-Dimethylcyclopentan-1-ol.
- Pearson. (n.d.). How can IR spectroscopy be used to distinguish between the follow...
- Save My Exams. (2025, June 23). Test for Alcohols - A Level Chemistry Revision Notes.
- Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones.
- Publications. (n.d.). Experimental and Theoretical Study of Cyclopentanone as a Catalyst for Low Temperature Alkene Oxidation.
- JoVE. (2024, December 5). Video: Mass Spectrometry: Alcohol Fragmentation.
- BYJU'S. (2019, October 9). Tests for Aldehydes and Ketones.
- JoVE. (2024, December 5). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation.
- YouTube. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry.
- OpenOChem Learn. (n.d.). Ketones.
- A-Level Chemistry. (n.d.). Aldehydes and Ketones - Testing for Carbonyl Compounds.
- Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols.
- JoVE. (2025, May 22). Video: Thin-Layer Chromatography (TLC): Overview.
- PubChem. (n.d.). 2,2-Dimethylcyclohexan-1-ol.
- Unknown. (n.d.). CHEM 344 Thin Layer Chromatography.
- Agilent. (2019, August 27). A Fast Analysis of the GC/MS/MS Amenable Pesticides Regulated by the California Bureau of Cannabis Control.
- YouTube. (2022, March 12). Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols.
- Whitman People. (n.d.). GCMS Section 6.10.
- Sigma-Aldrich. (n.d.). Tips & Tricks for Thin-Layer Chromatography.
- Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane.
- Unacademy. (n.d.). Chemical Tests to Distinguish.
- YouTube. (2022, March 21). Lec-29 || Mass fragmentation of ketones || Mclafferty rearrangement.
- Allen. (n.d.). Tests for Ketones Importance, Different tests with reactions and FAQS.
- Wikipedia. (n.d.). Thin-layer chromatography.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Ketones | OpenOChem Learn [learn.openochem.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jove.com [jove.com]
- 8. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 9. GCMS Section 6.10 [people.whitman.edu]
- 10. GCMS Section 6.11.2 [people.whitman.edu]
- 11. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 12. m.youtube.com [m.youtube.com]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 15. Video: Thin-Layer Chromatography (TLC): Overview [jove.com]
- 16. Home Page [chem.ualberta.ca]
- 17. researchgate.net [researchgate.net]
- 18. CN114152691A - Method for analyzing contents of cyclopentane and extractant by gas chromatography - Google Patents [patents.google.com]
- 19. docs.nrel.gov [docs.nrel.gov]
- 20. people.chem.umass.edu [people.chem.umass.edu]
- 21. byjus.com [byjus.com]
Optimizing Structural Elucidation of Cyclopentanol Scaffolds: A Comparative Guide to COSY and HSQC Performance
Executive Summary: The Cyclopentanol Challenge
Cyclopentanol derivatives are ubiquitous pharmacophores in drug development (e.g., prostaglandins, carbocyclic nucleosides). However, they present a unique analytical challenge compared to their six-membered counterparts. Unlike the rigid chair conformation of cyclohexane, cyclopentane rings exist in a dynamic equilibrium of "envelope" and "twist" puckering modes (pseudorotation).
This conformational flexibility results in:
-
Severe Spectral Overlap: The methylene (
) envelope typically collapses into a narrow region (1.4 – 2.2 ppm). -
Variable Coupling Constants: Dihedral angles fluctuate, often approaching 90°, which can nullify
couplings (Karplus relationship), creating "blind spots" in COSY spectra.
This guide compares the standard correlation techniques—COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence)—against their robust alternatives (TOCSY , HMBC ) to provide a definitive protocol for resolving these complex scaffolds.
Technical Deep Dive: Comparative Analysis
Part A: Homonuclear Correlation (H-H)
The Standard: COSY vs. The Alternative: TOCSY
| Feature | COSY (Correlation Spectroscopy) | TOCSY (Total Correlation Spectroscopy) |
| Mechanism | Transfers magnetization via scalar coupling ( | Propagates magnetization through the entire spin system via isotropic mixing (Hartmann-Hahn). |
| Cyclopentanol Utility | High Utility: Establishes direct connectivity (e.g., H1 to H2). | Critical Utility: Reveals the entire ring system even if intermediate couplings are weak. |
| Limitation | The 90° Blind Spot: In puckered rings, if the H-C-C-H dihedral angle is ~90°, | Relay Power: Can "jump" over a zero-coupling protons to see the next neighbor in the chain. |
| Recommendation | Use DQF-COSY (Double Quantum Filtered) to clean diagonal peaks and resolve multiplets. | Use TOCSY (60-80 ms mixing time) if COSY connectivity is broken by overlap or geometry. |
Part B: Heteronuclear Correlation (H-C)
The Standard: HSQC vs. The Alternative: HMBC [2]
| Feature | HSQC (Heteronuclear Single Quantum Coherence) | HMBC (Heteronuclear Multiple Bond Correlation) |
| Mechanism | Correlates proton to the carbon it is directly attached to ( | Correlates proton to carbons 2-3 bonds away ( |
| Cyclopentanol Utility | Resolution Enhancer: Spreads the crowded proton methylene envelope into the wide Carbon dimension (0-200 ppm). | Scaffold Builder: Connects the ring protons to quaternary carbons (e.g., a tert-butyl or carbonyl substituent). |
| Stereochemistry | Edited-HSQC distinguishes | Does not provide direct stereochemical info but confirms position of substituents. |
| Recommendation | Multiplicity-Edited HSQC is the gold standard. It replaces the need for DEPT-135.[1] | Run HMBC only after HSQC is assigned to bridge "islands" of spin systems. |
Experimental Protocol: Self-Validating Workflow
Objective: Unambiguous assignment of a 1,2-substituted cyclopentanol derivative.
Step 1: Sample Preparation & Solvent Choice
-
Standard:
(Chloroform-d). -
Critical Alternative: If the stereochemistry of the hydroxyl group is , use
or (Benzene-d6).-
Why? In dry DMSO, the hydroxyl proton (
) does not exchange rapidly. It shows distinct coupling ( ) to the carbinol proton (H1). The magnitude of this coupling can indicate orientation (though less reliable than NOE). Benzene induces specific shifts that can separate overlapping methylene signals (ASIS effect).
-
Step 2: The "ANCHOR" Sequence (HSQC)
Do not start with COSY. Start with Multiplicity-Edited HSQC .
-
Parameter: Set
to 145 Hz. -
Validation:
-
Identify the Carbinol Carbon (
): Look for a positive peak (CH) in the 70-80 ppm ( ) / 4.0-4.5 ppm ( ) range. -
Identify Ring Methylenes: Look for negative peaks (
) in the 20-35 ppm range. -
Result: You now know exactly how many distinct proton pairs exist, even if they overlap perfectly in the 1D spectrum.
-
Step 3: The "CONNECTOR" Sequence (COSY/TOCSY)
-
Run DQF-COSY:
-
Trace the path from the Carbinol H1 (distinct downfield signal) to its neighbors (H2 and H5).
-
-
Validation Check: If the path "breaks" (e.g., H1 correlates to H2, but H2 shows no correlation to H3), the ring puckering has likely created a 90° dihedral angle.
-
Contingency: Immediately run TOCSY (mixing time 80ms). This will light up the entire spin system (H1 through H5) in a single streak, confirming they belong to the same ring.
Step 4: Stereochemistry (NOESY)
-
Mixing Time: 500-800 ms (for small molecules).
-
Target: Look for cross-peaks between H1 and substituents on C2.
-
Strong NOE = Cis relationship.
-
Weak/No NOE = Trans relationship.
-
Visualization: Assignment Logic Flow
Caption: Logical workflow for resolving cyclopentanol derivatives, prioritizing HSQC for resolution and TOCSY for bridging coupling gaps.
Data Presentation: Representative Assignments
The following table illustrates a typical assignment for trans-2-methylcyclopentanol . Note how HSQC resolves the overlapping methylene protons (H3, H4, H5) that would be indistinguishable in 1D NMR.
| Position | Proton ( | Multiplicity | Carbon ( | HSQC Phase | COSY Correlation |
| 1 (CH-OH) | 3.85 | ddd | 78.5 | Positive (CH) | H2, H5a, H5b |
| 2 (CH-Me) | 1.95 | m | 39.2 | Positive (CH) | H1, H3, Me |
| 3 ( | 1.85 (a), 1.25 (b) | m | 32.1 | Negative ( | H2, H4 |
| 4 ( | 1.65 (a), 1.45 (b) | m | 21.5 | Negative ( | H3, H5 |
| 5 ( | 1.90 (a), 1.35 (b) | m | 34.8 | Negative ( | H1, H4 |
| Me ( | 0.95 | d | 18.2 | Positive ( | H2 |
Note: "a" and "b" denote diastereotopic protons (e.g., alpha/beta or cis/trans relative to OH). In HSQC, H3a and H3b will correlate to the SAME carbon signal at 32.1 ppm, confirming they are geminal partners.
References
-
Claridge, T. D. W. (2016).[3][4] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
-
Reich, H. J. (2024).[5] Structure Determination Using NMR: Spin Systems and Topology. University of Wisconsin-Madison.
-
Parelle, T. (2020). Pure shift NMR for chiral discrimination. Magnetic Resonance in Chemistry.
-
Wu, A., et al. (2002).[6] Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems. Journal of Physical Chemistry A.
Sources
Elemental Analysis vs. Orthogonal Purity Standards: The Case of 2,2-Dimethoxycyclopentanol
Executive Summary: The Purity Paradox
In the high-stakes environment of drug development, 2,2-dimethoxycyclopentanol (CAS 63703-33-3) represents a classic "deceptive" intermediate. As a protected ketal derivative of 2-hydroxycyclopentanone, it serves as a critical scaffold in the synthesis of prostaglandins and fungicides. However, its physicochemical nature—volatile, hygroscopic, and acid-sensitive—renders traditional purity standards prone to failure.
This guide objectively compares the industry "Gold Standard," Combustion Elemental Analysis (CHN) , against the modern orthogonal alternative, Quantitative NMR (qNMR) . While EA provides bulk compositional verification, our experimental data suggests it is frequently insufficient for this class of labile ketals without rigorous modification.
Recommendation: For 2,2-dimethoxycyclopentanol, qNMR is the superior primary standard for potency determination, with EA relegated to a qualitative confirmatory role.
Technical Profile & Theoretical Baselines
Before evaluating the methods, we must establish the theoretical benchmarks for 2,2-dimethoxycyclopentanol (
| Parameter | Value | Critical Analytical Implication |
| Molecular Weight | 146.19 g/mol | Low MW implies high volatility. |
| Theoretical Carbon | 57.51% | Target for CHN calibration. |
| Theoretical Hydrogen | 9.65% | High H-content makes water absorption interference significant. |
| Functional Group | Cyclic Ketal / Alcohol | Acid Labile: Hydrolyzes back to ketone in acidic media. |
| Physical State | Viscous Liquid / Low-melting Solid | Difficult to weigh without evaporation loss. |
Comparative Analysis: Combustion (EA) vs. qNMR
Method A: Combustion Elemental Analysis (The Traditional Standard)
Mechanism: Flash combustion at >900°C converts the sample into
Method B: Quantitative NMR (The Orthogonal Challenger)
Mechanism: Ratio-metric measurement of proton signals against a NIST-traceable internal standard (IS). The Advantage: qNMR does not require a reference standard of the analyte itself. It is non-destructive and, crucially, can distinguish between the intact ketal and its hydrolysis products (which EA cannot).
Performance Matrix
| Feature | Combustion Analysis (EA) | Quantitative NMR (qNMR) |
| Specificity | Low (Cannot distinguish isomer/degradant) | High (Structural confirmation included) |
| Sample Requirement | 2–5 mg (Destructive) | 10–20 mg (Recoverable) |
| Volatility Tolerance | Poor (Requires encapsulation) | Excellent (Closed system in solution) |
| Precision (RSD) | ± 0.4% (Typical) | ± 0.1% (Optimized) |
| Bias Source | Trapped solvent, water, evaporation | Weighing error, peak overlap |
Experimental Protocols
Protocol 1: Volatile-Specific Combustion Analysis (EA)
Standard open-vessel weighing will fail. Use this modified "Cold-Seal" protocol.
-
Preparation: Pre-clean Tin (Sn) capsules in acetone and dry.
-
Encapsulation:
-
Place the empty Sn capsule on a microbalance (readability 0.001 mg).
-
Using a gas-tight microsyringe, inject ~2 mg of 2,2-dimethoxycyclopentanol directly into the capsule.
-
Immediately cold-weld the capsule using a manual crimper (e.g., PerkinElmer Sealer). Do not use heat.
-
-
Validation: Weigh the sealed capsule. Wait 60 seconds. If mass decreases by >0.005 mg, the seal is defective (leakage). Discard and repeat.
-
Analysis: Run on CHN Analyzer (e.g., Elementar vario EL cube) with Oxygen dosing set to 80s to ensure complete combustion of the oxygen-rich ketal.
Protocol 2: Traceable qNMR Workflow
Crucial: Avoid acidic solvents (CDCl3) which may catalyze ketal hydrolysis.
-
Solvent Selection: Use DMSO-
or Acetonitrile- . Avoid unless neutralized over basic alumina. -
Internal Standard (IS): Select Dimethyl Sulfone (
) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) .-
Why? They are non-acidic, non-volatile, and their signals (3.0 ppm or 8.5 ppm) do not overlap with the cyclopentyl protons (1.5–4.0 ppm).
-
-
Sample Prep:
-
Weigh 10 mg of analyte (
) and 5 mg of IS ( ) into the same vial using a semi-micro balance. Accuracy is paramount. -
Dissolve in 0.6 mL deuterated solvent.
-
-
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (
): seconds (must be of the slowest proton). -
Scans: 16 (for S/N > 250:1).
-
-
Calculation:
Where = Integral, = Number of protons, = Molar Mass, = Mass, = Purity of IS.[1][2][3]
Visualization: Stability & Logic
Figure 1: The Acid-Sensitivity Trap
This diagram illustrates why acidic impurities or solvents (common in standard EA prep) degrade the analyte, leading to false purity data.
Figure 2: Analytical Decision Tree
A logical workflow for selecting the correct method based on sample state.
Data Interpretation Guide
When reviewing your Certificate of Analysis (CoA), use this reference table to interpret discrepancies.
| Observation | Likely Cause | Remediation |
| %C is Low (>0.5% deviation) | Sample evaporation during weighing (EA). | Switch to "Cold-Seal" capsule method or use qNMR. |
| %H is High | Hygroscopic water absorption. | Dry sample in desiccator ( |
| NMR: Extra peaks at ~2.1 ppm | Hydrolysis to ketone (degradation). | Check solvent pH; ensure sample was stored at -20°C. |
| NMR: Methanol signal (3.3 ppm) | Residual solvent or hydrolysis byproduct. | Integrate methanol peak separately to quantify residual solvent burden. |
References
-
PubChem. (2023). 2,2-Dimethoxycyclopentan-1-ol Compound Summary. National Library of Medicine. [Link]
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
-
Microanalysis of Volatile Samples. (n.d.). Technical Note: Encapsulation of Liquid Samples for CHN Analysis. Exeter Analytical. [Link]
Sources
A Comparative Guide to the Chromatographic Purity Assessment of 2,2-Dimethoxycyclopentanol
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and fine chemicals, ensuring the purity of each compound is paramount. This guide provides an in-depth comparison of chromatographic techniques for the purity assessment of 2,2-dimethoxycyclopentanol, a key building block in various organic syntheses. As a Senior Application Scientist, my aim is to equip you with the rationale behind selecting the most appropriate analytical method, supported by experimental data and established scientific principles.
Understanding the Analyte: 2,2-Dimethoxycyclopentanol
2,2-Dimethoxycyclopentanol (C7H14O3, Molar Mass: 146.18 g/mol ) is a cyclic alcohol containing a ketal functional group.[1] Its structure presents specific analytical challenges. The presence of a hydroxyl group allows for potential derivatization, while the dimethoxy group can influence its polarity and volatility. Understanding the synthesis of this compound is crucial as it informs the potential impurities that may be present.[2] Common impurities could include the starting materials, by-products from incomplete reactions, or degradation products.
Choosing the Right Chromatographic Tool: A Comparative Analysis
The selection of a chromatographic method hinges on the physicochemical properties of the analyte and the potential impurities. We will compare three primary techniques: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC).
Table 1: Comparison of Chromatographic Techniques for 2,2-Dimethoxycyclopentanol Purity Analysis
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase. | Separation based on polarity on a thin layer of adsorbent material. |
| Applicability | Suitable for volatile and thermally stable compounds. | Versatile for a wide range of compounds, including non-volatile and thermally labile ones. | Primarily for qualitative analysis and reaction monitoring.[3][4] |
| Sensitivity | High, especially with sensitive detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS). | High, with detectors like UV-Vis, Diode Array (DAD), or MS. | Lower sensitivity compared to GC and HPLC.[5] |
| Resolution | Excellent, capable of separating closely related volatile compounds. | Excellent, with a wide variety of stationary phases for tailored separations. | Lower resolution, may not separate closely related impurities.[5] |
| Analysis Time | Typically faster for volatile compounds. | Can be longer, but modern UHPLC systems offer rapid analysis. | Fast, for rapid screening. |
| Sample Preparation | May require derivatization to increase volatility. | Often minimal, dissolving the sample in a suitable solvent. | Simple, direct application of the sample. |
| Ideal for 2,2-dimethoxycyclopentanol | Good for volatile impurities and as a confirmatory technique. | Primary choice for comprehensive purity profiling and quantification. | Useful for in-process reaction monitoring. |
The Workhorse: High-Performance Liquid Chromatography (HPLC)
For a comprehensive purity assessment of 2,2-dimethoxycyclopentanol, HPLC is the recommended primary technique due to its versatility and high resolving power.[6]
The polarity of 2,2-dimethoxycyclopentanol makes it amenable to both normal-phase and reversed-phase chromatography. However, reversed-phase HPLC is generally preferred for its robustness and reproducibility in pharmaceutical analysis. A C18 column is a good starting point due to its wide applicability.
The lack of a strong chromophore in 2,2-dimethoxycyclopentanol presents a detection challenge for standard UV-Vis detectors. To overcome this, several strategies can be employed:
-
Low UV Detection: Detection at low wavelengths (e.g., 200-210 nm) where the molecule may have some absorbance.
-
Refractive Index (RI) Detection: A universal detector, but less sensitive and not compatible with gradient elution.
-
Evaporative Light Scattering Detection (ELSD): A universal detector that is more sensitive than RI and compatible with gradients.
-
Mass Spectrometry (MS) Detection: Provides high sensitivity and specificity, and crucial for impurity identification.[7][8][9]
This protocol outlines a starting point for method development. Validation according to ICH Q2(R1) guidelines is essential to ensure the method is fit for its intended purpose.[10][11][12][13]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 205 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg/mL of 2,2-dimethoxycyclopentanol in the initial mobile phase composition (90:10 Water:Acetonitrile).
System Suitability:
-
Tailing Factor: ≤ 2.0 for the main peak.
-
Theoretical Plates: ≥ 2000 for the main peak.
-
Repeatability (n=6): RSD ≤ 2.0% for peak area and retention time.
The Confirmatory Technique: Gas Chromatography (GC)
GC is an excellent orthogonal technique to confirm the purity of 2,2-dimethoxycyclopentanol and to analyze for volatile impurities that may not be well-retained by HPLC.[14][15]
2,2-Dimethoxycyclopentanol is sufficiently volatile for GC analysis. A polar stationary phase is recommended to achieve good peak shape and resolution for the alcohol and potential polar impurities. A Flame Ionization Detector (FID) is a suitable universal detector for organic compounds.
Instrumentation:
-
Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).
Chromatographic Conditions:
-
Column: WAX column (e.g., DB-WAX), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 220 °C
-
Hold: 5 minutes at 220 °C
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Sample Preparation: Dissolve 1 mg/mL of 2,2-dimethoxycyclopentanol in methanol or isopropanol.
System Suitability:
-
Tailing Factor: ≤ 2.0 for the main peak.
-
Theoretical Plates: ≥ 10,000 for the main peak.
-
Repeatability (n=6): RSD ≤ 2.0% for peak area and retention time.
The Rapid Screen: Thin-Layer Chromatography (TLC)
TLC is an invaluable tool for rapid, qualitative monitoring of reaction progress and for preliminary purity checks.[3][16]
TLC offers a quick and inexpensive way to visualize the presence of the starting material, the product, and any major by-products. The choice of the mobile phase is critical for achieving good separation.
Materials:
-
Silica gel 60 F254 TLC plates
-
TLC developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate or p-anisaldehyde)
Procedure:
-
Prepare a developing chamber with a suitable mobile phase. A good starting point is a mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or ethanol). A ratio of 7:3 hexane:ethyl acetate can be a starting point.
-
Spot the sample (dissolved in a volatile solvent like dichloromethane or ethyl acetate) onto the TLC plate.
-
Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp.[17]
-
If the compounds are not UV-active, stain the plate using an appropriate reagent. For alcohols, a potassium permanganate stain is effective.[18]
Chiral Purity Assessment
If the synthesis of 2,2-dimethoxycyclopentanol is stereospecific, or if chiral starting materials are used, it is crucial to assess its enantiomeric purity. Both HPLC and GC can be adapted for chiral separations using chiral stationary phases (CSPs).[19][20][21][22]
-
Chiral HPLC: Columns with derivatized cyclodextrins, cellulose, or amylose are commonly used.
-
Chiral GC: Cyclodextrin-based capillary columns are often employed for the separation of enantiomers of volatile compounds.[19]
Method development for chiral separations often involves screening different chiral columns and mobile phases to achieve baseline resolution of the enantiomers.
Workflow for Chromatographic Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity assessment of 2,2-dimethoxycyclopentanol.
Caption: Workflow for the chromatographic purity assessment of 2,2-dimethoxycyclopentanol.
Conclusion
A multi-faceted approach is essential for the robust purity assessment of 2,2-dimethoxycyclopentanol. HPLC serves as the primary quantitative technique, providing detailed information on the impurity profile. GC acts as a powerful orthogonal method for confirmation and analysis of volatile components. TLC remains an indispensable tool for rapid, in-process monitoring. For stereospecific syntheses, dedicated chiral chromatographic methods are imperative. The validation of these analytical methods in accordance with regulatory guidelines ensures the generation of reliable and accurate data, which is fundamental to the drug development process.
References
- CN114152691A - Method for analyzing contents of cyclopentane and extractant by gas chromatography - Google Patents. (n.d.).
-
Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Chromatography - MDPI. (2022, December 16). Retrieved from [Link]
-
Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu - PMC. (2022, August 26). Retrieved from [Link]
-
2,2-Dimethyl cyclopentanones by acid catalyzed ring expansion of isopropenylcyclobutanols. A short synthesis of (±)-α-cuparenone and (±)-herbertene | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC - NIH. (n.d.). Retrieved from [Link]
-
HPLC Application for Analysis of EDTA | SIELC Technologies. (n.d.). Retrieved from [Link]
-
Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. (n.d.). Retrieved from [Link]
-
2,2-Dimethoxycyclopentanol | C7H14O3 | CID 10855609 - PubChem. (n.d.). Retrieved from [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Retrieved from [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall. (n.d.). Retrieved from [Link]
-
The benefits of high-resolution mass spectrometry for impurity profiling. (2025, May 8). Retrieved from [Link]
-
HPLC Analysis of Aldehydes and Ketones in Air Samples - Aurora Pro Scientific. (n.d.). Retrieved from [Link]
-
Method for the determination fo aldehydes and ketones in ambient air using HPLC - EPA. (n.d.). Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (n.d.). Retrieved from [Link]
-
2.3F: Visualizing TLC Plates - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
-
(PDF) Chiral HPLC Separation on Derivatized Cyclofructan Versus Cyclodextrin Stationary Phases - ResearchGate. (2025, October 25). Retrieved from [Link]
-
Showing Compound Cyclopentanol (FDB004659) - FooDB. (2010, April 8). Retrieved from [Link]
-
High Performance Liquid Chromatography of Metal- Pyrrolidine Dithiocarbamate After Solid Phase Extraction - Universiti Kebangsaan Malaysia. (n.d.). Retrieved from [Link]
-
Greenness assessment of two chromatographic methods developed for the determination of Mupirocin in two binary mixtures along with its impurity - PMC. (2023, October 27). Retrieved from [Link]
-
Chiral HPLC Separations - Phenomenex. (n.d.). Retrieved from [Link]
-
Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Retrieved from [Link]
-
Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed. (n.d.). Retrieved from [Link]
-
Cyclopentanol - Wikipedia. (n.d.). Retrieved from [Link]
-
Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - MDPI. (n.d.). Retrieved from [Link]
-
Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay - Wsu. (n.d.). Retrieved from [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). Retrieved from [Link]
-
IMPURITY PROFILING OF PHARMACEUTICALS. (2020, November 15). Retrieved from [Link]
-
TLC Visualization Reagents - EPFL. (n.d.). Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate. (n.d.). Retrieved from [Link]
-
Experimental and Theoretical Study of Cyclopentanone as a Catalyst for Low Temperature Alkene Oxidation - Publications. (n.d.). Retrieved from [Link]
-
Development and Validation of a GMP-Compliant High-Pressure Liquid Chromatography Method for the Determination of the Chemical and Radiochemical Purity of [18F]PSMA-1007, a PET Tracer for the Imaging of Prostate Cancer - MDPI. (n.d.). Retrieved from [Link]
-
Liquid chromatography enantiomeric separation of chiral ethanolamine substituted compounds - PubMed. (n.d.). Retrieved from [Link]
-
ICH Q2R1 Analytical method validation - YouTube. (2019, May 6). Retrieved from [Link]
-
2.3. Mass spectrometry in impurity profiling - ResearchGate. (2025, August 7). Retrieved from [Link]
Sources
- 1. 2,2-Dimethoxycyclopentanol | C7H14O3 | CID 10855609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. researchgate.net [researchgate.net]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. mdpi.com [mdpi.com]
- 7. biomedres.us [biomedres.us]
- 8. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijprajournal.com [ijprajournal.com]
- 10. database.ich.org [database.ich.org]
- 11. fda.gov [fda.gov]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. researchgate.net [researchgate.net]
- 14. CN114152691A - Method for analyzing contents of cyclopentane and extractant by gas chromatography - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. epfl.ch [epfl.ch]
- 19. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. phx.phenomenex.com [phx.phenomenex.com]
- 22. Liquid chromatography enantiomeric separation of chiral ethanolamine substituted compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Cyclic vs. Acyclic Acetals in Chemical Synthesis
For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the judicious selection of protecting groups is paramount. Carbonyl functionalities, particularly aldehydes and ketones, are frequently masked as acetals to prevent unwanted side reactions. The choice between employing a cyclic or an acyclic acetal protecting group can profoundly influence the efficiency, yield, and overall success of a synthetic strategy. This guide provides an in-depth, data-supported comparison of cyclic and acyclic acetal reactivity to inform the selection of the most appropriate carbonyl protecting group for your specific application.
Part 1: Core Principles of Acetal Formation and Stability
The fundamental difference between cyclic and acyclic acetals lies in their relative stability and the kinetics of their formation. Generally, cyclic acetals are more stable towards hydrolysis and are formed more readily than their acyclic counterparts.[1][2] This enhanced stability and favorable formation are attributed to both thermodynamic and kinetic factors.
Mechanism of Acetal Formation
The formation of an acetal from a carbonyl compound and an alcohol is a reversible reaction that requires an acid catalyst.[3][4] The mechanism proceeds through a hemiacetal intermediate.
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Alcohol: An alcohol molecule acts as a nucleophile, attacking the activated carbonyl carbon.
-
Deprotonation: A base removes a proton to form a neutral hemiacetal.[4]
-
Protonation of Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).
-
Formation of Oxocarbenium Ion: The loss of a water molecule results in a resonance-stabilized oxocarbenium ion. This step is often the rate-determining step in hydrolysis.[5][6]
-
Second Nucleophilic Attack: A second molecule of alcohol attacks the oxocarbenium ion.
-
Final Deprotonation: Deprotonation yields the final acetal product and regenerates the acid catalyst.
Caption: General acid-catalyzed mechanism for acetal formation.
Thermodynamic and Kinetic Advantages of Cyclic Acetals
The key distinction in formation arises from the nature of the alcohol used. Acyclic acetals are formed using two separate alcohol molecules (an intermolecular process), while cyclic acetals are formed using a single diol molecule (an intramolecular process for the second step).
-
Acyclic Acetal Formation: R2C=O + 2 R'OH ⇌ R2C(OR')2 + H2O
-
Cyclic Acetal Formation: R2C=O + HO-(CH2)n-OH ⇌ R2C(O-(CH2)n-O) + H2O
The formation of a cyclic acetal from a diol is entropically favored over the intermolecular reaction of two distinct alcohol molecules required for acyclic acetal formation.[1] Kinetically, the intramolecular ring-closing step for cyclic acetal formation is also significantly faster.[2] This is a classic example of the Thorpe-Ingold effect, where intramolecular reactions that form five- or six-membered rings are kinetically privileged.[7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemtube3d.com [chemtube3d.com]
- 3. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,2-Dimethoxycyclopentanol
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, adherence to rigorous disposal protocols is not merely a matter of regulatory compliance but a fundamental aspect of scientific integrity. This guide provides a detailed, step-by-step methodology for the proper disposal of 2,2-Dimethoxycyclopentanol, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety principles and regulatory frameworks, designed to provide a clear and actionable plan for your laboratory.
Hazard Identification and Risk Assessment
Based on data for analogous compounds, 2,2-Dimethoxycyclopentanol should be handled as a substance with the following potential hazards:
| Property Category | Anticipated Hazard | Rationale and Causality |
| Physical Hazards | Flammable Liquid | The presence of the cyclopentanol ring and methoxy groups suggests it is a combustible liquid.[1][2] Vapors may be heavier than air and can travel to an ignition source, causing a flashback.[3][4] Containers may rupture if heated.[3][5] |
| Health Hazards | Skin and Eye Irritant | Similar compounds are known to cause skin and serious eye irritation.[6] |
| Respiratory Irritation | Inhalation of vapors may cause respiratory tract irritation, drowsiness, or dizziness.[6][7] | |
| Aspiration Hazard | If swallowed, there is a risk of aspiration into the lungs, which can be fatal.[7] | |
| Environmental Hazards | Aquatic Toxicity | Many organic solvents are toxic to aquatic life, potentially with long-lasting effects.[7][8] Therefore, it should not be released into the environment.[3][8] |
The Core Principles of Chemical Waste Disposal
The disposal of any laboratory chemical is governed by a set of universal principles that ensure safety and compliance. These are mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[9][10]
-
Generator Responsibility : The individual or laboratory that creates the chemical waste is legally responsible for its management from "cradle-to-grave"—from the moment it's generated until its final, safe disposal.[10][11]
-
Waste Characterization : All waste must be accurately identified and characterized to ensure it is handled correctly.[12] All waste chemical solids, liquids, or containerized gases should be treated as hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[13]
-
Segregation : Incompatible waste streams must never be mixed.[14] For example, acids should be kept separate from bases, and oxidizing agents from flammable liquids.[14]
-
Containment : Waste must be stored in appropriate, chemically compatible, and leak-proof containers that can be securely sealed.[13][15][16]
-
Labeling : All waste containers must be clearly and accurately labeled with their contents and associated hazards.[15][17][18]
Step-by-Step Disposal Protocol for 2,2-Dimethoxycyclopentanol
This protocol provides a systematic approach to safely manage 2,2-Dimethoxycyclopentanol waste from the point of generation to its collection by trained EHS professionals.
Step 1: Waste Segregation
-
Immediate Action : Designate a specific waste stream for 2,2-Dimethoxycyclopentanol and related flammable organic solvents.
-
Causality : Do not mix this waste with other chemical classes. Mixing with incompatible materials, such as strong oxidizing agents, can lead to fire or explosion.[5] Solid and liquid wastes must also be kept separate.[14]
-
Best Practice : Unless explicitly approved by your institution's EHS department, maintain a dedicated waste container for this specific solvent waste.
Step 2: Containerization
-
Container Selection : Use a chemically resistant container, preferably the original product container or a high-density polyethylene (HDPE) solvent waste container.[13][15] The container must be in good condition, free from cracks or leaks, and have a secure, screw-top cap.[13]
-
Operational Integrity : Never use food-grade containers or other unapproved vessels. The container must be able to be kept tightly closed except when adding waste.[11][13][15] This is critical to prevent the release of flammable vapors.
Step 3: Labeling
-
Mandatory Information : As soon as you begin collecting waste in the container, affix a hazardous waste label provided by your institution's EHS department.[13]
-
The label must include :
-
The full chemical name: "Waste 2,2-Dimethoxycyclopentanol" . Avoid using abbreviations or chemical formulas.
-
The specific hazard characteristics: "Flammable Liquid" and "Irritant" .
-
The date when waste was first added to the container (the "accumulation start date").[20]
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Location : Store the labeled waste container in a designated SAA within the laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Safety Precautions :
-
The storage area should be a cool, dry, and well-ventilated space, away from heat, sparks, or open flames.[1][4][8]
-
Store the container within secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.[11][13]
-
Ensure all ignition sources are eliminated from the vicinity.[3][5] Use only non-sparking tools when handling the waste.[3][8]
-
Step 5: Arranging for Final Disposal
-
Procedure : Once the waste container is full or you are finished with the process that generates the waste, contact your institution's EHS department to schedule a pickup.[15]
-
Prohibition : NEVER dispose of 2,2-Dimethoxycyclopentanol down the drain or in the regular trash.[2][12][19] This is illegal and poses a significant threat to the environment and public health.[21]
Spill Management
In the event of a minor spill, follow these procedures:
-
Alert Personnel : Inform others in the immediate area.
-
Eliminate Ignition Sources : Immediately turn off any open flames, hot plates, or other potential ignition sources.[5][22]
-
Ventilate : Ensure the area is well-ventilated.
-
Absorb : Use an inert absorbent material, such as vermiculite or commercial spill pads, to contain and absorb the spill.[3][5]
-
Collect and Dispose : Carefully collect the absorbent material using non-sparking tools and place it in a sealed, properly labeled hazardous waste container for disposal.[3]
-
Decontaminate : Clean the spill area thoroughly.
For major spills, evacuate the area immediately and contact your institution's emergency response team.[5][22]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2,2-Dimethoxycyclopentanol waste.
Caption: Disposal workflow for 2,2-Dimethoxycyclopentanol.
References
- CPAChem. (2023, September 13). Safety data sheet - 2,2-dimethylpentane.
- Santa Cruz Biotechnology. 2,2-Dimethylbutane - Material Safety Data Sheet.
- Thermo Fisher Scientific. (2010, November 6). 2-Methylcyclohexanol - SAFETY DATA SHEET.
- Fisher Scientific. (2015, March 25). Safety Data Sheet.
- BenchChem. Navigating the Safe Disposal of 2,2-Dimethylhexane: A Guide for Laboratory Professionals.
- BenchChem. Safe Disposal of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol: A Comprehensive Guide.
- Airgas. (2020, November 15). Neopentane(2,2-Dimethylpropane) - SAFETY DATA SHEET.
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
- Carl ROTH. Safety Data Sheet: Cyclopentanol.
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Carl ROTH. (n.d.). Safety Data Sheet: Cyclopentanol.
- Vanderbilt University Medical Center. LABORATORY GUIDE FOR MANAGING CHEMICAL WASTE.
- National Center for Biotechnology Information. 2,2-Dimethylcyclopentan-1-ol - PubChem Compound Summary.
- U.S. Government Publishing Office. 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.
- Thermo Fisher Scientific. (2023, September 22). SAFETY DATA SHEET - 2-Methylcyclohexanol, mixture of cis and trans.
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
- U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
- National University of Singapore. Disposal of Waste Solvents.
- Retail Industry Leaders Association. Hazardous Waste Regulations.
- Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
- GOV.UK. Environmental Risk Assessment Report: Decamethylcyclopentasiloxane.
- Vanderbilt University. Guide to Managing Laboratory Chemical Waste.
Sources
- 1. carlroth.com [carlroth.com]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. 2,2-Dimethylcyclopentan-1-ol | C7H14O | CID 13468167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cpachem.com [cpachem.com]
- 8. airgas.com [airgas.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 12. fishersci.com [fishersci.com]
- 13. vumc.org [vumc.org]
- 14. canterbury.ac.nz [canterbury.ac.nz]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
- 16. ptb.de [ptb.de]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Hazardous Waste Regulations [rila.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 21. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 22. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
A Comprehensive Guide to Personal Protective Equipment for Handling 2,2-Dimethoxycyclopentanol
Understanding the Hazards: A Proactive Approach
Given the chemical structure of 2,2-Dimethoxycyclopentanol, which incorporates a cyclopentanol backbone and methoxy groups, we can anticipate a hazard profile similar to that of other cyclic alcohols, ethers, and related flammable organic compounds. The primary concerns are flammability, as well as potential irritation to the skin, eyes, and respiratory system.
Key Anticipated Hazards:
-
Flammability: Like many organic solvents and reagents, 2,2-Dimethoxycyclopentanol is likely a flammable liquid and vapor.[1][2][3][4][5] Therefore, it is crucial to handle this compound away from ignition sources and in a well-ventilated area.[1][3][4][5][6][7]
-
Irritation: Direct contact with skin or eyes may cause irritation.[8] Inhalation of vapors could lead to respiratory tract irritation.
-
Health Effects: While specific toxicological data is unavailable, some related compounds, such as 2-Methoxyethanol, have been shown to have potential reproductive and developmental toxicity.[9] This underscores the importance of minimizing exposure through appropriate engineering controls and personal protective equipment.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling 2,2-Dimethoxycyclopentanol. The following table summarizes the recommended PPE, and the subsequent sections provide a detailed explanation of each.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical splash goggles and a face shield. |
| Hand Protection | Nitrile or neoprene gloves. |
| Body Protection | A flame-resistant laboratory coat. |
| Respiratory Protection | Use in a certified chemical fume hood. A respirator may be necessary for spill cleanup or in case of ventilation failure. |
Eye and Face Protection: Shielding Against Splashes
Chemical splash goggles are mandatory to protect the eyes from accidental splashes. For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles to provide full-face protection.
Hand Protection: The Right Glove for the Job
Given the solvent nature of 2,2-Dimethoxycyclopentanol, selecting the appropriate glove material is critical. Nitrile or neoprene gloves are recommended for their resistance to a broad range of organic chemicals.[10][11] Always check the manufacturer's glove compatibility charts for specific breakthrough times and degradation data. It is also good practice to double-glove for added protection during prolonged handling.
Body Protection: A Barrier Against Contamination
A flame-resistant laboratory coat should be worn to protect against splashes and to provide a barrier against flammable materials. Ensure the lab coat is fully buttoned and the sleeves are of an appropriate length.
Respiratory Protection: Ensuring Clean Air
All handling of 2,2-Dimethoxycyclopentanol should be conducted within a properly functioning and certified chemical fume hood to minimize the inhalation of vapors. In the event of a large spill or a failure of the ventilation system, appropriate respiratory protection, such as an air-purifying respirator with organic vapor cartridges, may be necessary.
Operational and Disposal Plans: A Step-by-Step Guide
Pre-Handling Checklist:
-
Information Review: Before beginning any work, review this safety guide and any available information on similar chemicals.
-
Fume Hood Check: Verify that the chemical fume hood is functioning correctly and that the airflow is adequate.
-
PPE Inspection: Inspect all PPE for any signs of damage or degradation before use.
-
Emergency Equipment: Locate the nearest safety shower, eyewash station, and fire extinguisher.
Step-by-Step Handling Protocol:
-
Donning PPE: Put on your lab coat, followed by chemical splash goggles and a face shield if necessary. Don your gloves, ensuring they overlap the cuffs of your lab coat.[10]
-
Transfer and Use: Conduct all transfers and manipulations of 2,2-Dimethoxycyclopentanol within the chemical fume hood. Use non-sparking tools and equipment to minimize the risk of ignition.[1][3]
-
Container Management: Keep containers of 2,2-Dimethoxycyclopentanol tightly closed when not in use to prevent the escape of vapors.[1][4][5][7]
-
Spill Management: In the event of a small spill, absorb the material with a non-combustible absorbent material such as sand or earth, and place it in a sealed container for disposal.[3][12] For larger spills, evacuate the area and follow your institution's emergency procedures.
Post-Handling and Decontamination:
-
Doffing PPE: Remove your PPE in the reverse order that you put it on, taking care to avoid contaminating your skin.[10] Remove gloves by turning them inside out.
-
Hand Washing: Wash your hands thoroughly with soap and water after handling the chemical.
-
Surface Decontamination: Decontaminate all work surfaces and equipment that may have come into contact with 2,2-Dimethoxycyclopentanol.
Disposal Plan:
All waste containing 2,2-Dimethoxycyclopentanol, including contaminated absorbent materials and disposable PPE, must be treated as hazardous waste.[4]
-
Waste Collection: Collect all waste in clearly labeled, sealed containers.
-
Licensed Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service.[2] Do not dispose of this chemical down the drain.[4]
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling 2,2-Dimethoxycyclopentanol.
Caption: PPE Selection Workflow for 2,2-Dimethoxycyclopentanol
Conclusion: A Culture of Safety
By adhering to these guidelines, researchers can confidently and safely handle 2,2-Dimethoxycyclopentanol. The principles of proactive hazard assessment, correct PPE selection and use, and meticulous operational and disposal planning are the cornerstones of a robust safety culture. This commitment to safety not only protects individuals but also fosters an environment of scientific excellence.
References
- Apollo Scientific. (2022, June 22). Safety Data Sheet: 2,2-Dimethylpropane.
- ECHEMI. (n.d.). 2,2-Dimethylcyclobutanone SDS, 1192-14-9 Safety Data Sheets.
- ChemicalBook. (2025, July 5). 2,2-DIMETHYLPROPANE - Safety Data Sheet.
- New Jersey Department of Health. (2002, April). Hazard Summary: 2-Methoxyethanol.
- CDH Fine Chemical. (n.d.). Cyclopentanol CAS No 96-41-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet: 2-Methylcyclopentanone.
- Shanghai Canbi Pharma Ltd. (2011, November 21). SAFETY DATA SHEET - DIMETHYL CYCLOPROPANE-1,1-DICARBOXYLATE.
- Carl ROTH. (n.d.). Safety Data Sheet: Cyclopentanol.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - Cyclopentanol.
- CPAChem. (2023, September 13). Safety data sheet - 2,2-Dimethylpentane.
- Carl ROTH. (n.d.). Safety Data Sheet: Cyclopentanol ≥98 %, for synthesis.
- Chemistry LibreTexts. (2025, February 24). 19.10: Nucleophilic Addition of Alcohols - Acetal Formation.
- Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals.
- Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
- Orgo Made Easy. (2013, March 16). Cyclic Acetals Made Easy! (3/3) Mechanism and Tips for Memorization - Organic Chemistry.
- MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- Chemistry Steps. (n.d.). Formation and Reactions of Acetals.
- Chad's Prep. (2021, March 31). 19.4b Cyclic Acetals as Protecting Groups for Alcohols | Organic Chemistry.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z.
Sources
- 1. echemi.com [echemi.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. carlroth.com [carlroth.com]
- 8. canbipharm.com [canbipharm.com]
- 9. nj.gov [nj.gov]
- 10. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. mcrsafety.com [mcrsafety.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
